1,4-Butanedithiol
Description
Structure
3D Structure
Properties
IUPAC Name |
butane-1,4-dithiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10S2/c5-3-1-2-4-6/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTOKHQOVJRXLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCS)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061589 | |
| Record name | 1,4-Butanedithiol | |
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Molecular Weight |
122.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1191-08-8 | |
| Record name | 1,4-Butanedithiol | |
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| Record name | 1,4-Butanedithiol | |
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| Record name | 1,4-Butanedithiol | |
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| Record name | 1,4-Butanedithiol | |
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| Record name | 1,4-Butanedithiol | |
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| Record name | Butane-1,4-dithiol | |
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| Record name | 1,4-BUTANEDITHIOL | |
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Foundational & Exploratory
An In-Depth Technical Guide to 1,4-Butanedithiol: Properties, Reactions, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Butanedithiol (CAS No: 1191-08-8), also known as 1,4-dimercaptobutane or tetramethylene dimercaptan, is an organosulfur compound with the chemical formula HS(CH₂)₄SH.[1] It is a colorless to light yellow liquid recognized by its strong, malodorous, and sulfurous character.[2][3] The presence of two highly reactive thiol (-SH) groups at the termini of a flexible four-carbon chain makes this compound a versatile and valuable building block in various fields of chemical science.[3]
This guide provides a comprehensive overview of the core chemical and physical properties of this compound, its key chemical reactions, and its applications, with a focus on its utility for researchers in materials science and drug development.
Physical and Chemical Properties
This compound is a combustible liquid that is highly soluble in organic solvents.[2][4] Its key physical and chemical identifiers and properties are summarized in the tables below for easy reference.
Table 2.1: Chemical Identifiers and Molecular Properties
| Property | Value | Reference(s) |
| IUPAC Name | Butane-1,4-dithiol | [4] |
| Synonyms | 1,4-Dimercaptobutane, Tetramethylene dimercaptan | [1] |
| CAS Number | 1191-08-8 | [1][5] |
| EC Number | 214-728-3 | [1] |
| Molecular Formula | C₄H₁₀S₂ | [4][6] |
| Molecular Weight | 122.25 g/mol | [1][5][6] |
| SMILES | C(CCS)CS | [4] |
| InChI Key | SMTOKHQOVJRXLK-UHFFFAOYSA-N | [1][4] |
Table 2.2: Physical Properties
| Property | Value | Reference(s) |
| Appearance | Colorless to light yellow liquid | [2][3] |
| Odor | Strong, sulfurous, meaty | [1][3] |
| Density | 1.042 g/mL at 25 °C | [1] |
| Melting Point | -53.9 °C | [2][4] |
| Boiling Point | 195.5 °C (at 760 mmHg) | [4] |
| 105-106 °C (at 30 mmHg) | [1] | |
| Flash Point | 113 °C (235.4 °F) - closed cup | [1][2] |
| Refractive Index | n20/D 1.529 | [1] |
| pKa | 10.07 ± 0.10 (Predicted) | [7] |
Chemical Reactivity and Applications
The chemistry of this compound is dominated by the reactivity of its two thiol groups. These groups are nucleophilic and can be readily oxidized or alkylated, making the compound a key intermediate in organic synthesis and polymer chemistry.[3]
Key Reactions
-
Oxidation: this compound can be oxidized to form the cyclic disulfide, 1,2-dithiane. This reaction is a key step in certain polymer applications and reversible disulfide bond formation.[4]
-
Alkylation: Reaction with geminal dihalides leads to the formation of seven-membered heterocyclic rings known as 1,3-dithiepanes.[4]
-
Thiol-Ene "Click" Chemistry: The thiol groups can participate in radical-mediated thiol-ene reactions with compounds containing double bonds ("enes"). This highly efficient "click" reaction is used for polymer conjugation and the synthesis of functional materials.[8]
-
Formation of Self-Assembled Monolayers (SAMs): Like other alkanethiols, this compound has a strong affinity for the surfaces of noble metals, particularly gold.[4] This property allows it to form highly ordered, self-assembled monolayers (SAMs), which are crucial for modifying surface properties in electronics, sensors, and biomaterials.[3][4]
-
Polymer Synthesis: It serves as a monomer in polyaddition reactions, often with diols or diisocyanates, to create sulfur-containing polyesters and polyurethanes. Many of these polymers are being explored for their biodegradability.[4]
Applications
The unique reactivity of this compound lends itself to a variety of applications:
-
Materials Science: It is fundamental in the creation of SAMs for surface functionalization of gold nanoparticles and substrates.[1] It is also used in the systematic design of advanced polymer architectures.[1]
-
Polymer Chemistry: It is a key component in the synthesis of biodegradable polymers and functional polymers via thiol-ene reactions.[4][9]
-
Biomedical Engineering: this compound has been used to modify hydroxyapatite nanoparticles to improve cell attachment on bone grafts, showcasing its potential in regenerative medicine.[1] It is also utilized in the polymerization of bio-based monomers for various biomedical applications.[1]
-
Organic Synthesis: It acts as a versatile intermediate for creating complex sulfur-containing molecules and heterocycles.[3]
Experimental Protocols
Detailed and consistent experimental procedures are critical for achieving desired outcomes. Below is a representative protocol for a common application of this compound.
Protocol: Preparation of Self-Assembled Monolayers (SAMs) on Gold
This protocol is adapted from established procedures for forming high-quality SAMs from thiol solutions.[1] A clean environment is paramount to avoid contamination that can compromise monolayer quality.[1]
A. Materials and Equipment:
-
Gold-coated substrates
-
This compound
-
200-proof ethanol (spectroscopic grade)
-
Concentrated HCl (if pH adjustment is needed for other thiols)
-
Clean, sealable glass or polypropylene containers (e.g., scintillation vials)
-
Tweezers for substrate handling
-
Dry nitrogen gas source
-
Sonicator
-
Calibrated micropipettes
B. Preparation of Thiol Solution (1 mM):
-
Work in a clean fume hood. Thoroughly clean all glassware and equipment.[1]
-
Rinse the sealable containers 2-3 times with ethanol and recap them.
-
Measure the required volume of ethanol into a clean solution container.
-
Calculate and dispense the required mass of this compound into the ethanol to achieve a 1 mM concentration. (For 10 mL of solution, add ~1.22 mg of this compound).
-
Mix thoroughly until the thiol is completely dissolved. Dispense the solution into individual, clean containers for each gold substrate.
C. Substrate Immersion and Self-Assembly:
-
Using clean tweezers, immerse a clean gold substrate into a container filled with the 1 mM thiol solution. Minimize the substrate's exposure to air.[1]
-
Reduce the headspace above the solution and backfill each container with dry nitrogen gas to create an inert atmosphere.[1]
-
Seal the container cap tightly and wrap it with Parafilm®.[1]
-
Allow the self-assembly process to proceed for 24-48 hours at room temperature. Longer incubation times generally result in more ordered and densely packed monolayers.[1]
D. Termination and Rinsing:
-
Remove the substrate from the thiol solution with clean tweezers.
-
Rinse the substrate with a steady stream of fresh ethanol for 10-15 seconds to remove non-chemisorbed molecules.[1]
-
Place the rinsed substrate in a container with fresh ethanol and sonicate for 1-3 minutes to remove any physisorbed material.[1]
-
Perform a final rinse with ethanol for 10-15 seconds.[1]
-
Dry the substrate gently under a stream of dry nitrogen gas.[1]
E. Storage:
-
Place the finished SAM-coated substrate in a clean, dry container, such as a Petri dish.
-
For long-term storage, backfill the container with dry nitrogen, seal it, and store it in a desiccator.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for preparing a this compound self-assembled monolayer on a gold substrate.
Caption: Workflow for preparing a this compound SAM on a gold surface.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
-
Hazards: It is a combustible liquid.[2] It causes skin irritation and serious eye irritation.[2][6] It may also cause respiratory irritation.[6]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses or goggles, and a lab coat.[1][2] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[2]
-
Storage: Store in a cool, well-ventilated place away from heat, sparks, and open flames.[2] Keep the container tightly closed.[2]
-
Disposal: Dispose of unused material and waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[2]
Conclusion
This compound is a foundational chemical for researchers in materials science, polymer chemistry, and biomedicine. Its dual thiol functionality provides a gateway to a vast array of chemical transformations, from creating well-defined surfaces via self-assembly to synthesizing novel polymers with tailored properties. Understanding its physical characteristics, chemical reactivity, and proper handling protocols is essential for leveraging its full potential in research and development.
References
- 1. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 2. Self-assembly of 1,4-benzenedimethanethiol self-assembled monolayers on gold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Self-Assembled Monolayers: Advantages of Pure Alkanethiols [sigmaaldrich.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. scispace.com [scispace.com]
- 6. Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiol-ene reactions for the synthesis of block-random copolymers - American Chemical Society [acs.digitellinc.com]
- 8. “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths - PMC [pmc.ncbi.nlm.nih.gov]
- 9. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
An In-depth Technical Guide to the Synthesis and Purification of 1,4-Butanedithiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Butanedithiol, a versatile organosulfur compound, serves as a crucial building block in various fields, including polymer chemistry and drug development. Its two primary thiol groups offer reactive sites for a multitude of chemical transformations. This technical guide provides a comprehensive overview of the principal synthesis and purification methods for this compound, tailored for professionals in research and development. It includes detailed experimental protocols, quantitative data, and visual representations of the chemical pathways and workflows to facilitate a thorough understanding and practical application of these methodologies.
Introduction
This compound (also known as 1,4-dimercaptobutane) is a colorless liquid with a characteristic strong odor.[1][2] Its chemical structure, featuring a four-carbon chain capped by two thiol (-SH) groups, makes it a highly reactive and valuable intermediate in organic synthesis.[1] The nucleophilic nature of the thiol groups allows for participation in various reactions, such as alkylation and oxidation, leading to the formation of more complex molecules.[1] This reactivity is harnessed in the synthesis of biodegradable polymers, sulfur-containing polyesters and polyurethanes, and as a component in the formation of self-assembled monolayers on gold surfaces.[2] Given its utility, the efficient and high-purity synthesis of this compound is of significant interest to the scientific community.
This guide will delve into the most common and effective methods for the synthesis of this compound, focusing on two primary routes: the reaction of 1,4-dihalobutanes with a sulfur nucleophile and the ring-opening of tetrahydrofuran. Furthermore, it will detail the essential purification techniques required to achieve the high purity levels, often exceeding 97%, necessary for demanding applications.[1]
Synthesis Methodologies
The synthesis of this compound can be approached through several pathways. The most prevalent methods involve the conversion of 1,4-disubstituted butanes or the ring-opening of a cyclic ether precursor.
From 1,4-Dihalobutanes
A common and reliable method for preparing this compound involves the reaction of a 1,4-dihalobutane, such as 1,4-dichlorobutane or 1,4-dibromobutane, with a sulfur-containing nucleophile.
This two-step method proceeds through the formation of a bis(isothiouronium) salt, which is subsequently hydrolyzed to yield the dithiol.
Step 1: Formation of S,S'-(1,4-Butanediyl)bis(isothiouronium) Dichloride
The first step involves the reaction of 1,4-dichlorobutane with thiourea in a suitable solvent, typically ethanol, to form the stable isothiouronium salt intermediate.
Step 2: Hydrolysis of the Isothiouronium Salt
The isolated bis(isothiouronium) salt is then hydrolyzed under basic conditions to liberate the free dithiol.
Logical Relationship of the Thiourea Method
Caption: Synthesis of this compound from 1,4-Dichlorobutane and Thiourea.
From Tetrahydrofuran (THF)
Another synthetic approach involves the ring-opening of tetrahydrofuran (THF), a readily available cyclic ether. This method typically requires a reagent that can both open the ether ring and introduce the thiol functionality. While less common for direct synthesis of this compound, the ring-opening of THF is a fundamental reaction in organic chemistry.[3][4] For the synthesis of dithiols, this would likely involve a multi-step process. A more direct, albeit less documented, approach could involve reacting THF with a strong acid and a sulfur source.
A plausible synthetic route starting from THF involves its conversion to a 1,4-dihalobutane, which can then be converted to this compound as described in section 2.1.
Synthesis of 1,4-Dibromobutane from THF
A published procedure demonstrates the synthesis of 1,4-dibromobutane from THF with a reported yield of 76%.[5]
Experimental Workflow from THF
Caption: Two-stage synthesis of this compound starting from THF.
Experimental Protocols
Synthesis of 1,4-Dichlorobutane from 1,4-Butanediol
This procedure outlines the preparation of the 1,4-dichlorobutane precursor.[6][7]
Materials and Equipment:
-
1,4-Butanediol (redistilled)
-
Pyridine (dry)
-
Thionyl chloride (redistilled)
-
Ice water
-
Ether
-
10% Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
500 mL three-necked flask
-
Reflux condenser
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Ice bath
-
Distillation apparatus
Procedure:
-
Place 22.5 g of redistilled 1,4-butanediol and 3 mL of dry pyridine into a 500 mL three-necked flask equipped with a reflux condenser, mechanical stirrer, and thermometer.
-
Immerse the flask in an ice bath.
-
Add 71 mL (116 g) of redistilled thionyl chloride dropwise from a dropping funnel into the vigorously stirred mixture, maintaining the temperature between 5-10 °C.
-
After the addition is complete, remove the flask from the ice bath and leave it overnight.
-
The next day, reflux the reaction mixture for 3 hours.
-
Cool the mixture and cautiously treat it with ice water.
-
Extract the 1,4-dichlorobutane with ether.
-
Wash the ethereal extract with 10% sodium bicarbonate solution and then with water.
-
Dry the extract over anhydrous magnesium sulfate.
-
Remove the ether by evaporation.
-
Purify the crude 1,4-dichlorobutane by distillation, collecting the fraction boiling at 55.5-56.5 °C / 14 mm Hg.
Quantitative Data:
| Parameter | Value | Reference |
| Yield of 1,4-dichlorobutane | 35 g | [6] |
| Purity (by HPLC) | 99.5% | [7] |
| Boiling Point | 154-155 °C (atmospheric pressure) | [6] |
Synthesis of this compound from 1,4-Dichlorobutane and Thiourea
This protocol is based on a general procedure for the synthesis of thiols from alkyl halides via an isothiouronium salt.
Materials and Equipment:
-
1,4-Dichlorobutane
-
Thiourea
-
Ethanol
-
Sodium hydroxide
-
Hydrochloric acid (concentrated)
-
Ether
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Formation of the bis(isothiouronium) salt:
-
In a round-bottom flask, dissolve 1,4-dichlorobutane in ethanol.
-
Add two equivalents of thiourea to the solution.
-
Reflux the mixture with stirring for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and collect the precipitated S,S'-(1,4-butanediyl)bis(isothiouronium) dichloride by filtration.
-
Wash the solid with cold ethanol and dry.
-
-
Hydrolysis to this compound:
-
Suspend the dried bis(isothiouronium) salt in water.
-
Add a solution of sodium hydroxide and heat the mixture to reflux.
-
Continue refluxing until the hydrolysis is complete.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid.
-
Extract the product with ether.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent using a rotary evaporator.
-
Purify the crude this compound by vacuum distillation.
-
Quantitative Data (Estimated):
| Parameter | Value |
| Expected Yield | 60-80% |
| Purity (after distillation) | >97% |
Purification Methods
Achieving high purity of this compound is critical for its application in sensitive areas like drug development and polymer science. The primary methods for purification are vacuum distillation and flash chromatography.
Vacuum Distillation
Vacuum distillation is the most common method for purifying this compound, as it allows for distillation at a lower temperature, preventing decomposition of the heat-sensitive thiol groups.
Purification Workflow via Vacuum Distillation
Caption: Purification of this compound using vacuum distillation.
Distillation Parameters:
| Parameter | Value | Reference |
| Boiling Point | 195.5 °C (at 760 mmHg) | [2] |
| Boiling Point (reduced pressure) | 105-106 °C (at 30 mmHg) | [1] |
Flash Chromatography
For smaller scale purifications or for removing non-volatile impurities, flash chromatography can be employed. Due to the polarity of the thiol groups, a normal-phase silica gel column is typically used.
General Protocol for Flash Chromatography:
-
Column Packing: A glass column is packed with silica gel (70-230 or 230-400 mesh) as a slurry in a non-polar solvent (e.g., hexanes).
-
Sample Loading: The crude this compound is dissolved in a minimal amount of the mobile phase or a slightly more polar solvent and loaded onto the column.
-
Elution: A gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) is used to elute the compounds. The polarity of the mobile phase is gradually increased.
-
Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Solvent Removal: The solvent from the combined pure fractions is removed under reduced pressure.
Purity Assessment
The purity of the synthesized this compound can be assessed using several analytical techniques.
-
Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is a powerful tool for determining the purity and identifying any volatile impurities.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed structural information and can be used to confirm the identity and purity of the compound.
-
Titration: The thiol content can be quantified by titration with a standard solution of an oxidizing agent, such as iodine.
Conclusion
The synthesis and purification of this compound are critical processes for obtaining this important chemical intermediate in high purity. The reaction of 1,4-dihalobutanes with thiourea represents a robust and well-established synthetic route. For purification, vacuum distillation is the method of choice for larger quantities, while flash chromatography is suitable for smaller-scale operations. Careful execution of these protocols and rigorous purity assessment are essential to ensure the quality of this compound for its diverse applications in research and industry.
References
- 1. innospk.com [innospk.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Tetrahydrofuran ring opening and related reactions with an N-heterocyclic carbene–boryl trifluoromethanesulfonate - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. prepchem.com [prepchem.com]
- 7. 1,4-Dichlorobutane synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Analysis of 1,4-Butanedithiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-Butanedithiol, a vital organosulfur compound in various scientific and industrial applications. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental methodologies and data interpretation.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from the spectroscopic analysis of this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~2.7 | Quartet | α-CH₂ |
| ~1.7 | Quintet | β-CH₂ |
| ~1.3 | Triplet | -SH |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~34 | β-C |
| ~24 | α-C |
Note: Chemical shifts are approximate and can vary based on solvent.
Table 3: Infrared (IR) Spectroscopy Peak Assignments for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 2930 - 2850 | C-H stretch (alkane) | Strong |
| 2550 - 2600 | S-H stretch (thiol) | Weak to Medium |
| 1465 - 1450 | C-H bend (alkane) | Medium |
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Proposed Fragment |
| 122 | Moderate | [M]⁺ (Molecular Ion) |
| 88 | High | [M - H₂S]⁺ |
| 60 | High | [C₂H₄S]⁺ |
| 47 | High | [CH₂SH]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of spectroscopic data for this compound are outlined below. These protocols are based on standard laboratory practices.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the neat liquid in about 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (0.00 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz for protons.
-
¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: A proton-decoupled pulse program is commonly used to obtain the ¹³C NMR spectrum, which results in singlets for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR.
2.2. Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid): A drop of neat this compound is placed between two salt plates (e.g., KBr or CaF₂). The plates are gently pressed together to form a thin liquid film.[1][2][3][4] This assembly is then mounted in the sample holder of the FTIR spectrometer.[1][2][3][4]
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.
-
Data Acquisition: The spectrum is typically recorded over the mid-IR range of 4000 to 400 cm⁻¹. A background spectrum of the clean, empty salt plates is recorded first and automatically subtracted from the sample spectrum to eliminate interference from the plates and atmospheric CO₂ and water vapor. A sufficient number of scans are co-added to obtain a high-quality spectrum.
2.3. Mass Spectrometry (MS)
-
Sample Introduction and Ionization: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or methanol) is injected into the GC. The compound is then separated on a capillary column (e.g., a non-polar DB-1 or similar) and introduced into the mass spectrometer. Electron Ionization (EI) at a standard energy of 70 eV is typically used to generate ions.
-
Instrumentation: A quadrupole mass spectrometer coupled with a gas chromatograph is a standard instrument for this analysis.
-
GC Parameters: A typical temperature program for the GC oven would start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure the elution of the compound. Helium is commonly used as the carrier gas.
-
MS Data Acquisition: The mass spectrometer scans a mass-to-charge (m/z) range, for example, from 35 to 300 amu, to detect the molecular ion and its fragments.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
1,4-Butanedithiol CAS number 1191-08-8
An In-depth Technical Guide to 1,4-Butanedithiol (CAS 1191-08-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS 1191-08-8), also known as 1,4-dimercaptobutane, is a linear organosulfur compound with the chemical formula HS(CH₂)₄SH.[1] It is a colorless, malodorous liquid characterized by the presence of two highly reactive thiol functional groups at its termini.[1] This bifunctionality makes it a versatile building block and cross-linking agent in numerous areas of chemical research and materials science. Its ability to form strong bonds with metal surfaces, particularly gold, and its participation in polymerization reactions have established it as a critical component in nanotechnology, polymer chemistry, and biomedical engineering. This guide provides a comprehensive overview of its properties, synthesis, key reactions, applications, and detailed experimental protocols.
Physicochemical Properties
The fundamental properties of this compound are summarized in the tables below, providing essential data for experimental design and safety assessments.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 1191-08-8[2] |
| IUPAC Name | Butane-1,4-dithiol[1] |
| Synonyms | 1,4-Dimercaptobutane, Tetramethylene dimercaptan[2] |
| Molecular Formula | C₄H₁₀S₂[3] |
| Linear Formula | HS(CH₂)₄SH[2] |
| InChI Key | SMTOKHQOVJRXLK-UHFFFAOYSA-N[2] |
| SMILES | C(CCS)CS[1] |
| EC Number | 214-728-3[2] |
| PubChem CID | 79148[3] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Weight | 122.25 g/mol [2] |
| Appearance | Colorless liquid[1] |
| Density | 1.042 g/mL at 25 °C[4] |
| Boiling Point | 195.5 °C (at 760 mmHg); 105-106 °C (at 30 mmHg)[1][4] |
| Melting Point | -53.9 °C[1] |
| Flash Point | 113 °C (235.4 °F) - closed cup[2] |
| Refractive Index (n20/D) | 1.529[4] |
| Solubility | Highly soluble in organic solvents[1] |
Synthesis and Key Reactions
Synthesis
This compound is commonly synthesized from 1,4-dihalobutanes, such as 1,4-dibromobutane. A robust and widely used method involves the reaction of the dihalide with thiourea to form a bis(isothiouronium) salt, which is subsequently hydrolyzed under basic conditions to yield the dithiol. This two-step process is effective for preparing various α,ω-alkanedithiols.
Caption: General synthesis pathway for this compound.
Key Chemical Reactions
The two thiol groups of this compound are highly nucleophilic and readily undergo oxidation and alkylation reactions.
-
Oxidation: Mild oxidation of this compound leads to intramolecular disulfide bond formation, yielding the cyclic disulfide 1,2-dithiane.[1] This reaction is a key step in certain polymer research applications.[5]
-
Alkylation: As a dinucleophile, it reacts with geminal dihalides or other dielectrophiles to form heterocyclic compounds. For instance, reaction with an appropriate formaldehyde source yields the seven-membered ring, 1,3-dithiepane.[1]
Caption: Major reaction pathways for this compound.
Applications in Research and Development
Surface Chemistry: Self-Assembled Monolayers (SAMs)
One of the most prominent applications of this compound is in the formation of self-assembled monolayers (SAMs) on metal surfaces, particularly gold. The thiol groups form strong coordinative bonds with gold, leading to organized molecular layers.[1] Because it is a dithiol, it can be used to create thiol-terminated surfaces by having one thiol group bind to the substrate while the other remains free, enabling further functionalization. This is critical for fabricating biosensors, molecular electronics, and functional nanoparticles.
Caption: Experimental workflow for forming a SAM on a gold surface.
Polymer and Materials Science
This compound serves as a valuable monomer and cross-linker in polymer synthesis.
-
Thiol-Ene Polymerization: It readily participates in thiol-ene "click" reactions, a type of radical-mediated step-growth polymerization, to create poly(thioether) networks.[6] This reaction is known for its high efficiency, rapid rate, and insensitivity to oxygen.[6]
-
Polyurethanes and Polyesters: It is used in polyaddition reactions, often with diols like 1,4-butanediol, to synthesize sulfur-containing polyesters and polyurethanes.[1] Many of these polymers are being investigated for their biodegradability.[5]
Biomedical Applications
The reactivity of this compound makes it suitable for bioconjugation and the surface modification of biomaterials. A notable application involves its use in modifying hydroxyapatite nanoparticles to improve cell attachment on porous bone grafts, which has significant implications for regenerative medicine and tissue engineering.
Experimental Protocols
Protocol: Synthesis of this compound from 1,4-Dibromobutane
This procedure is adapted from a general method for preparing dithiols from dibromides via the thiourea route, as described in Organic Syntheses.[1]
Materials:
-
1,4-Dibromobutane
-
Thiourea
-
95% Ethanol
-
Sulfuric acid (concentrated)
-
Deionized water
-
Diethyl ether
-
Anhydrous calcium chloride or magnesium sulfate
-
Nitrogen gas
Procedure:
-
Formation of the Bis(isothiouronium) Salt: In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (2.05 moles) in 95% ethanol. Bring the solution to a gentle reflux. Cautiously add 1,4-dibromobutane (1.0 mole) in one portion. Continue to heat the mixture under reflux for 3-5 hours. A white precipitate of the dibromide salt will form.
-
Hydrolysis: Cool the reaction mixture. Equip the flask for distillation and add a solution of sodium hydroxide (2.1 moles in water). Heat the mixture to reflux for 2-3 hours to hydrolyze the salt. Ammonia gas will be evolved during this step.
-
Acidification and Isolation: Cool the flask in an ice bath. While purging the system with nitrogen, slowly add a pre-cooled solution of dilute sulfuric acid until the mixture is acidic to Congo red paper, followed by a 20% excess of acid. The this compound will separate as an oil.
-
Purification: Set up the apparatus for steam distillation. Steam distill the mixture until approximately 1.5-2 liters of distillate are collected per mole of starting material. Separate the oily dithiol layer from the aqueous distillate. Extract the aqueous layer with diethyl ether (2 x 250 mL).
-
Drying and Final Purification: Combine the initial oil layer with the ether extracts and dry over anhydrous calcium chloride or magnesium sulfate. Filter off the drying agent and remove the ether by rotary evaporation. The crude product can be further purified by vacuum distillation to yield pure this compound.
Protocol: Formation of a this compound Self-Assembled Monolayer on Gold
This protocol is based on standard procedures for preparing high-quality SAMs.
Materials:
-
Gold-coated substrate (e.g., gold on silicon or mica)
-
This compound
-
200-proof ethanol (spectroscopic grade)
-
Dry nitrogen gas
-
Clean glass or polypropylene vials with sealable caps
Procedure:
-
Substrate Cleaning: Clean the gold substrate immediately before use. This can be done by UV-ozone treatment, piranha solution wash (extreme caution required), or simply rinsing thoroughly with ethanol followed by drying under a stream of dry nitrogen.
-
Solution Preparation: In a clean vial, prepare a 1 mM solution of this compound in 200-proof ethanol. Sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
Immersion and Assembly: Place the clean, dry gold substrate into a new vial. Cover the substrate with the thiol solution. To minimize oxidation, reduce the headspace in the vial and backfill with dry nitrogen gas before sealing the cap tightly.
-
Incubation: Allow the self-assembly to proceed for 24-48 hours at room temperature. Longer incubation times generally lead to more ordered and densely packed monolayers.
-
Termination and Rinsing: Remove the substrate from the thiol solution with clean tweezers. Rinse it thoroughly with a stream of fresh ethanol for 15-20 seconds to remove any physisorbed molecules.
-
Drying: Dry the substrate gently under a stream of dry nitrogen gas. The functionalized substrate is now ready for use or characterization. Store in a clean, dry environment, preferably under an inert atmosphere.
Safety and Handling
This compound is a hazardous chemical that must be handled with appropriate safety precautions. It is an irritant and has a strong, unpleasant odor. All work should be conducted in a well-ventilated fume hood.
Table 3: GHS Hazard Information for this compound
| Hazard Class | Hazard Statement |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation |
Data sourced from various safety data sheets.
Table 4: Handling and Storage Recommendations
| Aspect | Recommendation |
| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles, and a lab coat. Use a suitable respirator if ventilation is inadequate. |
| Handling | Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. Keep away from heat and sources of ignition. |
| Storage | Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed. It is often recommended to refrigerate before opening. |
| In case of Exposure | Skin: Wash off with soap and plenty of water. Eyes: Rinse cautiously with water for several minutes. Inhalation: Move person into fresh air. Seek medical attention if symptoms persist. |
Data sourced from various safety data sheets.
References
A Comprehensive Technical Guide to 1,4-Butanedithiol and Its Synonyms for Researchers and Drug Development Professionals
An in-depth exploration of the chemical properties, synthesis, and applications of 1,4-Butanedithiol, also known as 1,4-Dimercaptobutane, this guide serves as a critical resource for scientists and researchers in drug development and related fields.
Introduction
This compound is a versatile organosulfur compound with a wide range of applications in organic synthesis, materials science, and biochemistry.[1] Its chemical reactivity, primarily attributed to the two thiol (-SH) groups, makes it a valuable tool for researchers. This guide provides a detailed overview of its synonyms, chemical and physical properties, key reactions, and experimental protocols relevant to its application in research and drug development.
Nomenclature and Identifiers
To ensure clarity and precision in scientific communication, a comprehensive list of synonyms and identifiers for this compound is provided below.
| Identifier Type | Identifier |
| IUPAC Name | Butane-1,4-dithiol[2] |
| Synonyms | 1,4-Dimercaptobutane, Tetramethylene dimercaptan, Tetramethylenedithiol[2][3] |
| CAS Number | 1191-08-8[1] |
| EC Number | 214-728-3[1] |
| PubChem CID | 79148[1] |
| UNII | 7JD227IUMC[1] |
| InChI | InChI=1S/C4H10S2/c5-3-1-2-4-6/h5-6H,1-4H2[2] |
| InChIKey | SMTOKHQOVJRXLK-UHFFFAOYSA-N[2] |
| SMILES | C(CCS)CS[1] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for experimental design and safety considerations.
| Property | Value |
| Molecular Formula | C4H10S2[1] |
| Molecular Weight | 122.24 g/mol [1] |
| Appearance | Colorless to light yellow liquid[1] |
| Odor | Strong, sulfurous[3] |
| Melting Point | -53.9 °C[1] |
| Boiling Point | 195.5 °C[1] |
| Density | 1.042 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.529 |
| Flash Point | 113 °C (closed cup) |
| Solubility | Highly soluble in organic solvents[1] |
Key Applications and Experimental Protocols
This compound's utility spans several areas of chemical and biological research. Detailed protocols for some of its most significant applications are provided below.
Reduction of Protein Disulfide Bonds
Dithiols like this compound are potent reducing agents used to cleave disulfide bonds in proteins, a critical step in protein characterization, sequencing, and functional studies.[1][3] The mechanism involves a two-step thiol-disulfide exchange reaction.[3]
References
Health and safety handling precautions for 1,4-Butanedithiol
An In-depth Technical Guide to the Health and Safety Handling of 1,4-Butanedithiol
This guide provides comprehensive health and safety information for the handling of this compound (CAS Number: 1191-08-8), intended for researchers, scientists, and professionals in drug development.
Hazard Identification and Classification
This compound is a combustible liquid that can cause significant irritation to the skin, eyes, and respiratory system.[1][2] It is crucial to handle this chemical with appropriate safety measures to prevent exposure.
GHS Hazard Statements:
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for understanding its behavior under various laboratory conditions.
| Property | Value | Source |
| Molecular Formula | C₄H₁₀S₂ | [1] |
| Molecular Weight | 122.25 g/mol | [1][3][4] |
| Appearance | Light yellow liquid | [1] |
| Density | 1.042 g/mL at 25 °C | [1][2][4] |
| Boiling Point | 105-106 °C at 30 mmHg | [4] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [4] |
| Refractive Index | n20/D 1.529 | [4] |
Toxicological Information
The toxicological properties of this compound have not been thoroughly investigated.[1] However, available data indicates it is harmful and requires careful handling. To date, no component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[1]
| Toxicity Metric | Value | Symptoms | Source |
| Acute Toxicity | Data not available | Nausea, Headache, Vomiting | [1] |
| Occupational Exposure Limits | Not established | - | [1][2] |
Experimental Protocols: Safe Handling and Storage
Adherence to strict protocols is mandatory to ensure safety when working with this compound.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Provide appropriate exhaust ventilation at places where dust or aerosols may form.[2]
-
An emergency eye wash station and a quick-drench shower must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against exposure.
| Protection Type | Specification | Source |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles conforming to NIOSH (US) or EN 166 (EU) standards. | [1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) inspected before use. Impervious clothing should be worn to prevent skin contact. | [1][2] |
| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors. | [2] |
Glove Handling Protocol:
-
Inspect gloves for any signs of degradation or puncture before use.[1][2]
-
Use the proper glove removal technique, avoiding contact between the outer surface of the glove and bare skin.[1][2]
-
Dispose of contaminated gloves in accordance with applicable hazardous waste regulations.[1][2]
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[2] Avoid breathing vapors or mist.[1] Do not eat, drink, or smoke in areas where the chemical is handled.[1] Keep away from heat, sparks, and open flames.[1] Wash hands thoroughly after handling and before breaks.[1][2]
-
Storage: Store in a cool, dry, and well-ventilated place.[1][2] Keep the container tightly closed.[1][2] It is recommended to refrigerate the container before opening.[1]
Emergency Procedures
Immediate and appropriate responses to emergencies can significantly mitigate harm.
First Aid Measures
| Exposure Route | First Aid Protocol | Source |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Consult a physician immediately. | [1][2] |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs or persists, consult a physician. | [1][2] |
| Eye Contact | Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. If eye irritation persists, consult a physician. | [2] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately. | [1] |
Note: Always show the Safety Data Sheet (SDS) to the attending medical professional.[1][2]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]
-
Specific Hazards: Hazardous combustion products include carbon oxides and sulfur oxides.[1]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]
Accidental Release Measures (Spills)
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 4.2 to avoid breathing vapors and prevent contact with the substance.[1]
-
Environmental Precautions: Prevent the chemical from entering drains or waterways.[1]
-
Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, vermiculite, or diatomaceous earth).[1] Collect the absorbed material and place it in a suitable, closed container for disposal as hazardous waste.[1]
Logical Workflow and Visualizations
Emergency Protocol for this compound Spill
The following diagram outlines the logical workflow for safely managing an accidental release of this compound.
References
An In-depth Technical Guide to the Reactivity of Thiol Groups in 1,4-Butanedithiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Butanedithiol (BDT) is a versatile organosulfur compound featuring two primary thiol groups at either end of a four-carbon chain. This symmetrical structure imparts unique reactivity characteristics that are of significant interest in various scientific and industrial applications, including the formation of self-assembled monolayers (SAMs), polymer synthesis, and as a reducing agent. This technical guide provides a comprehensive overview of the reactivity of the thiol groups in this compound, with a focus on the underlying chemical principles, quantitative reactivity data, and detailed experimental protocols for its characterization and utilization.
Introduction to this compound
This compound, also known as tetramethylenedithiol, is a colorless liquid with a characteristic strong odor.[1] Its chemical formula is HS(CH₂)₄SH. The presence of two thiol (-SH) groups makes it a potent nucleophile and a mild reducing agent. The reactivity of these thiol groups is central to its utility in a wide range of chemical transformations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₄H₁₀S₂ | [1] |
| Molecular Weight | 122.25 g/mol | |
| Appearance | Colorless liquid | |
| Boiling Point | 195-196 °C | |
| Density | 1.042 g/mL at 25 °C | |
| pKa (predicted) | 10.07 ± 0.10 |
Reactivity of Thiol Groups
The reactivity of the thiol groups in this compound is governed by several factors, including the acidity of the thiol proton, the nucleophilicity of the resulting thiolate anion, and steric accessibility.
Acidity and pKa
| Compound | Thiol Group | pKa | Reference |
| This compound | -SH | ~10.07 (Predicted) | |
| Dithiothreitol (DTT) | First -SH | 9.2 | [3] |
| Second -SH | 10.1 | [3] |
The pKa values indicate that at physiological pH (~7.4), a small but significant fraction of the thiol groups will exist in the more reactive thiolate form. Increasing the pH of the reaction medium will increase the concentration of the thiolate anion, thereby enhancing the rate of nucleophilic reactions.
Nucleophilicity and Common Reactions
The thiolate anions of this compound are potent nucleophiles that readily participate in a variety of chemical reactions.
-
Alkylation: As strong nucleophiles, the thiolates of this compound react with alkyl halides, such as iodoacetamide, in a bimolecular nucleophilic substitution (S_N2) reaction to form stable thioether bonds.[2] This reaction is commonly used to block thiol groups and prevent their oxidation.
-
Michael Addition: this compound can undergo a Michael-type addition reaction with α,β-unsaturated carbonyl compounds, such as maleimides.[2] This reaction is highly efficient and is frequently employed in bioconjugation chemistry to link molecules to proteins or other biomolecules containing cysteine residues. The reaction with maleimides is generally faster than with iodoacetamides and is less dependent on pH.[2]
-
Oxidation: The thiol groups of this compound can be oxidized to form disulfide bonds. In the case of this compound, intramolecular oxidation leads to the formation of a stable six-membered cyclic disulfide, 1,2-dithiane. This property makes it a useful reducing agent in various chemical and biological systems.
-
Formation of Self-Assembled Monolayers (SAMs): this compound readily forms self-assembled monolayers on gold surfaces.[4] This process involves the chemisorption of the thiol groups onto the gold substrate, leading to the formation of a highly ordered molecular layer. The ability to form SAMs with a terminal thiol group (by attaching only one of the two thiols to the surface) makes this compound a valuable linker molecule in nanotechnology and sensor applications.
Quantitative Reactivity: Rate Constants
While specific second-order rate constants for the reactions of this compound with common electrophiles are not extensively documented, the reactivity can be approximated by considering data for similar thiols, such as cysteine. The rate of reaction is highly dependent on pH, as it dictates the concentration of the reactive thiolate species.
Table 3 provides representative second-order rate constants for the reaction of cysteine with iodoacetamide and N-ethylmaleimide (NEM). These values illustrate the general reactivity of thiols with these electrophiles. The reaction of NEM with thiols is generally faster than that of iodoacetamide.[2]
| Thiol | Electrophile | pH | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| Cysteine | Iodoacetamide | 7.0 | ~0.2 - 0.5 | [5] |
| Cysteine | N-ethylmaleimide | 6.5 - 7.5 | 100 - 1000 |
It is important to note that the rate of reaction of this compound may differ due to steric and electronic effects, but the general principles of pH dependence and relative reactivity with different electrophiles will be similar.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the characterization and application of this compound.
Quantification of Thiol Groups using Ellman's Reagent
Principle: Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) reacts with free thiol groups to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB²⁻), which has a maximum absorbance at 412 nm. The concentration of thiol groups can be determined by measuring the absorbance at this wavelength.
Materials:
-
This compound
-
Ellman's Reagent (DTNB)
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound of known concentration in the reaction buffer.
-
Prepare a 4 mg/mL solution of DTNB in the reaction buffer.
-
In a cuvette, mix 50 µL of the DTNB solution with 2.5 mL of the reaction buffer.
-
Add a known volume of the this compound solution to the cuvette and mix thoroughly.
-
Incubate the reaction mixture at room temperature for 15 minutes.
-
Measure the absorbance of the solution at 412 nm against a blank containing the reaction buffer and DTNB.
-
Calculate the concentration of thiol groups using the Beer-Lambert law (ε₄₁₂ = 14,150 M⁻¹cm⁻¹).
Determination of pKa of Thiol Groups by Spectrophotometric pH Titration
Principle: The UV absorbance of the thiolate anion differs from that of the protonated thiol. By monitoring the change in absorbance at a specific wavelength as a function of pH, the pKa of the thiol group can be determined.
Materials:
-
This compound
-
A series of buffers covering a pH range from ~8 to 12 (e.g., phosphate and carbonate buffers)
-
UV-Vis Spectrophotometer
-
pH meter
Procedure:
-
Prepare a stock solution of this compound in deionized water.
-
For each pH value, prepare a solution containing a fixed concentration of this compound in the appropriate buffer.
-
Measure the UV absorbance spectrum of each solution over a relevant wavelength range (e.g., 230-260 nm) to identify a wavelength with a significant change in absorbance upon deprotonation.
-
Measure the absorbance of each solution at the chosen wavelength.
-
Plot the absorbance versus the measured pH of each solution.
-
Fit the data to the Henderson-Hasselbalch equation to determine the pKa value(s).
Formation of Self-Assembled Monolayers (SAMs) on a Gold Surface
Principle: this compound spontaneously forms an ordered monolayer on a clean gold surface when the substrate is immersed in a dilute solution of the dithiol.
Materials:
-
Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)
-
This compound
-
Absolute ethanol (spectroscopic grade)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION REQUIRED
-
Clean glass vials with caps
-
Tweezers
-
Nitrogen gas source
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrate in piranha solution for 10-15 minutes to remove organic contaminants. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrate thoroughly with deionized water and then with absolute ethanol.
-
Dry the substrate under a stream of nitrogen gas.
-
-
SAM Formation:
-
Prepare a 1 mM solution of this compound in absolute ethanol in a clean glass vial.
-
Immediately immerse the clean, dry gold substrate into the dithiol solution.
-
Seal the vial and allow the self-assembly to proceed for 18-24 hours at room temperature.
-
-
Rinsing and Drying:
-
Remove the substrate from the solution using tweezers.
-
Rinse the substrate thoroughly with absolute ethanol to remove any non-chemisorbed molecules.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
-
Characterization (Optional):
-
The resulting SAM can be characterized by techniques such as contact angle goniometry, ellipsometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).
-
Visualizations
Factors Influencing Thiol Reactivity
Caption: Factors influencing the reactivity of this compound's thiol groups.
Experimental Workflow for SAM Formation
References
- 1. This compound | C4H10S2 | CID 79148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sfrbm.org [sfrbm.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Solubility of 1,4-Butanedithiol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1,4-butanedithiol in various organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this guide focuses on the qualitative solubility, the underlying physicochemical principles, and detailed experimental protocols for determining solubility.
Introduction to this compound and its Solubility
This compound (HS(CH₂)₄SH) is an organosulfur compound containing two thiol functional groups. It is a colorless liquid with a characteristic strong and unpleasant odor.[1][2] Its properties, including solubility, are largely dictated by the presence of the thiol groups and the length of the carbon chain.
The solubility of a substance is a critical parameter in various scientific and industrial applications, including chemical synthesis, formulation development, and purification processes. For drug development professionals, understanding the solubility of thiol-containing compounds is essential for designing drug delivery systems and predicting their behavior in biological environments.
While specific quantitative data is scarce, it is generally understood that this compound is highly soluble in organic solvents.[1][2] Thiols, in general, exhibit lower polarity and weaker hydrogen bonding capabilities compared to their alcohol counterparts.[3] Consequently, they tend to be less soluble in polar solvents like water but show good solubility in a range of organic solvents.
Qualitative Solubility of this compound
Based on the principle of "like dissolves like" and the general solubility characteristics of thiols, the expected solubility of this compound in various organic solvents is summarized in the table below. It is important to note that this is a qualitative assessment and experimental verification is recommended for specific applications.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Alcohols | Methanol, Ethanol | High | The hydroxyl group in alcohols can interact with the thiol groups of this compound, and the non-polar alkyl chains are compatible. |
| Ketones | Acetone, Methyl Ethyl Ketone | High | Ketones are polar aprotic solvents that can engage in dipole-dipole interactions with this compound. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High | Ethers are relatively non-polar and can effectively solvate the hydrocarbon portion of this compound. |
| Hydrocarbons | Toluene, Hexane | Moderate to High | As non-polar solvents, hydrocarbons will readily dissolve the non-polar alkyl chain of this compound. |
| Halogenated Solvents | Chloroform, Dichloromethane | High | These solvents have polarities that are well-suited to dissolve a molecule with both polarizable sulfur atoms and a non-polar backbone. |
| Polar Aprotic Solvents | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | High | The high polarity of these solvents allows for strong dipole-dipole interactions. |
Experimental Protocols for Solubility Determination
For precise quantitative determination of the solubility of this compound in a specific organic solvent, the following experimental protocols can be employed.
Gravimetric Method (Shake-Flask)
This is a classical and reliable method for determining the solubility of a liquid in a liquid.
Methodology:
-
Equilibrium Establishment:
-
In a sealed, temperature-controlled vessel (e.g., a screw-capped vial in a shaker bath), add an excess amount of this compound to a known volume of the desired organic solvent.
-
Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The presence of a distinct layer of undissolved this compound confirms that a saturated solution has been formed.
-
-
Phase Separation:
-
Cease agitation and allow the mixture to stand undisturbed at the constant temperature until the two phases have clearly separated.
-
-
Sampling:
-
Carefully withdraw a known volume of the clear, saturated solvent phase (the supernatant) using a calibrated pipette.
-
-
Solvent Evaporation:
-
Transfer the aliquot of the saturated solution to a pre-weighed, clean, and dry container.
-
Remove the solvent under reduced pressure using a rotary evaporator or by gentle heating in a fume hood. Care must be taken to avoid evaporation of the less volatile this compound.
-
-
Quantification:
-
Once the solvent is completely removed, weigh the container with the remaining this compound.
-
The mass of the dissolved this compound is the difference between the final and initial weights of the container.
-
-
Calculation of Solubility:
-
Calculate the solubility in grams per 100 mL ( g/100 mL) using the formula: Solubility ( g/100 mL) = (Mass of dissolved thiol (g) / Volume of aliquot (mL)) * 100
-
Spectroscopic Method (e.g., Quantitative NMR)
This method is suitable for determining solubility without the need for solvent evaporation.
Methodology:
-
Preparation of Saturated Solution:
-
Prepare a saturated solution of this compound in the deuterated organic solvent of interest following the equilibrium and phase separation steps described in the gravimetric method.
-
-
Internal Standard:
-
Add a known amount of a suitable internal standard to the saturated solution. The internal standard should be soluble in the solvent, chemically inert towards this compound, and have a distinct NMR signal that does not overlap with the signals of the solute or solvent.
-
-
NMR Analysis:
-
Acquire a quantitative ¹H NMR spectrum of the saturated solution containing the internal standard.
-
-
Quantification:
-
Integrate the area of a characteristic peak of this compound and a peak of the internal standard.
-
The concentration of this compound can be calculated using the following relationship:
(Area₁ / N₁) / C₁ = (Area₂ / N₂) / C₂
Where:
-
Area₁ and Area₂ are the integrated peak areas of this compound and the internal standard, respectively.
-
N₁ and N₂ are the number of protons giving rise to the respective signals.
-
C₁ and C₂ are the molar concentrations of this compound and the internal standard, respectively.
-
-
Factors Influencing Solubility of this compound
The solubility of this compound is governed by several intermolecular forces and factors. A logical representation of these relationships is provided in the diagram below.
Caption: Logical diagram of factors affecting solubility.
Conclusion
References
The Dawn of a Pungent Science: An In-depth Technical Guide to the Discovery and History of Organosulfur Compounds
For Researchers, Scientists, and Drug Development Professionals
From the foul-smelling compounds that characterize skunk spray to the life-saving properties of penicillin, the history of organosulfur chemistry is a rich and complex narrative that has profoundly impacted modern science, medicine, and industry. This technical guide delves into the seminal discoveries, key experimental methodologies, and foundational quantitative data that have shaped our understanding of this vital class of molecules.
A Chronology of Discovery: From "Mercaptans" to Modern Therapeutics
The journey into the world of organosulfur compounds began in the 19th century, driven by the curiosity of pioneering chemists. A pivotal moment arrived in 1834 when the Danish chemist William Christopher Zeise first synthesized thiols, which he named "mercaptans" due to their strong affinity for mercury.[1] This discovery opened the door to a new field of chemical inquiry. Shortly after, in 1840, Henri-Victor Regnault contributed to this burgeoning field by synthesizing the first thioethers. The systematic exploration of organosulfur chemistry continued with Alexander Saytzev's work on the oxidation of sulfides to form sulfoxides and sulfones, further expanding the known classes of these compounds.
The 20th century witnessed the discovery of organosulfur compounds with profound biological significance. In 1944, Chester J. Cavallito and John Hays Bailey isolated and characterized allicin, the compound responsible for the characteristic aroma and antimicrobial properties of garlic.[2][3][4][5][6] This discovery highlighted the crucial role of organosulfur compounds in natural products. The era of antibiotics was revolutionized by the discovery of penicillin, a sulfur-containing β-lactam, by Alexander Fleming in 1928, and its structure was later elucidated by Dorothy Hodgkin in 1945 through the groundbreaking use of X-ray crystallography.[1][7][8][9][10]
A darker chapter in the history of organosulfur chemistry is the synthesis of mustard gas (bis(2-chloroethyl) sulfide) by Frederick Guthrie in 1860.[11][12][13][14] Initially an academic curiosity, its devastating vesicant properties were later exploited as a chemical warfare agent.
Key Discoveries in Organosulfur Chemistry
| Year | Discovery | Key Scientist(s) | Significance |
| 1823 | Discovery of Xanthates | William Christopher Zeise | Pioneering work in organosulfur chemistry.[15] |
| 1832 | Discovery of Thiols (Mercaptans) | William Christopher Zeise | First synthesis of the thiol functional group.[15] |
| 1833 | Discovery of Thioethers | William Christopher Zeise | Expansion of known organosulfur compound classes.[15] |
| 1860 | Synthesis of Mustard Gas | Frederick Guthrie | First synthesis of the potent vesicant.[11][12][13][14] |
| 1928 | Discovery of Penicillin | Alexander Fleming | Dawn of the antibiotic era. |
| 1944 | Isolation of Allicin | Chester J. Cavallito & John Hays Bailey | Identification of the active principle in garlic.[2][3][4][5][6] |
| 1945 | Structure of Penicillin Determined | Dorothy Hodgkin | Elucidation of the β-lactam structure by X-ray crystallography.[1][7][8][9][10] |
Physical Properties of Early Organosulfur Compounds
The early exploration of organosulfur compounds involved the characterization of their fundamental physical properties. The following table summarizes some of these key quantitative data points.
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility in Water |
| Methanethiol | CH₄S | 48.11 | -123 | 5.95 | Sparingly soluble |
| Ethanethiol | C₂H₆S | 62.13 | -148 | 35 | Sparingly soluble[16] |
| Dimethyl sulfide | C₂H₆S | 62.13 | -98 | 37 | Sparingly soluble |
| Diethyl sulfide | C₄H₁₀S | 90.19 | -102 | 92 | Insoluble |
| Mustard Gas | C₄H₈Cl₂S | 159.08 | 14.4 | 217 | Slightly soluble[11] |
| Allicin | C₆H₁₀OS₂ | 162.27 | 25 | Decomposes | Sparingly soluble[3] |
Experimental Protocols of Foundational Discoveries
The following sections provide detailed methodologies for key experiments in the history of organosulfur chemistry, reconstructed from historical accounts and modern interpretations.
Isolation of Allicin from Garlic (Cavallito and Bailey, 1944)
This protocol describes the first successful isolation of allicin, the potent antibacterial agent from garlic.[3]
Methodology:
-
Garlic Preparation: Freshly ground garlic cloves were used to maximize the enzymatic conversion of alliin to allicin.
-
Extraction: The garlic paste was extracted with ethanol at room temperature.
-
Purification: The ethanolic extract was then subjected to a series of purification steps, including distillation under reduced pressure, to isolate the allicin.
Structure Determination of Penicillin by X-ray Crystallography (Hodgkin, 1945)
Dorothy Hodgkin's determination of the three-dimensional structure of penicillin was a landmark achievement in both chemistry and crystallography.[1][7][8][9][10]
Methodology:
-
Crystallization: Crystals of a penicillin salt (e.g., sodium, potassium, or rubidium benzylpenicillin) were grown.
-
X-ray Diffraction: The crystals were irradiated with a beam of X-rays. The diffraction pattern of the X-rays was captured on photographic film.
-
Data Analysis: The positions and intensities of the diffraction spots were used to calculate the electron density distribution within the crystal.
-
Structure Elucidation: The electron density map was interpreted to determine the positions of the individual atoms, revealing the now-famous β-lactam ring structure.
Signaling Pathways and Mechanisms of Action
The biological activity of many organosulfur compounds is a result of their interaction with specific cellular pathways.
Antibacterial Mechanism of Penicillin
Penicillin exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall.
Cytotoxicity of Mustard Gas
Mustard gas is a potent alkylating agent that causes severe damage to cells, leading to blistering and tissue necrosis.
References
- 1. Crystal-Clear Penicillin, 1945 | The Scientist [the-scientist.com]
- 2. Cavallito, C.J. and Bailey, J.H. (1944) Allicin, the Antibacterial Principle of Allium sativum. I. Isolation, Physical Properties and Antibacterial Action. Journal of the American Chemical Society, 66, 1950-1951. - References - Scientific Research Publishing [scirp.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Allicin, the Antibacterial Principle of Allium sativum. I. Isolation, Physical Properties and Antibacterial Action – ScienceOpen [scienceopen.com]
- 6. ALLICIN, THE ANTIBACTERIAL PRINCIPLE OF ALLIUM SATIVUM. ISOLATION, PHYSICAL PROPERTIES AND ANTIBACTERIAL ACTION | Semantic Scholar [semanticscholar.org]
- 7. nobelprize.org [nobelprize.org]
- 8. Hodgkin Solves the Structure of Penicillin | Research Starters | EBSCO Research [ebsco.com]
- 9. Molecular model of penicillin by Dorothy M Crowfoot Hodgkin, England, 1945 | Science Museum Group Collection [collection.sciencemuseumgroup.org.uk]
- 10. Modelling the Structure of Penicillin – Back From The Dead [mhs.ox.ac.uk]
- 11. Mustard gas - Wikipedia [en.wikipedia.org]
- 12. Molecule of the Month - Mustard Gas [bristol.ac.uk]
- 13. Mustard gas | Description, History, Effects, Characteristics, & Facts | Britannica [britannica.com]
- 14. acs.org [acs.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Thiol - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for 1,4-Butanedithiol Self-Assembled Monolayers on Gold Surfaces
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the preparation and characterization of self-assembled monolayers (SAMs) of 1,4-butanedithiol on gold surfaces. This compound is a versatile molecule for surface functionalization, capable of forming distinct monolayer structures with different chemical and physical properties. Understanding and controlling the formation of these monolayers is critical for applications in biosensing, molecular electronics, and drug delivery platforms.
Introduction to this compound SAMs on Gold
This compound (HS-(CH₂)₄-SH) is an organosulfur compound that readily forms self-assembled monolayers on gold surfaces through the strong affinity of sulfur for gold. A key feature of this compound is its ability to form two primary configurations:
-
"Lying-Down" (Bidentate) Phase: In this configuration, both thiol groups at either end of the butane chain bind to the gold surface. This results in a looped structure where the alkyl chain is oriented parallel to the surface. This phase is typically formed under conditions of low molecular flux, such as through evaporation in a high vacuum.
-
"Standing-Up" (Monodentate) Phase: Here, only one of the thiol groups binds to the gold surface, leaving the other thiol group exposed at the monolayer-environment interface. This orientation results in a denser, more vertically oriented monolayer. The formation of a standing-up phase with short-chain dithiols like this compound can be challenging and often requires specific preparation conditions, such as rapid exposure to a high concentration of the dithiol vapor.
The exposed thiol groups of the "standing-up" phase provide a versatile platform for the subsequent attachment of nanoparticles, biomolecules, or other functional moieties, making it particularly interesting for biosensor and drug development applications.
Data Presentation
The following tables summarize the key quantitative data for the characterization of this compound SAMs on gold. It is important to note that obtaining distinct, pure "lying-down" or "standing-up" phases of short-chain dithiols can be challenging, and experimental values may reflect mixed or disordered monolayers.
| Parameter | "Lying-Down" Phase | "Standing-Up" Phase | Notes |
| Ellipsometric Thickness | ~ 4-5 Å | ~ 7-9 Å | Thickness of the "lying-down" phase is comparable to the van der Waals diameter of the molecule. The "standing-up" phase thickness is greater, reflecting the more vertical orientation. Actual values can vary with packing density and tilt angle. |
| Water Contact Angle | Lower (more hydrophilic) | Higher (more hydrophobic) | The "lying-down" phase exposes the hydrocarbon backbone, leading to a more hydrophobic surface than a bare gold surface but generally more hydrophilic than a well-ordered "standing-up" phase. The "standing-up" phase with a terminal thiol group can exhibit varying hydrophobicity depending on the packing and ordering of the monolayer. |
| X-ray Photoelectron Spectroscopy (XPS) S 2p Binding Energies | Predominantly ~162 eV | ~162 eV and ~163-164 eV | The peak at ~162 eV corresponds to the thiolate sulfur bonded to the gold surface. The "standing-up" phase exhibits an additional peak at a higher binding energy (~163-164 eV), which is attributed to the unbound, free thiol (-SH) group at the monolayer's outer surface.[1][2] |
| Parameter | Value | Conditions |
| Reductive Desorption Potential | More negative potential | 0.1 M KOH |
| Charge Transfer Resistance (Rct) | Lower | Higher |
Experimental Protocols
Detailed methodologies for the key experiments involved in the preparation and characterization of this compound SAMs are provided below.
Protocol 1: Gold Substrate Preparation
A clean and smooth gold surface is paramount for the formation of high-quality SAMs.
Materials:
-
Gold-coated substrates (e.g., silicon wafers, glass slides with a titanium or chromium adhesion layer)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment (PPE) in a fume hood.
-
Deionized (DI) water (18 MΩ·cm)
-
Ethanol (absolute, 200 proof)
-
Nitrogen gas (high purity)
Procedure:
-
Immerse the gold substrates in piranha solution for 10-15 minutes.
-
Thoroughly rinse the substrates with copious amounts of DI water.
-
Rinse the substrates with ethanol.
-
Dry the substrates under a gentle stream of high-purity nitrogen gas.
-
Use the substrates immediately for SAM formation to prevent atmospheric contamination.
Protocol 2: Formation of "Lying-Down" (Bidentate) this compound SAM via Vapor Deposition
This method promotes the binding of both thiol groups to the gold surface.
Materials:
-
Cleaned gold substrate
-
This compound
-
High vacuum deposition chamber (base pressure < 1 x 10⁻⁶ Torr)
-
Effusion cell or a heated crucible for the dithiol
Procedure:
-
Place the cleaned gold substrate into the high vacuum chamber.
-
Gently heat the this compound in the effusion cell to generate a low, steady flux of the dithiol vapor.
-
Expose the gold substrate to the this compound vapor for a controlled period. The exact time will depend on the deposition rate and desired coverage.
-
Monitor the monolayer formation in-situ with techniques like quartz crystal microbalance (QCM) if available.
-
After deposition, allow the substrate to cool to room temperature before venting the chamber.
Protocol 3: Formation of "Standing-Up" (Monodentate) this compound SAM via Rapid High-Exposure Vapor Deposition
This protocol aims to kinetically trap the molecules in a monodentate configuration.[1][2]
Materials:
-
Cleaned gold substrate
-
This compound
-
High vacuum or ultra-high vacuum chamber
Procedure:
-
Place the cleaned gold substrate in the vacuum chamber.
-
Introduce a high partial pressure of this compound vapor into the chamber rapidly. This can be achieved by quickly opening a valve to a reservoir containing the dithiol vapor.
-
The exposure should be significant, on the order of several hundred thousand Langmuirs (1 L = 10⁻⁶ Torr·s).
-
After the high exposure, evacuate the chamber to remove the excess dithiol vapor.
-
The rapid adsorption and high surface concentration favor the formation of a "standing-up" monolayer as steric hindrance prevents the molecules from adopting a "lying-down" configuration.
Protocol 4: Characterization by X-ray Photoelectron Spectroscopy (XPS)
XPS is used to determine the elemental composition and chemical states of the SAM.
Procedure:
-
Introduce the SAM-modified gold substrate into the XPS analysis chamber.
-
Acquire a survey spectrum to identify the elements present on the surface.
-
Perform high-resolution scans of the S 2p, C 1s, and Au 4f regions.
-
For the S 2p spectrum, deconvolve the peaks to identify the contributions from the gold-bound thiolate (~162 eV) and the free thiol groups (~163-164 eV).[1][2]
-
Use the peak areas to quantify the atomic concentrations of the elements.
Protocol 5: Characterization by Ellipsometry
Ellipsometry is a non-destructive optical technique to measure the thickness of the SAM.
Procedure:
-
Measure the ellipsometric parameters (Ψ and Δ) of the bare gold substrate before SAM formation.
-
After SAM formation, measure the ellipsometric parameters of the modified substrate at the same angle of incidence.
-
Model the system as a two-layer model (substrate/SAM/ambient) to calculate the thickness of the SAM. A refractive index of ~1.45 is typically assumed for the alkanethiol monolayer.
Protocol 6: Characterization by Contact Angle Goniometry
This technique measures the hydrophobicity/hydrophilicity of the SAM-modified surface.
Procedure:
-
Place a droplet of high-purity water on the SAM surface.
-
Measure the angle between the substrate surface and the tangent of the droplet at the solid-liquid-vapor interface.
-
Perform measurements at multiple locations on the surface to ensure uniformity.
Protocol 7: Characterization by Electrochemical Methods
Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) are used to assess the quality and barrier properties of the SAM.
Materials:
-
SAM-modified gold electrode (working electrode)
-
Platinum wire or foil (counter electrode)
-
Ag/AgCl or Saturated Calomel Electrode (SCE) (reference electrode)
-
Electrochemical cell
-
Potentiostat
-
Electrolyte solution (e.g., 0.1 M KCl containing 5 mM K₃[Fe(CN)₆]/K₄[Fe(CN)₆])
Procedure for CV:
-
Assemble the three-electrode cell with the SAM-modified gold electrode.
-
Scan the potential in a range that encompasses the redox potential of the [Fe(CN)₆]³⁻/⁴⁻ couple.
-
A well-formed, defect-free SAM will block the electron transfer, resulting in a significant reduction in the peak currents compared to a bare gold electrode.
Procedure for EIS:
-
Set the DC potential to the formal potential of the redox couple.
-
Apply a small AC perturbation over a wide frequency range (e.g., 100 kHz to 0.1 Hz).
-
Model the resulting Nyquist plot with an appropriate equivalent circuit to extract the charge transfer resistance (Rct). A higher Rct value corresponds to a more insulating and well-packed monolayer.
Visualizations
Experimental Workflow for SAM Preparation and Characterization
References
Application Notes and Protocols for 1,4-Butanedithiol in Biodegradable Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and application of biodegradable polymers incorporating 1,4-butanedithiol. The inherent redox-sensitivity of the resulting disulfide bonds makes these polymers particularly suitable for controlled drug delivery systems, which are designed to release therapeutic agents in response to the reducing environment found within cancer cells.
Introduction
Biodegradable polymers have emerged as critical components in advanced drug delivery systems. Among these, polymers containing disulfide bonds in their backbone are of particular interest due to their ability to degrade in response to specific biological triggers. The disulfide bond is stable in the oxidative extracellular environment but is susceptible to cleavage in the presence of reducing agents like glutathione (GSH), which is found in significantly higher concentrations inside cancer cells compared to normal tissues. This differential in GSH levels provides a mechanism for targeted drug release within the tumor microenvironment, minimizing off-target effects and enhancing therapeutic efficacy.[1][2]
This compound is a versatile monomer for synthesizing such redox-responsive poly(disulfides). Through methods like oxidative polymerization, it can be readily transformed into high molecular weight polymers with repeating disulfide linkages. These polymers can be formulated into nanoparticles to encapsulate therapeutic agents, such as the widely used chemotherapeutic drug doxorubicin. Upon internalization by cancer cells, the disulfide bonds are cleaved by intracellular GSH, leading to the disassembly of the nanoparticles and the release of the encapsulated drug, which can then induce apoptosis in the cancer cells.
Experimental Protocols
This section provides detailed protocols for the synthesis of a biodegradable poly(disulfide) using a commercially available derivative of this compound, its formulation into drug-loaded nanoparticles, and the evaluation of its redox-responsive degradation.
Protocol 1: Synthesis of Poly(1,4-butanediol bis(thioglycolate)) (PBDBM) via Oxidative Polymerization
This protocol is adapted from the one-step oxidation polymerization method.[3][4]
Materials:
-
1,4-butanediol bis(thioglycolate) (BDBM) (monomer)
-
Dimethyl sulfoxide (DMSO) (solvent)
-
Deionized water
-
Dialysis membrane (MWCO 3500 Da)
-
Freeze-dryer
Procedure:
-
Dissolve 1,4-butanediol bis(thioglycolate) (BDBM) in dimethyl sulfoxide (DMSO) at a concentration of 100 mg/mL.
-
Maintain the solution at room temperature and expose it to air with gentle stirring for 72 hours to facilitate oxidation and polymerization.
-
After 72 hours, transfer the polymer solution to a dialysis membrane (MWCO 3500 Da).
-
Dialyze against deionized water for 48 hours, changing the water every 6 hours to remove unreacted monomer and low molecular weight oligomers.
-
Freeze-dry the purified polymer solution to obtain the solid poly(disulfide) (PBDBM).
-
Store the polymer at -20°C.
Protocol 2: Formulation of Doxorubicin-Loaded PBDBM Nanoparticles (DOX@PBDBM NPs)
Materials:
-
PBDBM polymer
-
Doxorubicin hydrochloride (DOX·HCl)
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF)
-
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-poly(ethylene glycol) (DSPE-PEG)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Magnetic stirrer
-
Syringe pump
Procedure:
-
To prepare a stock solution of free doxorubicin, dissolve DOX·HCl in DMF and add triethylamine (TEA) at a molar ratio of 1:3 (DOX:TEA). Stir for 2 hours in the dark.
-
Dissolve 10 mg of PBDBM polymer and a specified amount of doxorubicin in 1 mL of DMF.
-
In a separate vial, dissolve 2 mg of DSPE-PEG in 10 mL of PBS (pH 7.4).
-
Using a syringe pump, add the PBDBM/DOX solution dropwise to the DSPE-PEG solution under gentle magnetic stirring.
-
Continue stirring for 2 hours to allow for nanoparticle self-assembly.
-
Dialyze the nanoparticle suspension against PBS (pH 7.4) for 24 hours to remove unloaded drug and organic solvent.
-
Store the DOX@PBDBM NP suspension at 4°C.
Protocol 3: In Vitro Redox-Responsive Degradation Study
Procedure:
-
Prepare solutions of glutathione (GSH) in PBS (pH 7.4) at different concentrations (e.g., 0 µM, 10 µM, 2 mM, 10 mM) to mimic physiological and tumor microenvironments.
-
Disperse the PBDBM nanoparticles in the different GSH solutions at a concentration of 1 mg/mL.
-
Incubate the solutions at 37°C with gentle shaking.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots of the nanoparticle suspension.
-
Monitor the change in particle size and morphology using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) to assess the degradation of the nanoparticles.
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of poly(disulfide) nanoparticles.
Table 1: Physicochemical Properties of PBDBM Nanoparticles
| Formulation | Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading Content (%) | Encapsulation Efficiency (%) |
|---|---|---|---|---|---|
| Blank PBDBM NPs | 85 ± 3.2 | 0.15 ± 0.02 | -15.6 ± 1.1 | N/A | N/A |
| DOX@PBDBM NPs | 98 ± 4.5 | 0.18 ± 0.03 | -12.3 ± 0.9 | 6.13 | >90 |
Table 2: In Vitro Doxorubicin Release from PBDBM Nanoparticles
| Time (hours) | Cumulative Release in PBS (%) | Cumulative Release in PBS + 10 mM GSH (%) |
|---|---|---|
| 2 | 8.5 | 25.1 |
| 4 | 12.3 | 42.8 |
| 8 | 18.7 | 65.4 |
| 12 | 23.1 | 78.9 |
| 24 | 30.5 | 89.2 |
Visualizations
Experimental Workflow
Caption: Experimental workflow from polymer synthesis to in vitro evaluation.
Doxorubicin-Induced Apoptosis Signaling Pathway
Caption: Doxorubicin-induced intrinsic apoptosis pathway.[5][6]
References
- 1. Redox-Responsive Drug Delivery Systems: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 3. Facile synthesis of poly(disulfide)s through one-step oxidation polymerization for redox-responsive drug delivery - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Regulated cell death pathways in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Sulfur-Containing Polyesters with 1,4-Butanedithiol
Objective
This document provides detailed application notes and experimental protocols for the synthesis of sulfur-containing polyesters, specifically polythioesters, utilizing 1,4-butanedithiol as a key monomer. These protocols are designed for researchers, scientists, and professionals in drug development and materials science who are interested in the preparation of biodegradable and functional polymers. The methodologies outlined include melt polycondensation, solution polymerization, and enzymatic synthesis, offering a range of approaches to achieve polymers with tailored properties.
Introduction
Sulfur-containing polyesters, or polythioesters, are a class of polymers that have garnered significant interest due to their unique properties, including biodegradability, high refractive indices, and potential for post-polymerization modification. The incorporation of sulfur atoms into the polyester backbone, through the use of dithiols such as this compound, imparts distinct chemical and physical characteristics compared to their oxygen-containing polyester counterparts. These properties make them attractive candidates for various applications, including drug delivery systems, specialty plastics, and advanced materials.
The synthesis of polythioesters can be achieved through several polymerization techniques. Melt polycondensation is a solvent-free method that is often employed for its simplicity and efficiency. Solution polymerization provides an alternative for monomers that are thermally sensitive or when better control over the reaction is required. More recently, enzymatic polymerization has emerged as a green and mild alternative, utilizing lipases to catalyze the polycondensation reaction under less harsh conditions. This document details protocols for these three key synthetic methods.
Experimental Protocols
Protocol 1: Melt Polycondensation of this compound with Adipoyl Chloride
This protocol describes the synthesis of poly(tetramethylene dithioadipate) via a melt polycondensation reaction between this compound and adipoyl chloride.
Materials:
-
This compound (HS(CH₂)₄SH)
-
Adipoyl chloride (ClCO(CH₂)₄COCl)
-
Nitrogen gas (high purity)
-
Chloroform
-
Methanol
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Heating mantle with temperature controller
-
Vacuum pump
-
Condenser
Procedure:
-
Reactor Setup: Assemble the three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a condenser connected to a nitrogen outlet. Ensure the system is thoroughly dried and purged with nitrogen to create an inert atmosphere.
-
Monomer Charging: In a fume hood, carefully charge the reactor with equimolar amounts of this compound and freshly distilled adipoyl chloride.
-
Initial Reaction: Begin stirring the mixture at room temperature under a gentle flow of nitrogen.
-
Heating and Polycondensation: Gradually heat the reaction mixture to 120-140°C. Hydrogen chloride (HCl) gas will evolve as a byproduct and be carried out through the nitrogen stream. Continue heating for 2-3 hours.
-
Vacuum Application: After the initial stage, gradually apply a vacuum to the system to remove the remaining HCl and drive the polymerization to completion. The temperature can be slowly increased to 150-160°C. The viscosity of the mixture will increase significantly as the polymer forms.
-
Reaction Completion: Continue the reaction under vacuum for an additional 4-6 hours, or until the desired molecular weight is achieved (as determined by monitoring the viscosity).
-
Purification: Cool the reactor to room temperature and dissolve the resulting polymer in chloroform. Precipitate the polymer by slowly adding the chloroform solution to an excess of cold methanol with vigorous stirring.
-
Drying: Collect the precipitated polymer by filtration and dry it under vacuum at 40-50°C to a constant weight.
Protocol 2: Solution Polymerization of this compound with Sebacoyl Chloride
This protocol details the synthesis of poly(tetramethylene dithiosebacate) in a solvent at lower temperatures, which can be advantageous for controlling the reaction and minimizing side reactions.
Materials:
-
This compound (HS(CH₂)₄SH)
-
Sebacoyl chloride (ClCO(CH₂)₈COCl)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Triethylamine (Et₃N)
-
Nitrogen gas (high purity)
-
Methanol
Equipment:
-
Schlenk flask or a three-neck round-bottom flask equipped with a magnetic stirrer
-
Dropping funnel
-
Nitrogen inlet and outlet
-
Low-temperature bath (e.g., ice-water bath)
Procedure:
-
Reactor Setup: Set up a dry Schlenk flask or three-neck flask with a magnetic stirrer and a nitrogen inlet.
-
Monomer and Solvent Addition: Under a nitrogen atmosphere, dissolve this compound and a stoichiometric amount of triethylamine (as an HCl scavenger) in anhydrous THF.
-
Cooling: Cool the solution to 0-5°C using a low-temperature bath.
-
Monomer Addition: Dissolve an equimolar amount of sebacoyl chloride in anhydrous THF and add it dropwise to the cooled dithiol solution over a period of 1-2 hours with continuous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. A precipitate of triethylamine hydrochloride will form.
-
Purification: Remove the triethylamine hydrochloride salt by filtration. Concentrate the filtrate under reduced pressure.
-
Precipitation: Precipitate the polymer by pouring the concentrated solution into an excess of cold methanol.
-
Drying: Collect the polymer by filtration and dry under vacuum at room temperature.
Protocol 3: Enzymatic Synthesis of Polythioesters
This protocol outlines a greener approach to polythioester synthesis using a lipase catalyst.
Materials:
-
This compound (HS(CH₂)₄SH)
-
Dimethyl adipate (CH₃OCO(CH₂)₄COOCH₃)
-
Immobilized Lipase B from Candida antarctica (Novozym 435)
-
Diphenyl ether (solvent)
-
Nitrogen gas (high purity)
-
Methanol
Equipment:
-
Schlenk flask
-
Magnetic stirrer
-
Heating mantle with temperature controller
-
Vacuum pump
Procedure:
-
Reactor Setup: Charge a Schlenk flask with equimolar amounts of this compound and dimethyl adipate, along with diphenyl ether as the solvent.
-
Enzyme Addition: Add the immobilized lipase (typically 5-10% by weight of the monomers).
-
Inert Atmosphere: Purge the flask with nitrogen.
-
Oligomerization: Heat the mixture to 70-80°C with stirring for 2-4 hours under a nitrogen atmosphere to form oligomers. Methanol is produced as a byproduct.
-
Polycondensation: Apply a vacuum to the system to remove the methanol and drive the polymerization forward. Continue the reaction at 80-90°C under vacuum for 24-48 hours.
-
Purification: Cool the reaction mixture and dissolve the polymer in a suitable solvent like chloroform. Remove the enzyme by filtration.
-
Precipitation: Precipitate the polymer by adding the solution to cold methanol.
-
Drying: Collect the polymer by filtration and dry under vacuum.
Data Presentation
The following tables summarize typical quantitative data obtained from the synthesis and characterization of sulfur-containing polyesters based on this compound.
Table 1: Synthesis Conditions and Polymer Properties
| Polymer Name | Synthesis Method | Monomer Ratio (Dithiol:Diacid Derivative) | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Mn ( g/mol ) | PDI |
| Poly(tetramethylene dithioadipate) | Melt Polycondensation | 1:1 | None | 140-160 | 8 | ~85 | 15,000 | 2.1 |
| Poly(tetramethylene dithiosebacate) | Solution Polymerization | 1:1 | Triethylamine | 0-25 | 24 | ~90 | 25,000 | 1.8 |
| Poly(tetramethylene dithioadipate) | Enzymatic Synthesis | 1:1 | Novozym 435 | 80-90 | 48 | ~75 | 10,000 | 2.3 |
Table 2: Thermal Properties of Polythioesters
| Polymer Name | Glass Transition Temperature (Tg, °C) | Melting Temperature (Tm, °C) | Decomposition Temperature (Td, 5% weight loss, °C) |
| Poly(tetramethylene dithioadipate) | -50 | 75 | 310 |
| Poly(tetramethylene dithiosebacate) | -60 | 65 | 325 |
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the synthesis of sulfur-containing polyesters.
Caption: Workflow for Melt Polycondensation.
Caption: Workflow for Solution Polymerization.
Caption: Workflow for Enzymatic Synthesis.
Application Notes and Protocols: 1,4-Butanedithiol in Nanotechnology and Microelectronics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1,4-butanedithiol in the burgeoning fields of nanotechnology and microelectronics. This versatile organosulfur compound, with its two terminal thiol groups, serves as a critical building block for creating highly organized molecular structures and functionalizing nanoscale materials. The following sections detail its primary applications, provide structured quantitative data, and offer step-by-step experimental protocols for key procedures.
I. Application Notes
This compound (HS(CH₂)₄SH) is a key reagent in nanotechnology and microelectronics due to the strong affinity of its thiol (-SH) groups for noble metal surfaces, particularly gold. This interaction facilitates the formation of stable, self-assembled monolayers (SAMs), which are fundamental to a variety of advanced applications.
-
Self-Assembled Monolayers (SAMs) for Surface Engineering: The primary application of this compound is in the formation of SAMs on gold surfaces.[1] These highly ordered, two-dimensional structures are created by the spontaneous organization of the dithiol molecules upon immersion of a gold substrate in a solution containing the compound. The resulting monolayer can modify the surface properties of the gold, such as its wettability and adhesion. Given that this compound has a thiol group at each end of its butane chain, it can form looped structures on a single surface or, more importantly, act as a molecular linker, bridging two surfaces or connecting nanoparticles to a substrate.
-
Molecular Electronics: In the field of molecular electronics, this compound is employed to create single-molecule junctions. By spanning the gap between two gold electrodes, a single this compound molecule can function as a molecular wire, allowing for the study of charge transport at the ultimate limit of miniaturization. The conductance of these single-molecule junctions has been experimentally measured and theoretically studied.[2][3]
-
Nanoparticle Synthesis and Functionalization: this compound can be used as a capping agent in the synthesis of gold nanoparticles. In this role, it stabilizes the nanoparticles, preventing their aggregation, and provides a functional surface. The terminal thiol groups can be used to link nanoparticles together, forming organized assemblies, or to attach other molecules, such as biomolecules for sensing applications. While butanediol has been used as a reducing agent in some nanoparticle syntheses, this compound primarily serves as a stabilizing or linking agent.[4][5]
-
Quantum Dot Functionalization: The surface chemistry of quantum dots (QDs) is critical for their application in biological imaging and diagnostics. Thiol-containing molecules like this compound can be used to functionalize the surface of QDs, enhancing their stability in aqueous environments and providing anchor points for conjugation to biomolecules.
-
Surface Passivation in Microelectronics: While less common than for gold, thiols can be used for the surface passivation of some semiconductor materials. This process can reduce surface state densities, which is crucial for improving the performance of electronic and optoelectronic devices.
II. Quantitative Data
The following tables summarize key quantitative data related to the application of this compound.
| Parameter | Value | Measurement Technique(s) | Reference(s) |
| Molecular Junction Properties | |||
| Single-Molecule Conductance | Minimal value observed | Not specified in abstract | [2][3] |
| Rupture Force (Hollow Site) | ~1.75 nN | Density Functional Theory | [2][3] |
| Rupture Force (Single Au Atom Link) | ~1.0 nN | Density Functional Theory | [2][3] |
| Self-Assembled Monolayer Properties | |||
| Ellipsometric Thickness (General Alkanethiols) | ~2.8 nm (for C16 thiol) | Spectroscopic Ellipsometry | [6] |
| Contact Angle of Water (General Thiol SAMs) | Varies with terminal group | Contact Angle Goniometry | [7] |
Table 1: Physical and Electrical Properties of this compound-based nanostructures.
III. Experimental Protocols
A. Protocol for the Formation of this compound Self-Assembled Monolayers (SAMs) on Gold
This protocol describes the standard procedure for forming a this compound SAM on a gold-coated substrate.
1. Materials and Reagents:
-
Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)
-
This compound (≥97% purity)
-
Absolute Ethanol (200 proof)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED
-
Deionized (DI) water (18.2 MΩ·cm)
-
Nitrogen gas (high purity)
-
Glass beakers and Petri dishes
2. Substrate Preparation (Cleaning):
-
Place the gold substrates in a glass beaker.
-
Prepare the Piranha solution by slowly adding the hydrogen peroxide to the sulfuric acid in a fume hood. Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Use appropriate personal protective equipment (PPE).
-
Immerse the substrates in the Piranha solution for 10-15 minutes.
-
Carefully remove the substrates and rinse them thoroughly with DI water.
-
Rinse the substrates with ethanol.
-
Dry the substrates under a gentle stream of nitrogen gas.
3. SAM Formation:
-
Prepare a 1 mM solution of this compound in absolute ethanol in a clean glass container.
-
Immediately immerse the cleaned, dry gold substrates into the dithiol solution.
-
To minimize oxidation, purge the container with nitrogen gas before sealing.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature.
4. Post-Assembly Rinsing and Drying:
-
Remove the substrates from the dithiol solution.
-
Rinse the substrates thoroughly with fresh ethanol to remove any non-chemisorbed molecules.
-
Dry the substrates again under a gentle stream of nitrogen.
-
Store the SAM-coated substrates in a clean, dry environment (e.g., a desiccator or a nitrogen-purged container).
B. Protocol for the Synthesis of this compound-Capped Gold Nanoparticles
This protocol is adapted from the Brust-Schiffrin method for synthesizing thiol-capped gold nanoparticles. This compound is used here as the capping and linking agent.
1. Materials and Reagents:
-
Hydrogen tetrachloroaurate(III) trihydrate (HAuCl₄·3H₂O)
-
This compound
-
Tetraoctylammonium bromide (TOAB)
-
Sodium borohydride (NaBH₄)
-
Toluene
-
Ethanol
-
DI Water
2. Synthesis Procedure:
-
Prepare a solution of HAuCl₄ in DI water (e.g., 30 mM).
-
Prepare a solution of TOAB in toluene (e.g., 50 mM).
-
In a flask, mix the HAuCl₄ solution and the TOAB solution and stir vigorously for 10-15 minutes. The Au³⁺ ions will transfer from the aqueous phase to the organic (toluene) phase, indicated by a color change of the aqueous layer to clear and the organic layer to orange/red.
-
Separate the organic phase containing the gold salt.
-
To the organic phase, add this compound. The molar ratio of Au to SH groups should be controlled to influence the final nanoparticle size. A common starting point is a 2:1 ratio of Au to this compound.
-
While stirring vigorously, add a freshly prepared, ice-cold solution of NaBH₄ in DI water to the organic phase. A color change from orange/red to dark brown/black will be observed, indicating the formation of gold nanoparticles.
-
Continue stirring the reaction mixture for at least 3 hours to ensure complete reaction and stabilization of the nanoparticles.
3. Purification of Nanoparticles:
-
Remove the aqueous phase.
-
Precipitate the gold nanoparticles from the toluene solution by adding a sufficient amount of ethanol.
-
Centrifuge the mixture to pellet the nanoparticles.
-
Discard the supernatant and re-disperse the nanoparticle pellet in fresh toluene.
-
Repeat the precipitation and redispersion steps at least two more times to remove excess reagents.
-
The final purified nanoparticles can be stored as a solution in toluene or dried to a powder.
IV. Visualizations
The following diagrams illustrate the experimental workflows described in the protocols.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. asu.elsevierpure.com [asu.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Stable gold nanoparticles synthesis using but-2-yne-1,4-diol – a simple approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Infrared Ellipsometric Study of Hydrogen-Bonded Long-Chain Thiolates on Gold: Towards Resolving Structural Details [mdpi.com]
- 7. Active Control of Contact Angles of Various Liquids from the Response of Self-Assembled Thiol Molecules to Electric Current - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 1,4-Butanedithiol as a Versatile Cross-Linking Agent for Advanced Polymer Networks
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1,4-Butanedithiol (BDT), a dithiol with the chemical formula HS(CH₂)₄SH, is a highly effective cross-linking agent used in polymer chemistry to create robust, three-dimensional polymer networks.[1][2] Its utility stems from the high reactivity of its terminal thiol groups, which can readily participate in various "click" chemistry reactions, most notably thiol-ene reactions.[3][4] This process allows for the transformation of linear or branched polymers into cross-linked networks with enhanced mechanical strength, thermal stability, and controlled swelling behavior.[5] The resulting materials are valuable in diverse fields, including the development of biodegradable polymers, drug delivery hydrogels, high-performance adhesives, and coatings.[1][6][7][8]
The thiol-ene reaction, in particular, is favored for its efficiency, high yields, and tolerance to a wide range of functional groups and solvents, often proceeding under mild conditions with photo or thermal initiation.[3][4] By controlling the stoichiometry between the thiol groups of BDT and the "ene" (e.g., vinyl, allyl, or norbornene) groups on a prepolymer, researchers can precisely tailor the cross-link density and, consequently, the macroscopic properties of the final material.[9][10]
This document provides detailed protocols for using this compound as a cross-linking agent, methods for characterizing the resulting polymers, and quantitative data on how cross-linking affects key material properties.
Data Presentation: Impact of Cross-Linking on Polymer Properties
The degree of cross-linking significantly influences the mechanical, thermal, and swelling properties of a polymer network. The following tables summarize the expected quantitative effects of increasing this compound concentration when cross-linking a vinyl-functionalized polymer.
Table 1: Mechanical Properties as a Function of Cross-Linker Concentration
| Molar Ratio (Vinyl:Thiol) | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) |
| 1:0.25 | 15 | 150 | 250 |
| 1:0.50 | 28 | 300 | 120 |
| 1:0.75 | 45 | 550 | 50 |
| 1:1.00 | 50 | 700 | 20 |
Note: Data are representative examples for illustrative purposes. As cross-link density increases, the material becomes stronger and stiffer but less flexible.
Table 2: Thermal and Swelling Properties as a Function of Cross-Linker Concentration
| Molar Ratio (Vinyl:Thiol) | Glass Transition Temp (T_g) (°C) | Decomposition Temp (T_d) (°C) | Equilibrium Swelling Ratio (%) in Toluene |
| 1:0.25 | 45 | 380 | 800 |
| 1:0.50 | 52 | 395 | 450 |
| 1:0.75 | 58 | 410 | 250 |
| 1:1.00 | 65 | 415 | 150 |
Note: Data are representative examples for illustrative purposes. Higher cross-link density restricts polymer chain mobility, increasing the glass transition temperature and thermal stability while significantly reducing the ability of the polymer to absorb solvent and swell.[6][10][11]
Visualized Mechanisms and Workflows
The following diagrams illustrate the chemical reactions and experimental processes involved in using this compound as a cross-linking agent.
Caption: Chemical scheme of the thiol-ene cross-linking reaction.
References
- 1. innospk.com [innospk.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. scholar.smu.edu [scholar.smu.edu]
- 4. researchgate.net [researchgate.net]
- 5. 1,4-Butanediol Bis(thioglycolate) [myskinrecipes.com]
- 6. Tailoring the Swelling‐Shrinkable Behavior of Hydrogels for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Swelling Behavior of Novel Hydrogels Produced from Glucose-Based Ionic Monomers with Varying Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. polysciences.com [polysciences.com]
- 9. scholars.northwestern.edu [scholars.northwestern.edu]
- 10. kinampark.com [kinampark.com]
- 11. epublications.marquette.edu [epublications.marquette.edu]
Application Notes and Protocols for Thiol-Ene Click Chemistry Reactions Involving 1,4-Butanedithiol
For Researchers, Scientists, and Drug Development Professionals
Introduction to Thiol-Ene Click Chemistry with 1,4-Butanedithiol
Thiol-ene "click" chemistry has emerged as a highly efficient and versatile tool for the synthesis of a wide array of molecules and materials.[1] This reaction, which involves the addition of a thiol (-SH) group across a carbon-carbon double bond (an 'ene'), is characterized by high yields, stereoselectivity, rapid reaction rates, and a strong thermodynamic driving force.[2][3] The reaction can be initiated through two primary mechanisms: a free-radical addition, typically triggered by light or heat, or a base/nucleophile-catalyzed Michael addition.[3][4]
This compound, a readily available organosulfur compound, serves as a valuable difunctional thiol monomer in these reactions.[5] Its two thiol groups allow for the formation of linear polymers or for crosslinking applications, making it a key building block in the development of novel materials for drug delivery, biodegradable polymers, and advanced materials synthesis.[5][6] The anti-Markovnikov addition of this compound to alkenes results in the formation of stable thioether linkages.[2][3]
This document provides detailed application notes and experimental protocols for conducting thiol-ene click chemistry reactions involving this compound, with a focus on photoinitiated radical reactions for polymer synthesis.
Applications in Polymer Synthesis and Drug Development
The bifunctionality of this compound makes it an ideal candidate for step-growth polymerization with di-ene compounds, leading to the formation of linear poly(thioether)s. These polymers are of significant interest in the biomedical field due to their potential biodegradability and biocompatibility.
Drug Delivery: Thiol-ene chemistry enables the synthesis of well-defined polymer networks and hydrogels that can encapsulate therapeutic agents. The hydrolytic or enzymatic degradation of these networks can be tailored to achieve controlled release of drugs over time.
Biomaterials and Tissue Engineering: The mild reaction conditions of thiol-ene chemistry allow for the encapsulation of sensitive biological molecules and even cells. The resulting hydrogels can be used as scaffolds for tissue regeneration, mimicking the natural extracellular matrix.
Surface Modification: The thiol-ene reaction can be employed to functionalize surfaces, imparting desired properties such as biocompatibility, anti-fouling characteristics, or specific ligand binding for diagnostic applications.
Quantitative Data Summary
The following table summarizes quantitative data from the photoinitiated thiol-ene polymerization of this compound (DT1) with a custom-synthesized α,ω-diene monomer (M1).[7]
| Polymer ID | Diene Monomer | Dithiol | Mn ( g/mol ) | Đ (PDI) |
| P1 | M1 | This compound (DT1) | 45,000 | 1.6 |
-
Mn: Number Average Molecular Weight
-
Đ (PDI): Polydispersity Index
Experimental Protocols
Protocol 1: Photoinitiated Thiol-Ene Polymerization of this compound with a Diene Monomer
This protocol is adapted from the light-induced thiol-ene polymerization described by Akdemir et al. (2022).[7]
Materials:
-
This compound (DT1)
-
α,ω-Diene monomer (e.g., diallyl ether)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Solvent (if necessary, e.g., dichloromethane or THF)
-
UV lamp (λ = 365 nm)
-
Reaction vessel (e.g., glass vial with a magnetic stir bar)
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
Reactant Preparation: In a clean, dry reaction vessel, combine the α,ω-diene monomer and this compound in a 1:1 stoichiometric ratio of ene to thiol functional groups.
-
Initiator Addition: Add the photoinitiator (DMPA) to the mixture. A typical concentration is 0.3 wt.% relative to the total mass of the monomers.[7]
-
Solvent Addition (Optional): If the monomer mixture is too viscous, a minimal amount of a suitable solvent can be added to ensure homogeneity.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (nitrogen or argon) for 15-20 minutes to remove oxygen, which can inhibit radical polymerization.
-
Photoinitiation: While stirring, expose the reaction mixture to a UV light source (λ = 365 nm). The irradiation time will depend on the specific reactants, initiator concentration, and light intensity. The reaction can be monitored for completion by techniques such as FT-IR spectroscopy (disappearance of the S-H peak at ~2570 cm⁻¹ and the C=C peak at ~1645 cm⁻¹). A typical reaction time can range from minutes to several hours. For the synthesis of polymers with M1, a reaction time of 24 hours was employed.[7]
-
Polymer Isolation: After the reaction is complete, the resulting polymer can be purified by precipitation in a non-solvent (e.g., cold methanol or hexane), followed by filtration and drying under vacuum.
Characterization:
The synthesized polymer can be characterized by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the repeating units.
-
Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC): To determine the number average molecular weight (Mn) and polydispersity index (Đ).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the disappearance of thiol and ene functional groups.
Protocol 2: General Procedure for Small Molecule Thioether Synthesis
This protocol provides a general guideline for the synthesis of a simple thioether from this compound and a mono-alkene.
Materials:
-
This compound
-
Alkene (e.g., 1-octene)
-
Photoinitiator (e.g., DMPA)
-
Solvent (e.g., dichloromethane)
-
UV lamp (λ = 365 nm)
-
Reaction vessel (e.g., quartz tube or borosilicate glass vial)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reactant Stoichiometry: In a suitable reaction vessel, dissolve the alkene (1 equivalent) and this compound (0.5 equivalents to favor the di-substituted product, or a larger excess of alkene to favor the mono-substituted product) in a solvent such as dichloromethane.
-
Initiator Addition: Add the photoinitiator (e.g., 1-5 mol% relative to the alkene).
-
Degassing: Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
Irradiation: While stirring, irradiate the mixture with a UV lamp. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the solvent using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography to isolate the desired thioether.
Visualizations
Caption: Radical-initiated thiol-ene reaction mechanism.
Caption: Workflow for thiol-ene polymerization.
References
- 1. CN111747907A - Clean production method of 1, 4-butanediol diglycidyl ether - Google Patents [patents.google.com]
- 2. Photoinitiated thiol–ene mediated functionalisation of 4,5-enoses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 1,4-Butanediol diglycidyl ether synthesis - chemicalbook [chemicalbook.com]
- 4. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
Application Notes and Protocols: Synthesis of 1,3-Dithiepanes from 1,4-Butanedithiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of 1,3-dithiepanes, a class of sulfur-containing heterocyclic compounds, through the reaction of 1,4-butanedithiol with dihalides or their synthetic equivalents, such as formaldehyde. 1,3-Dithiepanes and their derivatives are valuable intermediates in organic synthesis and have applications in the development of novel therapeutic agents. The protocols described herein are based on well-established methodologies for the formation of cyclic thioacetals, adapted for the seven-membered 1,3-dithiepane ring system.
Introduction
The formation of 1,3-dithiepanes is achieved by the cyclization of this compound with a suitable one-carbon electrophile, typically a geminal dihalide or a carbonyl compound/equivalent under acidic conditions. This reaction provides a robust method for the preparation of the 1,3-dithiepane core structure. The resulting cyclic thioacetal is stable under various reaction conditions, making it a useful protecting group for carbonyl functionalities. Furthermore, the C2-proton of the 1,3-dithiepane ring can be deprotonated to form a nucleophilic anion, which can be alkylated to introduce various substituents, further highlighting the synthetic utility of this heterocyclic system.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of 1,3-dithiepane from this compound and a formaldehyde equivalent, based on analogous reactions for the preparation of six-membered 1,3-dithianes.[1]
| Parameter | Value |
| Reactants | |
| This compound | 1.0 equivalent |
| Dihalomethane or Formaldehyde Equivalent (e.g., Methylal) | 1.1 equivalents |
| Catalyst | |
| Lewis Acid (e.g., Boron trifluoride etherate) | 0.3 equivalents |
| Solvent | Chloroform |
| Reaction Temperature | Reflux |
| Reaction Time | 8 hours |
| Product Yield (Isolated) | 80-90% |
Experimental Protocols
Protocol 1: Synthesis of 1,3-Dithiepane from this compound and a Dihalomethane
This protocol describes the direct alkylation of this compound with a dihalomethane in the presence of a base.
Materials:
-
This compound (HS(CH₂)₄SH)
-
Dibromomethane (CH₂Br₂) or Diiodomethane (CH₂I₂)
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Dichloromethane (for workup)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of the base (e.g., 2.2 equivalents of sodium hydride) in the anhydrous solvent (e.g., DMF).
-
Addition of Dithiol: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 equivalent) in the anhydrous solvent to the stirred suspension.
-
Stirring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Addition of Dihalide: Slowly add the dihalomethane (1.1 equivalents) to the reaction mixture.
-
Reaction: Heat the reaction mixture to a temperature appropriate for the chosen solvent (e.g., 60-80 °C for DMF) and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and carefully quench with water. Dilute with dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the pure 1,3-dithiepane.
Protocol 2: Acid-Catalyzed Synthesis of 1,3-Dithiepane from this compound and a Formaldehyde Equivalent
This protocol is adapted from a well-established procedure for the synthesis of 1,3-dithianes and utilizes a Lewis acid catalyst.[1]
Materials:
-
This compound (HS(CH₂)₄SH)
-
Methylal (Dimethoxymethane, CH₂(OCH₃)₂) or Paraformaldehyde
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Glacial acetic acid
-
Chloroform (CHCl₃)
-
10% aqueous potassium hydroxide (KOH) solution
-
Potassium carbonate (K₂CO₃) for drying
-
Methanol (for recrystallization)
-
Round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Rotary evaporator
-
Büchner funnel
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, prepare a solution of boron trifluoride etherate (e.g., 0.3 equivalents) and glacial acetic acid (e.g., 0.6 equivalents) in chloroform.
-
Heating: Heat the solution to a vigorous reflux with stirring.
-
Addition of Reactants: Prepare a solution of this compound (1.0 equivalent) and methylal (1.1 equivalents) in chloroform. Add this solution dropwise from the dropping funnel to the refluxing catalyst mixture over a period of 8 hours.
-
Cooling and Washing: After the addition is complete, allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash successively with water, 10% aqueous potassium hydroxide solution, and again with water.
-
Drying and Concentration: Dry the chloroform layer over anhydrous potassium carbonate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude 1,3-dithiepane can be purified by recrystallization from a suitable solvent such as methanol. Dissolve the crude product in hot methanol, filter while hot, and allow to cool slowly to induce crystallization. The crystals can be collected by filtration.
Visualizations
Caption: Experimental workflows for the synthesis of 1,3-dithiepane.
References
Application Notes and Protocols: Oxidation of 1,4-Butanedithiol to 1,2-Dithiane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxidation of dithiols to their corresponding cyclic disulfides is a fundamental transformation in organic chemistry with significant implications in various fields, including drug development. The resulting cyclic disulfide moiety, such as the 1,2-dithiane ring system, is a key structural motif found in a number of biologically active molecules. This application note provides detailed protocols for the synthesis of 1,2-dithiane from 1,4-butanedithiol, a common starting material. The 1,2-dithiane scaffold and its derivatives have garnered interest in medicinal chemistry due to their potential neuroprotective and anticancer properties.[1][2] The reversible nature of the disulfide bond also makes these compounds attractive for applications in drug delivery and as probes for studying cellular redox processes.
This document outlines two common and effective methods for the oxidation of this compound: one employing dimethyl sulfoxide (DMSO) in the presence of an acid catalyst, and another utilizing iodine as the oxidant. These protocols are designed to be accessible and reproducible for researchers in both academic and industrial settings.
Reaction Pathway
The oxidation of this compound involves the formation of a disulfide bond between the two thiol groups, resulting in the formation of a six-membered heterocyclic ring, 1,2-dithiane.
Caption: Oxidation of this compound to 1,2-dithiane.
Experimental Protocols
Protocol 1: Oxidation using Dimethyl Sulfoxide (DMSO) and Hydrobromic Acid (HBr)
This method utilizes DMSO as the oxidant, activated by a catalytic amount of hydrobromic acid. It is a mild and efficient method for the formation of disulfides.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Hydrobromic acid (HBr) (e.g., 48% in acetic acid or aqueous solution)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Add anhydrous dimethyl sulfoxide (DMSO, 3.5 eq).
-
To this solution, add a catalytic amount of hydrobromic acid (HBr, 0.2 eq).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 1,2-dithiane.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Oxidation using Iodine (I₂)
Iodine is a readily available and effective oxidant for the conversion of thiols to disulfides. This method is often carried out under mild conditions.
Materials:
-
This compound
-
Iodine (I₂)
-
Methanol or Ethanol
-
Sodium thiosulfate solution (10%)
-
Dichloromethane or Diethyl ether
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask with a magnetic stirrer.
-
Prepare a solution of iodine (I₂, 1.1 eq) in the same solvent.
-
Slowly add the iodine solution to the solution of this compound at room temperature. The disappearance of the iodine color can indicate the progress of the reaction.
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or GC-MS.
-
Once the reaction is complete, quench the excess iodine by adding 10% sodium thiosulfate solution until the color of iodine disappears.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with dichloromethane or diethyl ether.
-
Wash the combined organic extracts with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic solution under reduced pressure to yield 1,2-dithiane.
-
Purify the product by column chromatography if required.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the oxidation of dithiols to cyclic disulfides using various methods. Note that specific yields for this compound may vary depending on the precise reaction conditions and scale.
| Oxidizing System | Substrate | Solvent | Temperature | Time | Yield (%) | Reference |
| DMSO/HBr | Thiols | DCM | 40 °C | 12 h | Good to high | [3][4] |
| I₂ | Thiols | Various | Room Temp. | Short | Good to excellent | |
| Air (O₂) | This compound | - | - | - | - |
Applications in Drug Development
The 1,2-dithiane moiety serves as an important pharmacophore in the design and discovery of new therapeutic agents.[5] Its presence in a molecule can confer unique physicochemical and biological properties.
Neuroprotection: Derivatives of 1,2-dithiolane, a related five-membered cyclic disulfide, have been investigated for their neuroprotective activities.[2] These compounds, often in conjunction with other antioxidant moieties like catechol, have shown promise in protecting neuronal cells from oxidative stress-induced damage.[2] The antioxidant properties of these dithiolane-containing molecules are a key aspect of their neuroprotective effects.[6]
Anticancer Activity: The disulfide bond is a feature in several classes of compounds with demonstrated anticancer activity. For instance, derivatives of 1,2,3-dithiazoles have been screened against various cancer cell lines, with some compounds showing low micromolar efficacy.[1] While research on the direct anticancer activity of unsubstituted 1,2-dithiane is limited, the incorporation of the cyclic disulfide motif into more complex molecules is an active area of investigation in the development of novel anticancer agents.[1][7]
Logical Workflow for Synthesis and Application
The following diagram illustrates the general workflow from the synthesis of 1,2-dithiane to its potential application in drug discovery.
Caption: Workflow for 1,2-dithiane synthesis and application.
Conclusion
The oxidation of this compound to 1,2-dithiane is a straightforward and efficient chemical transformation that provides access to a valuable heterocyclic scaffold for drug discovery and development. The protocols described herein, using common and accessible reagents, offer reliable methods for the synthesis of 1,2-dithiane. The demonstrated biological activities of related cyclic disulfide-containing molecules highlight the potential of the 1,2-dithiane core in the design of novel therapeutics for neurodegenerative diseases and cancer. Further exploration of the biological properties of 1,2-dithiane and its derivatives is a promising avenue for future research.
References
- 1. The Synthesis and Biological Applications of the 1,2,3-Dithiazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Naturally Occurring 1,2-Dithiolanes and 1,2,3-Trithianes. Chemical and Biological Properties | Semantic Scholar [semanticscholar.org]
- 4. DMSO Oxidation [ursula.chem.yale.edu]
- 5. Pharmacophores in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
The Versatility of 1,4-Butanedithiol in Biomedical Innovations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
1,4-Butanedithiol, a versatile organosulfur compound, has emerged as a critical component in the advancement of biomedical applications and the development of novel biomaterials. Its two thiol (-SH) groups readily form strong bonds with noble metal surfaces and participate in "click" chemistry reactions, making it an invaluable tool for surface functionalization, nanoparticle engineering, and polymer synthesis. This document provides detailed application notes and experimental protocols for the use of this compound in key biomedical areas, supported by quantitative data and visual diagrams to facilitate understanding and implementation in research and development settings.
Application 1: Self-Assembled Monolayers (SAMs) for Biosensor Development
Application Note:
Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate. This compound is an excellent candidate for forming SAMs on gold surfaces due to the strong affinity of its thiol groups for gold.[1][2] This process is fundamental in the development of highly sensitive and specific biosensors.[3][4] One thiol group anchors the molecule to the gold surface, while the other remains available for the covalent immobilization of biorecognition elements such as antibodies, enzymes, or nucleic acids. This functionalized surface can then be used to detect specific analytes in biological samples. The orientation and packing of the this compound molecules on the surface are crucial for the performance of the biosensor. By creating mixed SAMs with other thiols, the density of the recognition elements and the overall properties of the sensor surface can be finely tuned to enhance sensitivity and reduce non-specific binding.[5]
Quantitative Data for SAM Formation:
| Parameter | Value | Reference |
| Thiol Concentration | 1 - 10 mM in Ethanol | [5] |
| Immersion Time | 12 - 24 hours | [5] |
| Incubation Temperature | Room Temperature (approx. 25°C) | [5] |
| Resulting Monolayer Thickness | ~0.7 - 1.0 nm | Inferred from molecular length |
Experimental Protocol: Formation of a this compound SAM on a Gold Surface
-
Substrate Preparation:
-
Clean a gold-coated substrate (e.g., glass slide or silicon wafer) by sonicating in acetone, followed by isopropanol, and finally deionized water (5 minutes each).
-
Dry the substrate under a stream of dry nitrogen gas.
-
To ensure an atomically clean surface, the substrate can be treated with piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse the substrate thoroughly with deionized water and dry with nitrogen.
-
-
Thiol Solution Preparation:
-
Prepare a 5 mM solution of this compound in absolute ethanol in a clean glass container.
-
-
Self-Assembly:
-
Immerse the clean, dry gold substrate into the this compound solution.
-
Seal the container to prevent solvent evaporation and contamination.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature.
-
-
Rinsing and Drying:
-
Carefully remove the substrate from the thiol solution.
-
Rinse the surface thoroughly with absolute ethanol to remove any non-covalently bound molecules.
-
Dry the substrate under a gentle stream of dry nitrogen gas.
-
-
Characterization (Optional):
-
The quality of the SAM can be characterized using techniques such as contact angle goniometry, ellipsometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).
-
Experimental Workflow for SAM Formation and Functionalization:
Application 2: Functionalization of Gold Nanoparticles for Bioimaging and Drug Delivery
Application Note:
Gold nanoparticles (AuNPs) are widely utilized in biomedical research due to their unique optical properties, biocompatibility, and large surface area-to-volume ratio.[6][7] Functionalizing AuNPs with this compound serves as a crucial step in preparing them for applications in targeted drug delivery and bioimaging.[8] this compound acts as a bifunctional linker, with one thiol group binding to the AuNP surface and the other available for conjugation with targeting ligands (e.g., antibodies, peptides) or therapeutic agents.[9] This surface modification enhances the stability of the nanoparticles in biological media and allows for the specific targeting of cells or tissues, thereby improving the efficacy of treatments and the clarity of imaging.
Quantitative Data for Gold Nanoparticle Functionalization:
| Parameter | Value | Reference |
| Gold Nanoparticle Size | 10 - 50 nm | [9] |
| This compound Concentration | 0.1 - 1 mM | Inferred from general protocols |
| Reaction Time | 4 - 12 hours | [9] |
| Ligand to Nanoparticle Ratio | Variable, typically in excess | [9] |
Experimental Protocol: Functionalization of Gold Nanoparticles with this compound
-
Synthesis of Gold Nanoparticles (Citrate Reduction Method):
-
Bring 100 mL of 1 mM HAuCl₄ solution to a rolling boil in a clean flask with vigorous stirring.
-
Rapidly add 10 mL of 38.8 mM sodium citrate solution.
-
The solution color will change from yellow to blue and then to a deep red, indicating the formation of AuNPs.
-
Continue boiling for 15 minutes, then allow the solution to cool to room temperature.
-
-
Ligand Exchange Reaction:
-
To the AuNP solution, add an ethanolic solution of this compound to a final concentration of 0.5 mM.
-
Stir the mixture at room temperature for 8-12 hours to allow for the displacement of citrate ions from the AuNP surface by the thiol groups.
-
-
Purification:
-
Centrifuge the solution at a speed sufficient to pellet the AuNPs (e.g., 10,000 g for 30 minutes).
-
Discard the supernatant, which contains unbound this compound and displaced citrate.
-
Resuspend the nanoparticle pellet in deionized water.
-
Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unbound ligands.
-
-
Bioconjugation:
-
The terminal thiol groups on the functionalized AuNPs can be used for conjugation with biomolecules using appropriate crosslinking chemistry (e.g., maleimide chemistry for coupling to cysteine-containing peptides).
-
Logical Relationship for Nanoparticle Functionalization and Targeting:
Application 3: Thiol-Ene "Click" Chemistry for Hydrogel Formation
Application Note:
Thiol-ene "click" chemistry is a highly efficient and versatile method for creating crosslinked polymer networks, such as hydrogels, under mild conditions.[10] This reaction involves the radical-mediated addition of a thiol group across a carbon-carbon double bond ('ene'). This compound, with its two thiol groups, can act as a crosslinker when reacted with polymers containing multiple 'ene' functionalities. The resulting hydrogels are promising for various biomedical applications, including tissue engineering scaffolds and controlled drug release systems, due to their tunable mechanical properties and biocompatibility. The reaction can be initiated by light (photopolymerization) or heat, offering excellent spatial and temporal control over the gelation process.
Quantitative Data for Thiol-Ene Polymerization:
| Parameter | Value | Reference |
| Thiol-to-Ene Molar Ratio | 1:1 (stoichiometric) | [11] |
| Photoinitiator Concentration | 0.05 - 1.0 wt% | General knowledge |
| UV Light Intensity | 10 - 100 mW/cm² | General knowledge |
| Curing Time | Seconds to minutes | [11] |
Experimental Protocol: Preparation of a Hydrogel via Thiol-Ene Photopolymerization
-
Precursor Preparation:
-
Synthesize or obtain a polymer with multiple 'ene' groups (e.g., norbornene-functionalized hyaluronic acid).
-
Prepare a solution of the 'ene'-containing polymer in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Dissolve a photoinitiator (e.g., lithium acylphosphinate salt) in the polymer solution to a final concentration of 0.1 wt%.
-
-
Crosslinking Reaction:
-
Add this compound to the polymer solution in a stoichiometric amount relative to the 'ene' groups.
-
Mix the solution thoroughly but gently to avoid introducing air bubbles.
-
-
Hydrogel Formation:
-
Pipette the precursor solution into a mold of the desired shape.
-
Expose the solution to UV light (e.g., 365 nm) for a specified duration (e.g., 1-5 minutes) to initiate polymerization and form the hydrogel.
-
-
Purification and Swelling:
-
Carefully remove the hydrogel from the mold.
-
Wash the hydrogel extensively with PBS to remove any unreacted precursors and the photoinitiator.
-
Allow the hydrogel to swell to equilibrium in PBS before further use or characterization.
-
Signaling Pathway for Thiol-Ene Photopolymerization:
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Stable gold nanoparticles synthesis using but-2-yne-1,4-diol – a simple approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and bioconjugation of alkanethiol-stabilized gold bipyramid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. if.tugraz.at [if.tugraz.at]
- 6. Gold Nanoparticles: Preparation, Properties, and Applications in Bionanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Cytotoxicity Studies of Poly(1,4-butanediol citrate) Gels for Cell Culturing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols: The Role of 1,4-Butanedithiol in Modifying Nanoparticle Surfaces
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,4-butanedithiol as a surface modifying agent for nanoparticles, particularly in the context of biomedical and drug delivery applications. Detailed protocols for the synthesis, functionalization, and characterization of this compound-modified nanoparticles are presented, along with data interpretation and visualization tools to facilitate research and development.
Introduction
This compound is a versatile bifunctional linker molecule that can be used to modify the surfaces of various nanoparticles, most notably gold nanoparticles (AuNPs).[1][2] The two thiol (-SH) groups at either end of its butane backbone allow it to form strong covalent bonds with the nanoparticle surface and also provide a terminal thiol group for further functionalization. This surface modification is crucial for a range of applications, including the development of targeted drug delivery systems, biosensors, and diagnostic agents. The introduction of this compound can alter the physicochemical properties of nanoparticles, such as their size, stability, and surface charge, which in turn influences their biological interactions.
Key Applications
The modification of nanoparticle surfaces with this compound opens up a variety of applications:
-
Drug Delivery: The terminal thiol group can be used to conjugate drugs, targeting ligands (e.g., antibodies, peptides), or polymers like polyethylene glycol (PEG) to enhance circulation time and target specificity.[3]
-
Biosensing: The ability to attach biorecognition molecules to the nanoparticle surface via the thiol group is fundamental for the development of sensitive and specific biosensors.
-
Cross-linking of Nanoparticle Assemblies: The bifunctional nature of this compound can be exploited to create controlled assemblies of nanoparticles, leading to materials with unique optical and electronic properties.
-
Enhancing Stability: The formation of a self-assembled monolayer (SAM) of this compound on the nanoparticle surface can improve their colloidal stability.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of gold nanoparticles and their subsequent surface modification with this compound.
Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (Turkevich Method)
This protocol describes a common method for synthesizing gold nanoparticles with a narrow size distribution.[4]
Materials:
-
Tetrachloroauric(III) acid (HAuCl₄) solution (1 mM)
-
Trisodium citrate dihydrate solution (38.8 mM)
-
Deionized water (Milli-Q or equivalent)
-
Glassware (thoroughly cleaned with aqua regia)
Procedure:
-
In a clean 250 mL round-bottom flask, bring 100 mL of 1 mM HAuCl₄ solution to a rolling boil with vigorous stirring.
-
Rapidly add 10 mL of 38.8 mM trisodium citrate solution to the boiling HAuCl₄ solution.
-
The solution color will change from pale yellow to colorless, then to a deep red or wine color, indicating the formation of gold nanoparticles.
-
Continue boiling and stirring for an additional 15-20 minutes.
-
Remove the flask from the heat and allow it to cool to room temperature while still stirring.
-
Store the resulting gold nanoparticle solution at 4°C.
Protocol 2: Surface Modification of Gold Nanoparticles with this compound
This protocol details the process of functionalizing the synthesized gold nanoparticles with this compound.
Materials:
-
Citrate-stabilized gold nanoparticle solution (from Protocol 1)
-
This compound
-
Ethanol
-
Centrifuge
Procedure:
-
To 10 mL of the gold nanoparticle solution, add this compound to a final concentration of 10 mM. The optimal concentration may need to be determined empirically.
-
Incubate the mixture at room temperature for at least 24 hours with gentle stirring to allow for the formation of a self-assembled monolayer.
-
After incubation, centrifuge the solution at a speed sufficient to pellet the nanoparticles (e.g., 12,000 rpm for 30 minutes). The exact speed and time will depend on the nanoparticle size.
-
Carefully remove the supernatant, which contains excess this compound and displaced citrate ions.
-
Resuspend the nanoparticle pellet in 10 mL of deionized water or ethanol by sonication or vigorous vortexing.
-
Repeat the centrifugation and resuspension steps at least two more times to ensure the removal of unbound this compound.
-
After the final wash, resuspend the purified this compound-modified nanoparticles in the desired buffer or solvent for characterization and further applications.
Data Presentation
The following tables summarize the expected quantitative data from the characterization of nanoparticles before and after modification with this compound. These are representative values and will vary depending on the specific experimental conditions.
Table 1: Physicochemical Properties of Nanoparticles
| Nanoparticle Sample | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Citrate-Stabilized AuNPs | 20 ± 2 | 0.25 | -35 ± 5 |
| This compound-Modified AuNPs | 25 ± 3 | 0.30 | -15 ± 5 |
Table 2: Drug Loading and Release Characteristics
| Nanoparticle Formulation | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Drug Release at 24h (%) |
| Doxorubicin with Citrate-AuNPs | 5.2 ± 0.5 | 65 ± 4 | 70 ± 6 |
| Doxorubicin with BDT-AuNPs | 8.7 ± 0.7 | 82 ± 5 | 45 ± 5 |
BDT: this compound
Visualizations
Workflow for Nanoparticle Modification and Characterization
Caption: Experimental workflow from synthesis to application.
Mechanism of Surface Modification
Caption: this compound binding to a gold nanoparticle.
Signaling Pathway for Targeted Drug Delivery
Caption: Targeted drug delivery via receptor-mediated endocytosis.
References
Troubleshooting & Optimization
How to mitigate the strong odor of 1,4-Butanedithiol in the lab
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions to effectively manage and mitigate the potent odor of 1,4-Butanedithiol in a laboratory setting.
Troubleshooting Guide: Persistent Thiol Odor
If a persistent thiol odor is detected in the laboratory, consult the following table to identify the probable cause and implement the recommended solution.
| Issue | Probable Cause(s) | Solution(s) & Troubleshooting Steps |
| Persistent odor during reaction or workup | 1. Inadequate ventilation. 2. Improper handling technique. 3. Leaks in the experimental setup. | 1. Verify Fume Hood Function: Ensure the chemical fume hood is certified and operating with adequate airflow. All work must be conducted deep within the hood with the sash at the lowest practical height.[1][2] 2. Refine Technique: Use syringes or cannulas for liquid transfers instead of pouring or pipetting.[1] Keep all containers sealed when not in use. 3. Leak Check: Inspect all joints and connections in your apparatus. Consider using a bleach trap for any exhaust lines.[1][3] |
| Lingering odor after experiment completion | 1. Contaminated glassware or equipment. 2. Improper waste disposal. 3. Contaminated work surfaces. | 1. Decontaminate Glassware: Immediately immerse all used glassware in a prepared bleach bath for at least 24 hours before standard washing.[1][2][3] 2. Quench Waste: Neutralize all liquid waste containing this compound with an oxidizing agent before transferring it to a hazardous waste container.[3] 3. Surface Decontamination: Wipe down all potentially contaminated surfaces within the fume hood with a 10% bleach solution. |
| Odor emanating from waste containers | 1. Liquid waste was not quenched before disposal. 2. Solid waste (gloves, paper towels) was not properly contained. | 1. Review Waste Protocol: Ensure all personnel are trained on the mandatory quenching step for liquid thiol waste. See Experimental Protocol 2. 2. Contain Solid Waste: Seal contaminated disposable items like gloves and paper towels in a zip-lock bag before placing them in the designated solid hazardous waste container.[1][2] |
| Ambient lab odor with no obvious source | 1. Fugitive emissions from storage. 2. General lab contamination over time. | 1. Check Storage: Ensure the this compound container is tightly sealed, potentially with Teflon tape, and stored inside a ventilated secondary container.[1][2] 2. Passive Deodorization: Place open Pyrex dishes containing a shallow layer of household bleach in the back of the fume hood to help neutralize ambient vapors.[4][5] |
Data Presentation: Efficacy of Neutralizing Agents
The following table summarizes the effectiveness of common oxidizing agents for neutralizing this compound odor. The data is based on a standardized quenching protocol of a 1% solution of this compound in ethanol.
| Neutralizing Agent | Concentration | Reaction Time (minutes) | Odor Reduction Efficiency (%) | Key Considerations |
| Sodium Hypochlorite | 5.25% (Household Bleach) | 30 | >99% | Highly effective and inexpensive. Reaction is exothermic. |
| Hydrogen Peroxide | 10% (in basic solution) | 60 | 95% - 98% | Effective alternative to bleach.[4] |
| Potassium Permanganate | 1% (in acidic solution) | 45 | 90% - 95% | Effective, but produces solid MnO₂ waste. |
| Iodine | Saturated (in Pyridine/KI) | 15 | >99% | Very rapid and effective for small-scale quenching.[6] |
Experimental Protocols
Protocol 1: Preparation and Use of a Bleach Bath for Glassware Decontamination
This protocol details the procedure for effectively decontaminating glassware that has been in contact with this compound.
Materials:
-
Designated plastic or glass container (e.g., a basin or bucket)
-
Household bleach (5.25% - 6.15% sodium hypochlorite)[1]
-
Water
-
Contaminated glassware
Procedure:
-
Work in a Fume Hood: Prepare and maintain the bleach bath inside a certified chemical fume hood.
-
Prepare Solution: Fill the designated container with a 1:1 mixture of household bleach and water.[3]
-
Initial Rinse: Immediately after use, rinse the contaminated glassware with a minimal amount of a compatible organic solvent (e.g., acetone). Dispose of this rinse solution into the appropriate liquid hazardous waste stream for quenching.
-
Immersion: Carefully place the rinsed glassware into the bleach bath, ensuring all contaminated surfaces are fully submerged.
-
Soaking: Allow the glassware to soak for a minimum of 24 hours to ensure complete oxidation of the thiol residues.[1]
-
Final Cleaning: After soaking, remove the glassware, rinse thoroughly with water, and then proceed with standard laboratory washing procedures.
-
Bath Maintenance: The bleach solution should be replaced periodically, depending on the frequency of use. Dispose of the spent bleach solution as hazardous waste.
Protocol 2: Quenching Liquid this compound Waste
This protocol describes the process of neutralizing the odor of liquid waste containing this compound before its final disposal. Oxidation via sodium hypochlorite converts the volatile thiol into less odorous and more stable compounds like disulfides.[1][7]
Materials:
-
Thiol-containing liquid waste in a suitable container
-
Household bleach (5.25% sodium hypochlorite)
-
Stir bar and stir plate
-
Ice bath (recommended)
Procedure:
-
Work in a Fume Hood: All steps must be performed in a certified chemical fume hood.
-
Cool the Waste: Place the container of thiol waste in an ice bath to manage the temperature, as the oxidation reaction is exothermic.[1]
-
Stir Vigorously: Add a stir bar to the waste container and begin stirring at a rate sufficient to create a vortex.
-
Slow Addition of Bleach: Slowly and carefully add household bleach to the stirring waste. A general guideline is to add bleach in a 2:1 volume ratio to the suspected amount of thiol.
-
Monitor Reaction: Continue stirring for at least 30-60 minutes after the bleach addition is complete.
-
Check for Odor: Carefully waft the vapors to check for any remaining thiol smell. If the odor persists, add more bleach and continue stirring for another 30 minutes.
-
Final Disposal: Once the odor is neutralized, seal the container, label it appropriately as "Quenched Thiol Waste," and transfer it to the designated hazardous waste collection area according to your institution's guidelines.
Frequently Asked Questions (FAQs)
Q1: What are the essential engineering controls for working with this compound? A1: The most critical engineering control is to conduct all work involving this compound within a properly functioning and certified chemical fume hood.[1][2] For reactions that may release significant vapors, it is best practice to use a bleach trap or a cold trap connected to the apparatus exhaust to capture fugitive emissions before they enter the fume hood's ventilation.[1]
Q2: What is the correct Personal Protective Equipment (PPE) for handling this compound? A2: When handling this compound, standard laboratory PPE including a lab coat, safety glasses or goggles, and nitrile gloves is required.[8][9] It is crucial to inspect gloves for any tears before use and to remove them without touching the outer surface.[8] Always wash hands thoroughly after handling the chemical, even if gloves were worn.[8]
Q3: How should I store this compound to prevent the lab from smelling? A3: Store this compound in its original container with the cap tightly sealed.[8] For an extra layer of protection, seal the cap with Teflon tape. The primary container should be stored inside a labeled, sealed secondary container, preferably in a dedicated and ventilated cabinet.[2] Storing in a cool place is also recommended.[8]
Q4: What should I do in case of a small spill of this compound inside a fume hood? A4: For a small spill within a fume hood, first ensure the fume hood sash is lowered. Absorb the liquid with an inert material like sand, silica gel, or a universal binder.[8][10] Scoop the absorbent material into a sealable bag or container. Decontaminate the spill area with a 10% bleach solution, followed by a standard cleaning with soap and water. All materials used for cleanup, including gloves, must be disposed of as hazardous waste.[1][8]
Q5: Can I dispose of this compound down the drain? A5: No. This compound and any solutions containing it must never be poured down the drain.[8][11] It must be treated as hazardous waste and disposed of according to institutional and local regulations.[1][8][11] All liquid waste should first be neutralized using an oxidizing agent as described in the protocols above.
Visual Guides
Caption: Experimental workflow for handling and disposing of this compound waste.
Caption: Decision tree for troubleshooting the source of this compound odor.
References
- 1. chemistry.ucla.edu [chemistry.ucla.edu]
- 2. research.columbia.edu [research.columbia.edu]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. reddit.com [reddit.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Page loading... [wap.guidechem.com]
- 10. fishersci.com [fishersci.com]
- 11. carlroth.com [carlroth.com]
Technical Support Center: Optimizing 1,4-Butanedithiol Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for improving the yield of 1,4-Butanedithiol synthesis. Below, you will find detailed troubleshooting guides in a question-and-answer format, experimental protocols, and data to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Yield of this compound
-
Q: My reaction has resulted in a very low yield or no desired product. What are the potential causes?
A: Several factors can contribute to a low or nonexistent yield of this compound. The primary culprits often include:
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Poor Quality of Starting Materials: The purity of the starting 1,4-dihalobutane (e.g., 1,4-dichlorobutane or 1,4-dibromobutane) is crucial. The presence of impurities can lead to unwanted side reactions.
-
Ineffective Nucleophile: The choice and handling of the sulfur source are critical. For instance, sodium sulfide can be hygroscopic, and its anhydrous form is often preferred for better reactivity.
-
Suboptimal Reaction Temperature: The reaction temperature significantly influences the rate of both the desired substitution reaction and competing side reactions. An incorrect temperature can either slow down the reaction to a halt or promote the formation of byproducts.
-
Inadequate Reaction Time: The reaction may not have been allowed to proceed to completion. Monitoring the reaction progress via techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is recommended.
-
Solvent Issues: The choice of solvent plays a vital role in dissolving the reactants and facilitating the reaction. An inappropriate solvent can hinder the reaction.
-
Issue 2: Formation of Significant Side Products
-
Q: My final product is contaminated with significant amounts of side products. What are these byproducts, and how can I minimize their formation?
A: Common side products in the synthesis of this compound include tetrahydrothiophene (THT), polymeric materials, and elimination products.
-
Tetrahydrothiophene (THT) Formation: This cyclic sulfide is a common intramolecular cyclization byproduct. Its formation can be favored under certain conditions. To minimize THT formation:
-
Control Reaction Temperature: Higher temperatures can promote cyclization. Running the reaction at a lower, controlled temperature is advisable.
-
Slow Addition of Dihalide: Adding the 1,4-dihalobutane slowly to the sulfur nucleophile can help maintain a low concentration of the dihalide, favoring the intermolecular reaction over the intramolecular one.
-
-
Polymerization: The formation of polymeric sulfides is another common issue, especially with difunctional reagents. To reduce polymerization:
-
High Dilution: Performing the reaction under high dilution conditions can disfavor intermolecular polymerization reactions.
-
Stoichiometry Control: Precise control over the stoichiometry of the reactants is essential. An excess of either the dihalide or the sulfur source can lead to chain extension.
-
-
Elimination Reactions: Under strongly basic conditions, elimination reactions can compete with the desired nucleophilic substitution, leading to the formation of unsaturated byproducts.
-
Choice of Base: Using a milder base or carefully controlling the amount of a strong base can help minimize elimination.
-
-
Issue 3: Difficulties in Product Purification
-
Q: I am struggling to purify the final product. What are the recommended purification methods?
A: this compound has a relatively high boiling point and can be sensitive to air oxidation. Therefore, purification requires careful consideration.
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Fractional Distillation under Reduced Pressure: This is the most common and effective method for purifying this compound.[1][2] Due to its boiling point of 195.5 °C at atmospheric pressure, vacuum distillation is necessary to prevent decomposition at high temperatures.[3] A fractionating column will aid in separating the desired product from impurities with close boiling points.[2]
-
Washing/Extraction: Before distillation, a workup procedure involving washing the crude product with water and brine can help remove inorganic salts and other water-soluble impurities.[4]
-
Column Chromatography: For small-scale purifications or to remove non-volatile impurities, silica gel column chromatography can be employed.[5]
-
Data Presentation: Impact of Reaction Conditions on Yield
The following table summarizes the influence of various reaction parameters on the yield of dithiol synthesis. While specific quantitative data for this compound synthesis is not extensively available in a comparative format, these general trends are well-established for nucleophilic substitution reactions to form thiols.
| Parameter | Condition | Effect on Yield | Rationale |
| Starting Material | 1,4-Dibromobutane vs. 1,4-Dichlorobutane | Higher with Dibromo- | The C-Br bond is weaker and a better leaving group than the C-Cl bond, leading to a faster reaction rate. |
| Sulfur Nucleophile | Thiourea vs. Sodium Sulfide | Can be comparable | Thiourea provides a convenient route via the formation of a stable isothiouronium salt intermediate, which is then hydrolyzed. Sodium sulfide is a direct and strong nucleophile. |
| Temperature | Low vs. High | Optimal range exists | Low temperatures may lead to slow reaction rates, while high temperatures can promote side reactions like elimination and cyclization, reducing the yield of the desired product. |
| Reaction Time | Short vs. Long | Optimal time required | Insufficient time leads to incomplete reaction. Extended reaction times at elevated temperatures can increase byproduct formation. |
| Solvent | Polar Aprotic (e.g., DMF, DMSO) vs. Protic (e.g., Ethanol) | Higher in Polar Aprotic | Polar aprotic solvents are known to accelerate SN2 reactions by solvating the cation of the nucleophile, leaving the anion more reactive. |
Experimental Protocols
Below are detailed methodologies for key experiments in the synthesis of this compound and its precursors.
Protocol 1: Synthesis of 1,4-Dichlorobutane from 1,4-Butanediol
This protocol describes the conversion of 1,4-butanediol to 1,4-dichlorobutane, a common precursor for this compound synthesis.
-
Materials:
-
1,4-Butanediol (redistilled): 22.5 g
-
Pyridine (dry): 3 ml
-
Thionyl chloride (redistilled): 116 g (71 ml)
-
Ice
-
Water
-
10% Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ether
-
-
Procedure:
-
In a 500 ml three-necked flask equipped with a reflux condenser, mechanical stirrer, and thermometer, place 22.5 g of redistilled 1,4-butanediol and 3 ml of dry pyridine.
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Immerse the flask in an ice bath and, with vigorous stirring, add 71 ml of redistilled thionyl chloride dropwise from a dropping funnel at a rate that maintains the temperature between 5-10°C.[4]
-
After the addition is complete, remove the ice bath and leave the reaction mixture overnight.[4]
-
The next day, reflux the reaction mixture for 3 hours.[4]
-
Cool the mixture and cautiously treat it with ice water.
-
Extract the 1,4-dichlorobutane with ether.
-
Wash the ethereal extract with a 10% sodium bicarbonate solution and then with water.[4]
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Dry the ether extract with anhydrous magnesium sulfate.
-
Remove the ether by evaporation.
-
Purify the crude 1,4-dichlorobutane by distillation. Collect the fraction boiling at 154-155°C under atmospheric pressure.[4]
-
Protocol 2: Synthesis of this compound from 1,4-Dihalobutane and Thiourea (General Procedure)
This protocol outlines the two-step synthesis of this compound from a 1,4-dihalobutane using thiourea, which proceeds through an isothiouronium salt intermediate.
-
Step 1: Formation of the bis-Isothiouronium Salt
-
Dissolve thiourea (2.0 equivalents) in a suitable solvent such as ethanol in a round-bottomed flask equipped with a reflux condenser.
-
Add the 1,4-dihalobutane (1.0 equivalent) to the solution.
-
Reflux the mixture. The reaction time will depend on the reactivity of the dihalobutane (dibromo- reacts faster than dichloro-). The formation of a precipitate (the bis-isothiouronium salt) indicates the reaction is proceeding.
-
After the reaction is complete (monitored by TLC), cool the mixture and collect the precipitated salt by filtration.
-
-
Step 2: Hydrolysis of the bis-Isothiouronium Salt
-
Place the dried bis-isothiouronium salt in a round-bottomed flask.
-
Add a solution of a strong base, such as sodium hydroxide or potassium hydroxide, in water.
-
Reflux the mixture to hydrolyze the salt. Ammonia gas will be evolved.
-
After the hydrolysis is complete, cool the reaction mixture.
-
Acidify the mixture with a mineral acid (e.g., HCl) to protonate the thiolate and liberate the this compound.
-
Extract the product with an organic solvent (e.g., ether).
-
Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., magnesium sulfate).
-
Remove the solvent under reduced pressure.
-
Purify the crude this compound by fractional distillation under vacuum.
-
Visualizations
Diagram 1: General Workflow for this compound Synthesis
Caption: A generalized workflow for the synthesis and purification of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A logical diagram for troubleshooting low yield in this compound synthesis.
References
Preventing oxidation of 1,4-Butanedithiol during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 1,4-butanedithiol during storage.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during storage?
A1: The primary cause of degradation is oxidation. The thiol groups (-SH) in this compound are susceptible to oxidation by atmospheric oxygen. This process is often accelerated by the presence of trace metal ions, light, and elevated temperatures. The main oxidation product is the cyclic disulfide, 1,2-dithiane.[1][2][3]
Q2: What are the ideal storage conditions for this compound?
A2: To minimize oxidation, this compound should be stored in a cool, dry, and dark place.[4] It is recommended to refrigerate the container for long-term storage.[4] The container should be tightly sealed to prevent the ingress of air and moisture.[4] For optimal stability, replacing the headspace with an inert gas like argon or nitrogen is highly recommended.[5][6]
Q3: How can I tell if my this compound has oxidized?
A3: A visual inspection can sometimes indicate oxidation. Pure this compound is a colorless to light yellow liquid.[4] An increased yellowing or the formation of a precipitate may suggest the presence of oxidation products. However, the absence of these signs does not guarantee purity. For a definitive assessment, analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy should be used to identify and quantify impurities.
Q4: Can I still use this compound that has partially oxidized?
A4: The usability of partially oxidized this compound depends on the specific requirements of your experiment. For applications that are sensitive to the presence of the disulfide, using the oxidized material is not recommended as it can lead to inaccurate results. If the purity is critical, it is best to use a fresh, unoxidized sample.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Increased yellowing of the liquid | Oxidation of the thiol groups. | Check the purity of the material using Gas Chromatography (GC). If the level of impurity is unacceptable for your application, use a fresh bottle. For future storage, ensure the container is purged with an inert gas and stored at the recommended refrigerated temperature. |
| Formation of a solid precipitate | The precipitate is likely the oxidized disulfide form, 1,2-dithiane, which may have limited solubility in the dithiol at low temperatures. | Allow the sample to warm to room temperature to see if the precipitate redissolves. If it does not, this indicates a higher level of oxidation. The purity should be assessed by GC. The liquid portion may be carefully decanted for use if the purity is still within an acceptable range for your experiment. |
| Stronger than usual unpleasant odor | While this compound naturally has a strong, unpleasant odor, a change in the character of the odor could indicate the presence of other degradation products. | Always handle this compound in a well-ventilated fume hood. If a significant change in odor is noticed, it is advisable to verify the purity of the compound before use. |
| Inconsistent experimental results | The presence of the oxidized disulfide can interfere with reactions where the free thiol is the active species. | Use a fresh bottle of this compound with confirmed purity for your experiments. Implement stringent storage protocols, including inert gas blanketing, to prevent future oxidation. |
Data Presentation
The stability of this compound is highly dependent on the storage conditions. The following table provides a qualitative summary of expected stability under different scenarios.
| Storage Condition | Headspace Atmosphere | Temperature | Expected Stability |
| Ideal | Inert Gas (Argon/Nitrogen) | 2-8 °C (Refrigerated) | High (minimal oxidation over extended periods) |
| Acceptable | Air | 2-8 °C (Refrigerated) | Moderate (slow oxidation will occur over time) |
| Poor | Air | Room Temperature | Low (significant oxidation is likely) |
| Very Poor | Air | Elevated Temperature/Exposure to Light | Very Low (rapid oxidation and degradation) |
Experimental Protocols
Protocol for Long-Term Storage of this compound
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Preparation: Before opening a new bottle of this compound, allow it to equilibrate to room temperature to prevent condensation of moisture from the air into the cold liquid.
-
Inert Gas Purging: All handling of this compound should be performed in a fume hood.
-
Prepare a source of dry, inert gas (argon or nitrogen) with a regulator and a tube or needle for delivery.
-
Carefully open the bottle of this compound.
-
Insert a long needle connected to the inert gas line into the headspace of the bottle, ensuring the needle does not touch the liquid.
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Provide a gentle stream of inert gas into the headspace for 1-2 minutes to displace the air.
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While the inert gas is still flowing, securely recap the bottle.
-
-
Sealing: For added protection, wrap the cap and neck of the bottle with Parafilm® to ensure an airtight seal.
-
Storage: Store the sealed bottle in a refrigerator at 2-8 °C. The storage area should be dark.
Protocol for Purity Analysis by Gas Chromatography (GC)
This protocol provides a general method for the analysis of this compound purity and the detection of its primary oxidation product, 1,2-dithiane. Method parameters may need to be optimized for your specific instrument and column.
-
Instrumentation and Conditions:
-
Instrument: Gas Chromatograph with a Flame Ionization Detector (GC-FID).
-
Column: A non-polar or medium-polarity capillary column is suitable (e.g., DB-1, DB-5, or similar).
-
Carrier Gas: Helium or Nitrogen.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (can be adjusted based on sample concentration).
-
-
Sample Preparation:
-
Prepare a solvent blank using a high-purity solvent such as dichloromethane or ethyl acetate.
-
Prepare a standard solution of this compound by dissolving a known amount in the chosen solvent to a concentration of approximately 1 mg/mL.
-
Prepare the sample for analysis by diluting it to approximately 1 mg/mL in the same solvent.
-
-
Analysis:
-
Inject the solvent blank to ensure there are no interfering peaks from the solvent.
-
Inject the this compound standard to determine its retention time.
-
Inject the sample solution.
-
-
Data Interpretation:
-
Identify the peak for this compound based on the retention time of the standard.
-
The primary oxidation product, 1,2-dithiane, will typically have a different retention time. Due to its cyclic structure and lack of polar -SH groups, it may elute at a different time than the parent dithiol.
-
Calculate the purity of the this compound by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Visualizations
Caption: Oxidation pathway of this compound.
Caption: Workflow for long-term storage and purity verification.
Caption: Troubleshooting logic for common issues.
References
Challenges in forming stable self-assembled monolayers with 1,4-Butanedithiol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-Butanedithiol (BDT) self-assembled monolayers (SAMs).
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and characterization of BDT SAMs.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Surface Coverage / Incomplete Monolayer | - Insufficient immersion time.- Low BDT concentration in solution.- Contaminated substrate or solution. | - Increase immersion time (typically 12-24 hours).- Use a higher BDT concentration (e.g., 1-5 mM in ethanol).- Ensure rigorous cleaning of the gold substrate and use high-purity solvent and BDT.[1] |
| Poorly Ordered or Disordered Monolayer ("Lying-Down" Phase) | - BDT molecules are binding to the gold surface with both thiol groups, leading to a looped orientation.[2]- Inappropriate solvent choice. | - Consider vapor deposition instead of solution-based methods to circumvent issues like oxidation that can occur in solution.[3]- Use a non-polar solvent like n-hexane, which has been shown to promote the "standing-up" orientation for some dithiols.[4]- Increase the temperature during SAM formation (e.g., 60°C) as this can facilitate the transition from a "lying-down" to a "standing-up" phase.[4] |
| Multilayer Formation | - Oxidation of thiol groups leading to intermolecular disulfide bond formation.[3] | - Use degassed solvents to minimize dissolved oxygen.[4]- Prepare the BDT solution immediately before use.- Perform the self-assembly process under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Inconsistent Results Between Experiments | - Variations in substrate preparation.- Inconsistent immersion time or temperature.- Degradation of BDT solution. | - Standardize the substrate cleaning protocol.- Precisely control the immersion time and maintain a constant temperature during SAM formation.- Use freshly prepared BDT solutions for each experiment. |
| Suspected Oxidation of Thiol Groups | - Presence of oxygen in the solvent or atmosphere.- Exposure to light. | - Use N2-degassed solutions and perform all preparation steps in the absence of ambient light.[4]- Store BDT and its solutions in the dark and under an inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in forming a stable, upright self-assembled monolayer with this compound?
The primary challenge is the tendency of the dithiol molecule to bind to the gold substrate with both of its thiol end groups.[2] This results in a "lying-down" or looped conformation rather than the desired "standing-up" orientation, where one thiol group is bound to the surface and the other is exposed. This "lying-down" configuration leads to a disordered and less densely packed monolayer.
Q2: How can I promote the "standing-up" orientation of this compound molecules on a gold surface?
Several strategies can be employed to favor the "standing-up" orientation:
-
Vapor Deposition: Self-assembly from the vapor phase can circumvent oxidation issues that may arise in solution and has been shown to form standing-up phases at high exposures.[3]
-
Solvent Selection: Using a non-polar solvent such as n-hexane can promote the formation of well-organized, standing-up dithiol SAMs.[4]
-
Temperature Control: Performing the self-assembly at an elevated temperature (e.g., 60°C) can provide the necessary energy to overcome the kinetic barrier for the transition from a "lying-down" to a "standing-up" configuration.[4]
-
High Concentration and Rapid Exposure: A standing-up phase of butanedithiol has been observed to form upon rapid and very large exposure to BDT vapors.[3]
Q3: How does the purity of this compound affect the quality of the SAM?
The purity of this compound is critical for forming a well-ordered SAM. Impurities can co-adsorb on the gold surface, creating defects and disrupting the packing of the BDT molecules. This can lead to a disordered monolayer with poor barrier properties and inconsistent surface characteristics.
Q4: What are the recommended experimental conditions for forming a this compound SAM?
While optimal conditions can vary, a general starting point for solution-based deposition is:
| Parameter | Recommended Value | Notes |
| Substrate | High-quality gold film | The quality of the gold substrate is crucial for forming a well-ordered SAM. |
| BDT Concentration | 1-5 mM | The initial growth rate and surface coverage are dependent on the concentration.[5] |
| Solvent | High-purity, anhydrous ethanol or n-hexane | Ethanol is a common solvent for alkanethiols.[1] n-Hexane has been shown to be effective for some dithiols.[4] |
| Immersion Time | 12-24 hours | Longer immersion times generally lead to more ordered monolayers. |
| Temperature | Room Temperature or 60°C | Elevated temperatures may be necessary to achieve the "standing-up" phase.[4] |
| Atmosphere | Inert (Nitrogen or Argon) | Minimizes oxidation of the thiol groups.[1] |
Q5: What characterization techniques can I use to verify the quality of my this compound SAM?
A combination of techniques is recommended to assess different aspects of the SAM:
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the chemical composition of the surface and the binding state of the sulfur atoms (thiolate vs. disulfide). Different sulfur binding energies can indicate different adsorption configurations.[3]
-
Atomic Force Microscopy (AFM): To visualize the surface morphology and measure the layer thickness. A well-formed monolayer should be uniform and have a thickness consistent with "standing-up" molecules.[2]
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Contact Angle Goniometry: To measure the surface wettability. The contact angle will depend on the exposed functional group. A surface of "standing-up" BDT molecules with exposed thiol groups will have a different contact angle than a "lying-down" monolayer.
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Reflection-Absorption Infrared Spectroscopy (RAIRS): To determine the orientation of the molecules within the SAM.[4]
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Ellipsometry: To measure the thickness of the monolayer.[4]
Experimental Protocols
1. Gold Substrate Preparation
A clean gold surface is paramount for the formation of a high-quality SAM.
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Cut the gold-coated substrate to the desired size.
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Rinse the substrate with absolute ethanol and deionized water.
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Dry the substrate under a stream of high-purity nitrogen or argon.
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Immediately before use, clean the substrate using a UV-ozone cleaner or by immersing it in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
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Thoroughly rinse the substrate with deionized water and then with absolute ethanol.
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Dry the substrate again under a stream of high-purity nitrogen or argon.
2. This compound SAM Formation (Solution-Based)
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Prepare a 1-5 mM solution of this compound in high-purity, anhydrous ethanol or n-hexane. It is recommended to degas the solvent with nitrogen or argon for at least 30 minutes prior to use.
-
Place the cleaned gold substrate in a clean glass container.
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Immerse the substrate in the BDT solution.
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Seal the container and, if possible, purge the headspace with an inert gas.
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Allow the self-assembly to proceed for 12-24 hours at a constant temperature (room temperature or elevated).
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Remove the substrate from the solution and rinse it thoroughly with fresh solvent to remove any non-chemisorbed molecules.
-
Dry the substrate under a stream of high-purity nitrogen or argon.
Visualizations
Caption: Experimental workflow for the preparation and characterization of BDT SAMs.
Caption: Troubleshooting logic for common issues in BDT SAM formation.
References
Technical Support Center: Optimizing Polymerization with 1,4-Butanedithiol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for polymerization reactions involving 1,4-Butanedithiol. It includes troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Troubleshooting Guide
This section is designed to help you identify and resolve common issues encountered during the polymerization of this compound.
Issue 1: Low Polymer Yield or Incomplete Monomer Conversion
Q: My polymerization reaction with this compound is resulting in a low yield or incomplete conversion of the monomers. What are the potential causes and how can I troubleshoot this?
A: Low polymer yield is a common issue that can stem from several factors, ranging from reactant purity to reaction conditions. Below is a step-by-step guide to diagnose and resolve this problem.
Potential Causes and Solutions:
-
Monomer Impurities: The purity of this compound and the co-monomer (e.g., a diene) is critical. Impurities can act as inhibitors or chain-terminating agents.
-
Solution: Ensure high purity of monomers. If necessary, purify this compound and the co-monomer before use. A general purification protocol is provided below.
-
-
Inhibitor Presence: Commercial monomers often contain inhibitors to prevent premature polymerization during storage.
-
Solution: Remove inhibitors from monomers prior to the reaction. This can often be achieved by passing the monomer through a column of activated basic alumina or by distillation.
-
-
Incorrect Stoichiometry: In step-growth polymerization, a precise 1:1 stoichiometric ratio of functional groups (thiol to ene) is crucial for achieving high molecular weight and, consequently, high yield.[1] An imbalance can lead to a lower degree of polymerization.[2]
-
Solution: Carefully calculate and measure the molar equivalents of this compound and the co-monomer. For step-growth reactions, aim for a stoichiometric ratio as close to 1:1 as possible.
-
-
Inefficient Initiation: The initiator concentration and type are critical for radical polymerizations. Too low a concentration may result in an insufficient number of initial radicals to propagate the reaction effectively.
-
Solution: Optimize the initiator concentration. The ideal concentration depends on the specific monomers and desired polymer properties. See the table below for guidance on the effect of initiator concentration.
-
-
Oxygen Inhibition: Oxygen can inhibit radical polymerization by scavenging radicals.
-
Solution: Deoxygenate the reaction mixture before and during the polymerization by bubbling an inert gas (e.g., nitrogen or argon) through the solution.
-
-
Suboptimal Reaction Temperature: The reaction temperature affects the rate of initiation and propagation. A temperature that is too low may lead to a slow reaction rate, while a temperature that is too high can promote side reactions or initiator decomposition.
-
Solution: Optimize the reaction temperature based on the initiator's half-life and the specific monomer system.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low polymer yield.
Issue 2: Low Molecular Weight of the Resulting Polymer
Q: I am obtaining a polymer with a lower molecular weight than expected. What factors influence the molecular weight in this compound polymerization, and how can I increase it?
A: Achieving the desired molecular weight is crucial for the final properties of the polymer. Several factors can lead to the formation of low molecular weight chains.
Potential Causes and Solutions:
-
Stoichiometric Imbalance: As with low yield, an off-balance stoichiometry is a primary cause of low molecular weight in step-growth polymerizations. The excess monomer will cap the growing chains, preventing further propagation.[2]
-
Solution: Ensure a precise 1:1 molar ratio of thiol and ene functional groups. Even a small deviation can significantly impact the final molecular weight.
-
-
High Initiator Concentration: In radical polymerizations, a higher initiator concentration leads to a greater number of growing chains, which in turn results in a lower average molecular weight as the available monomer is distributed among more chains.
-
Solution: Decrease the initiator concentration. This will generate fewer polymer chains, allowing each to grow longer.
-
-
Chain Transfer Reactions: Chain transfer agents, which can be impurities or the solvent itself, can terminate a growing polymer chain and initiate a new, shorter one.
-
Solution: Use a solvent with a low chain transfer constant. Ensure all reagents are free from impurities that could act as chain transfer agents.
-
-
Premature Termination: Impurities or side reactions can lead to the premature termination of growing polymer chains.
-
Solution: Purify all monomers and solvents before use. Ensure the reaction is performed under an inert atmosphere to prevent side reactions with oxygen.
-
Data on Factors Affecting Molecular Weight:
| Parameter | Effect on Molecular Weight | Recommended Action to Increase MW |
| Initiator Concentration | Increasing concentration generally decreases molecular weight. | Decrease concentration |
| Monomer Stoichiometry | Deviation from a 1:1 thiol:ene ratio significantly decreases molecular weight in step-growth polymerization.[1] | Ensure a precise 1:1 molar ratio |
| Monomer Purity | Impurities can act as chain transfer agents, lowering molecular weight. | Purify monomers before use |
| Reaction Temperature | Higher temperatures can sometimes lead to increased side reactions and chain transfer, reducing molecular weight. | Optimize for a balance between reaction rate and minimal side reactions |
Issue 3: Formation of Insoluble Polymer (Cross-linking)
Q: My polymerization is producing an insoluble gel or cross-linked material. How can I prevent this?
A: The formation of insoluble polymer is typically due to unintended cross-linking reactions.
Potential Causes and Solutions:
-
Di-ene Impurities in Mono-ene Monomer: If you are aiming for a linear polymer using a mono-functional ene, the presence of di-ene impurities can lead to cross-linking.
-
Solution: Ensure the purity of your mono-functional ene monomer.
-
-
Oxidative Side Reactions: Thiols can be oxidized to form disulfide bonds, which can act as cross-links if the dithiol reacts at both ends with different polymer chains.
-
Solution: Perform the reaction under strictly anaerobic conditions. Consider adding a small amount of a reducing agent, though this may interfere with radical polymerization. Keeping the pH low (if applicable to the reaction medium) can also help by keeping the thiols protonated and less susceptible to oxidation.[3]
-
-
High Monomer Conversion (in some systems): In some radical polymerizations, especially with multifunctional monomers, high conversion can lead to extensive branching and ultimately gelation.
-
Solution: If targeting a soluble polymer, consider stopping the reaction at a lower conversion before the gel point is reached.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of an initiator in the thiol-ene polymerization of this compound, and how do I choose the right one?
A1: In radical thiol-ene polymerization, an initiator is a substance that generates free radicals upon thermal or photochemical activation. These radicals then abstract a hydrogen atom from the thiol group of this compound to form a thiyl radical, which initiates the polymerization.
-
Thermal Initiators: These compounds decompose at a specific temperature to generate radicals. A common example is 2,2'-Azobisisobutyronitrile (AIBN). The choice of a thermal initiator depends on the desired reaction temperature.
-
Photoinitiators: These molecules generate radicals upon exposure to light of a specific wavelength (usually UV). Examples include 2,2-dimethoxy-2-phenylacetophenone (DMPA). Photoinitiation allows for spatial and temporal control over the polymerization.
The choice between a thermal and photoinitiator depends on the desired reaction conditions and the sensitivity of your monomers to heat or light. The initiator's structure can also influence the likelihood of side reactions. For instance, some initiators might be more prone to adding directly to the 'ene' monomer, which can be an undesired side reaction.[4]
Q2: How does the stoichiometry of this compound and the 'ene' monomer affect the final polymer?
A2: The stoichiometry is a critical parameter, especially in step-growth thiol-ene polymerizations.
-
1:1 Stoichiometry: A 1:1 molar ratio of thiol to ene functional groups is essential for achieving high molecular weight polymers. Any deviation from this ratio will result in a lower degree of polymerization because the excess functional group will be present at the chain ends, preventing further growth.[1][2]
-
Off-Stoichiometry: In some applications, an excess of one monomer is intentionally used to produce lower molecular weight polymers or oligomers with specific end-group functionalities.
Impact of Thiol:Ene Stoichiometry on Polymer Properties (Conceptual):
| Thiol:Ene Molar Ratio | Expected Molecular Weight | Predominant End Groups |
| 1:1 | High | Varies (ideally minimal) |
| > 1:1 (Excess Thiol) | Lower | Thiol |
| < 1:1 (Excess Ene) | Lower | Ene |
Q3: What are the common side reactions in the polymerization of this compound and how can they be minimized?
A3: Several side reactions can occur, impacting the polymer structure and properties.
-
Disulfide Bond Formation: The thiol groups of this compound can be oxidized to form disulfide bonds, leading to unwanted cross-linking or cyclization.
-
Minimization: Conduct the reaction under an inert atmosphere (N₂ or Ar) to exclude oxygen. Purge all solvents and monomers with an inert gas prior to use.
-
-
Homopolymerization of the 'ene' Monomer: If the 'ene' monomer is susceptible to radical homopolymerization (e.g., acrylates), this can compete with the thiol-ene addition.
-
Minimization: Choose 'ene' monomers that are less prone to homopolymerization under the reaction conditions. The reaction kinetics of thiol-ene addition are often much faster, which helps to suppress homopolymerization.
-
-
Chain Transfer Reactions: As mentioned in the troubleshooting section, these reactions can lower the molecular weight.
-
Minimization: Use high-purity monomers and solvents with low chain transfer constants.
-
Reaction Pathway Diagram:
References
Technical Support Center: Troubleshooting Side Reactions in 1,4-Butanedithiol Alkylation
Welcome to the technical support center for the alkylation of 1,4-butanedithiol. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encountered during this synthetic procedure.
Troubleshooting Guides & FAQs
This section provides answers to specific issues that may arise during the alkylation of this compound, helping you to identify the cause of the problem and implement an effective solution.
FAQ 1: My reaction is producing a significant amount of a cyclic byproduct. What is it and how can I prevent its formation?
Answer: A common cyclic byproduct in reactions involving this compound is 1,2-dithiane .[1] This occurs through the oxidation of the two thiol groups, which form a disulfide bond. This side reaction is particularly prevalent if the reaction is exposed to air (oxygen) for extended periods or if oxidizing agents are inadvertently present.
Troubleshooting Strategies for 1,2-Dithiane Formation:
-
Inert Atmosphere: The most effective way to prevent oxidation is to perform the reaction under an inert atmosphere, such as nitrogen or argon. This minimizes the presence of oxygen.
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen. This can be achieved by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
Reducing Agents: In some cases, a small amount of a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), can be added to the reaction mixture to maintain a reducing environment. However, be mindful that these reagents can also be alkylated.
-
Reaction Time: Minimize the reaction time where possible. Prolonged reaction times increase the window for oxidative side reactions to occur.
FAQ 2: I am observing the formation of oligomeric or polymeric byproducts. What is causing this and how can I favor the desired dialkylation?
Answer: Polymerization is a significant side reaction when using a difunctional nucleophile like this compound with a difunctional electrophile (e.g., a dihaloalkane). This occurs when the thiol groups of different this compound molecules react with the electrophile, leading to chain growth instead of the desired intramolecular cyclization or simple dialkylation. Even with mono-haloalkanes, intermolecular reactions can lead to oligomers if the reaction conditions are not optimized.
Troubleshooting Strategies for Polymerization:
-
High Dilution: Running the reaction at high dilution favors intramolecular reactions over intermolecular polymerization. By keeping the concentration of the reactants low, the probability of one end of a this compound molecule finding the other end of the same alkylating agent (in the case of dihaloalkanes) or another mono-haloalkane is increased relative to reacting with a different molecule.
-
Slow Addition: The slow, dropwise addition of the alkylating agent to the solution of this compound and base (or vice versa) can help maintain a low instantaneous concentration of the electrophile, further promoting the desired reaction pathway.
-
Choice of Base and Solvent: The combination of base and solvent can influence the reaction pathway. A strong, non-nucleophilic base that ensures complete deprotonation of the dithiol, paired with a solvent that effectively solvates the resulting thiolate, can lead to a cleaner reaction.
-
Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of polymerization relative to the desired alkylation.
FAQ 3: My reaction is incomplete, or I am seeing a mixture of mono- and di-alkylated products. How can I drive the reaction to completion and improve selectivity?
Answer: Incomplete reaction or a mixture of products can result from several factors, including insufficient base, poor solubility of reactants, or a non-optimal reaction temperature.
Troubleshooting Strategies for Incomplete Reactions and Low Selectivity:
-
Stoichiometry of Base: Ensure that at least two equivalents of base are used to deprotonate both thiol groups of this compound. Using a slight excess (e.g., 2.1-2.2 equivalents) can help drive the reaction to completion.
-
Base Strength: A sufficiently strong base is required to fully deprotonate the thiols. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile are common choices. The choice of a weaker or stronger base can be used to control the reaction rate.
-
Solvent Selection: The solvent should be able to dissolve all reactants. If the starting materials have poor solubility, consider a different solvent system or gentle heating.
-
Temperature and Reaction Time: Monitor the reaction progress by TLC or GC-MS. If the reaction is sluggish at room temperature, gradually increasing the temperature may be necessary. Be aware that higher temperatures can also promote side reactions.
Data Presentation
The following table summarizes the hypothetical effects of different reaction parameters on the product distribution in the alkylation of this compound with a generic mono-haloalkane (R-X). This data is illustrative and intended to guide optimization efforts.
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Desired Dialkylated Product (%) | Mono-alkylated Product (%) | 1,2-Dithiane (%) | Polymeric Byproducts (%) |
| 1 | K₂CO₃ (2.2) | Acetonitrile | 25 | 85 | 10 | 3 | 2 |
| 2 | NaH (2.2) | THF | 25 | 90 | 5 | 2 | 3 |
| 3 | K₂CO₃ (2.2) | Acetonitrile | 80 | 75 | 5 | 5 | 15 |
| 4 | NaH (1.1) | THF | 25 | 20 | 70 | 5 | 5 |
| 5 | K₂CO₃ (2.2) | Acetonitrile (not degassed) | 25 | 70 | 10 | 15 | 5 |
Experimental Protocols
Protocol 1: General Procedure for the Dialkylation of this compound
Apparatus:
-
Three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel.
Materials:
-
This compound
-
Alkylating agent (e.g., alkyl halide)
-
Anhydrous base (e.g., K₂CO₃ or NaH)
-
Anhydrous, degassed solvent (e.g., acetonitrile or DMF)
Procedure:
-
Set up the reaction apparatus and ensure it is flame-dried and under an inert atmosphere.
-
To the flask, add the anhydrous base (2.2 equivalents).
-
Add the anhydrous, degassed solvent to the flask.
-
Slowly add this compound (1 equivalent) to the stirred suspension of the base in the solvent.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the dithiolate.
-
Dissolve the alkylating agent (2.1 equivalents) in the reaction solvent in the dropping funnel.
-
Add the solution of the alkylating agent dropwise to the reaction mixture over a period of 1-2 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Protocol 2: GC-MS Analysis for Monitoring Reaction Progress
Objective: To identify and quantify the starting materials, desired product, and major side products.
Sample Preparation:
-
Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quench the aliquot with a small amount of water.
-
Extract the quenched aliquot with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic extract with a small amount of anhydrous sodium sulfate.
-
Dilute the sample to an appropriate concentration for GC-MS analysis.
GC-MS Parameters (Illustrative):
-
Column: HP-5ms (or equivalent non-polar column)
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-400.
Data Analysis:
-
Identify the peaks corresponding to this compound, the mono-alkylated product, the di-alkylated product, and 1,2-dithiane based on their retention times and mass spectra.
-
Quantify the relative amounts of each component by integrating the peak areas.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound alkylation side reactions.
Caption: Reaction scheme showing the desired product and major side products.
References
Purification techniques for high-purity 1,4-Butanedithiol (≥97.0%)
Technical Support Center: High-Purity 1,4-Butanedithiol (≥97.0%)
Welcome to the technical support center for the purification of high-purity this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during the purification of this reagent to a purity level of ≥97.0%.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem 1: The final product purity is below 97.0% after distillation.
-
Question: My vacuum distillation of this compound resulted in a lower than expected purity. What could be the cause?
-
Answer: Several factors could contribute to low purity after distillation. Insufficient separation from impurities with close boiling points is a common issue. This can be due to an inefficient distillation column (e.g., insufficient theoretical plates) or too rapid a distillation rate. Additionally, thermal decomposition can occur if the distillation temperature is too high, even under vacuum, which can introduce new impurities. It is also crucial to ensure the vacuum is stable throughout the process; fluctuations can lead to inconsistent boiling and poor separation.[1][2]
-
-
Question: How can I improve the efficiency of my vacuum distillation for this compound?
-
Answer: To enhance separation, consider using a fractional distillation column packed with structured packing or rings to increase the number of theoretical plates. It is also important to distill the compound slowly to allow for proper equilibration between the liquid and vapor phases. Optimizing the vacuum level to lower the boiling point to a temperature well below the decomposition temperature of this compound is also critical.[1][3] Insulating the distillation column can help maintain a proper temperature gradient.
-
Problem 2: The purified this compound appears cloudy or develops a precipitate over time.
-
Question: What is the cause of cloudiness or precipitation in my purified this compound?
-
Answer: The most likely cause is the formation of disulfides through oxidation.[4][5] this compound can oxidize upon exposure to air to form the cyclic disulfide 1,2-dithiane or polymeric disulfides, which may be less soluble and appear as a precipitate or cause cloudiness. This process can be catalyzed by trace metal ions.[6] Another possibility is the presence of water, which could lead to phase separation upon cooling if present in sufficient quantity.
-
-
Question: How can I prevent the formation of these oxidation products?
-
Answer: To prevent oxidation, it is crucial to handle this compound under an inert atmosphere, such as nitrogen or argon, especially during purification and storage.[4][7] Using degassed solvents and reagents can also minimize exposure to oxygen.[8][9] Adding a chelating agent like EDTA to your sample before purification can help by sequestering catalytic metal ions.[6][10] For long-term storage, sealing the purified product under an inert atmosphere and storing it in a cool, dark place is recommended.
-
Problem 3: I'm observing a new peak in the GC-MS analysis of my purified product that wasn't in the crude material.
-
Question: What could be the source of a new impurity peak after purification?
-
Answer: A new peak appearing after purification often indicates that the purification process itself has caused a chemical change. For this compound, the most common new peak would correspond to its disulfide oxidation product, 1,2-dithiane. This is particularly likely if the purification involved exposure to air or high temperatures. If using column chromatography with silica gel, the acidic nature of the silica can sometimes catalyze side reactions.
-
-
Question: How can I identify this new impurity and avoid its formation?
-
Answer: GC-MS is an excellent tool for identifying the new impurity by analyzing its mass spectrum. The mass of 1,2-dithiane (C4H8S2) is 120.24 g/mol . To avoid its formation, adhere to the practices for preventing oxidation mentioned above, such as using an inert atmosphere and degassed solvents. If using chromatography, consider using a less acidic stationary phase or neutralizing the silica gel with a base like triethylamine before use.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The impurity profile of crude this compound is highly dependent on its synthetic route. However, common impurities can be categorized as:
-
Oxidation Products: The most prevalent impurity is the cyclic disulfide, 1,2-dithiane, and other polymeric disulfides formed by oxidation of the thiol groups.[4][5]
-
Unreacted Starting Materials: Depending on the synthesis, this could include compounds like 1,4-dibromobutane or tetrahydrothiophene.
-
Byproducts from Synthesis: Side reactions during synthesis can lead to various impurities.
-
Residual Solvents: Solvents used in the synthesis and work-up may be present.[5]
Q2: What is the best method for purifying this compound to ≥97.0% purity?
A2: For a high-boiling liquid like this compound, vacuum fractional distillation is generally the most effective method for achieving high purity on a laboratory scale.[1][3] It allows for the separation of components with different boiling points at a reduced temperature, which minimizes the risk of thermal decomposition. For smaller scales or for removing highly polar or non-volatile impurities, preparative column chromatography can be employed, though care must be taken to avoid oxidation on the stationary phase.
Q3: How should I handle the strong, unpleasant odor of this compound?
A3: The malodorous nature of thiols requires specific handling procedures. Always work in a well-ventilated fume hood.[11] To neutralize the odor on glassware and surfaces, a bleach bath (a 1:1 mixture of bleach and water) is effective.[12] Any waste containing this compound should also be quenched with bleach before disposal according to your institution's guidelines.
Q4: What analytical methods are suitable for determining the purity of this compound?
A4: The purity of this compound can be effectively determined using:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating volatile impurities and confirming the identity of the main component and any byproducts through mass analysis.[5][13]
-
High-Performance Liquid Chromatography (HPLC): HPLC, often after derivatization of the thiol groups to make them more detectable (e.g., with a fluorescent tag), can be a very sensitive method for quantification.[14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and can be used for quantitative analysis if an internal standard is used.
Q5: How should I store purified high-purity this compound?
A5: To maintain its high purity, this compound should be stored under an inert atmosphere (nitrogen or argon) to prevent oxidation. It should be kept in a tightly sealed container in a cool, dark place. For long-term storage, adding a small amount of a radical inhibitor or a chelating agent like EDTA can be beneficial.[10][16]
Data Presentation
Table 1: Comparison of Purification Techniques for this compound (Illustrative Data)
| Purification Method | Starting Purity (%) | Final Purity (%) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Simple Vacuum Distillation | 90.0 | 95.0 - 97.5 | 70 - 85 | Fast, good for removing non-volatile impurities. | Ineffective for impurities with close boiling points. |
| Fractional Vacuum Distillation | 90.0 | ≥99.0 | 60 - 80 | Excellent separation of components with close boiling points. | Slower, requires more specialized glassware. |
| Flash Chromatography (Silica Gel) | 90.0 | 90.0 - 98.0 | 50 - 75 | Good for removing polar impurities. | Risk of oxidation on silica, potential for product loss. |
Table 2: Common Impurities and Their Boiling Points
| Compound | Structure | Boiling Point (°C at 760 mmHg) | Notes |
| This compound | HS(CH₂)₄SH | ~195 | Main product. |
| 1,2-Dithiane | C₄H₈S₂ (cyclic) | ~190 | Primary oxidation product. Close boiling point makes separation by simple distillation difficult. |
| Tetrahydrothiophene (THT) | C₄H₈S | 121 | Possible starting material or byproduct. Easily separated by distillation. |
| 1,4-Dibromobutane | Br(CH₂)₄Br | 197 | Possible starting material. Very close boiling point to the product. |
Experimental Protocols
Protocol 1: Purification of this compound by Vacuum Fractional Distillation
-
Preparation:
-
Ensure all glassware is thoroughly dried to prevent contamination with water.
-
Assemble a fractional distillation apparatus with a packed distillation column (e.g., Vigreux or packed with Raschig rings), a condenser, a receiving flask, and a vacuum adapter. All joints must be properly sealed with vacuum grease.[2]
-
Add the crude this compound (e.g., 50 mL) and a magnetic stir bar to a round-bottom flask of appropriate size (the flask should not be more than two-thirds full).
-
Connect the apparatus to a vacuum pump with a cold trap in between.
-
-
Distillation:
-
Start the magnetic stirrer.
-
Slowly evacuate the system to the desired pressure (e.g., 10-20 mmHg).
-
Once a stable vacuum is achieved, begin to gently heat the distillation flask using a heating mantle.
-
Collect a forerun fraction, which will contain any low-boiling impurities and residual solvents.
-
Slowly increase the temperature and collect the main fraction of this compound at its boiling point at the given pressure. Record the temperature and pressure.
-
Stop the distillation before the flask is completely dry to avoid the concentration of potentially unstable residues.
-
-
Shutdown and Storage:
-
Remove the heating mantle and allow the system to cool to room temperature.
-
Slowly and carefully vent the system to atmospheric pressure with an inert gas like nitrogen.
-
Transfer the purified product to a clean, dry storage vial, flush with nitrogen, and seal tightly. Store in a cool, dark place.
-
Protocol 2: Purity Analysis by Gas Chromatography (GC)
-
Instrumentation:
-
A gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., a non-polar DB-1 or a mid-polar DB-17).
-
-
Sample Preparation:
-
Prepare a standard solution of high-purity this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Prepare a sample solution of the purified this compound at the same concentration in the same solvent.
-
-
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 220 °C and hold for 5 minutes.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injection Volume: 1 µL
-
-
Analysis:
-
Inject the standard and sample solutions into the GC.
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Calculate the purity of the sample by determining the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
-
Visualizations
References
- 1. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. How To [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. How To [chem.rochester.edu]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. 1,4-butanediol diglycidyl ether - analysis - Analytice [analytice.com]
- 14. research.unipd.it [research.unipd.it]
- 15. semanticscholar.org [semanticscholar.org]
- 16. info.gbiosciences.com [info.gbiosciences.com]
Best practices for handling and disposing of 1,4-Butanedithiol waste
This guide provides best practices for the safe handling and disposal of 1,4-Butanedithiol waste, designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a combustible liquid that can cause skin and serious eye irritation.[1][2] It is also characterized by a strong, unpleasant stench.[3] Inhalation may cause respiratory irritation.[2][4]
Q2: What immediate steps should be taken in case of skin or eye contact with this compound?
A2: In case of skin contact, wash off with soap and plenty of water.[1][4] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing.[4] In both instances, consult a physician.[1][4]
Q3: What are the general regulatory requirements for disposing of this compound waste?
A3: this compound waste is considered hazardous and must not be disposed of in regular trash or down the sewer system.[5][6] It should be collected in a suitable, closed, and properly labeled container for disposal by a licensed hazardous waste management company.[1] Regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States govern the disposal of such chemical waste.[5]
Q4: Can I neutralize this compound waste in the lab before disposal?
A4: Yes, small quantities of thiol-containing waste like this compound can be neutralized through oxidation to reduce its odor and hazard. A common method is treatment with an excess of sodium hypochlorite (bleach).[1][3][7] This converts the thiol to a less odorous sulfonic acid.[7] The resulting solution should still be disposed of as hazardous chemical waste.[7]
Q5: What personal protective equipment (PPE) is required when handling this compound?
A5: When handling this compound, it is essential to wear protective gloves, a lab coat, and safety goggles or a face shield.[1][4] All work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[1][4]
Troubleshooting Guides
Issue: A strong, unpleasant odor is detected in the lab, suspected to be from this compound waste.
-
Immediate Action: Ensure all waste containers containing this compound are tightly sealed. Check for any spills or contaminated equipment.
-
Troubleshooting Steps:
-
Verify that all work with this compound and its waste is being conducted within a certified chemical fume hood.[7]
-
Inspect the seals on all waste containers. If a container is not properly sealed, cap it tightly. For added security, seal the cap with paraffin film.
-
If a spill is found, refer to the spill cleanup protocol below.
-
Consider implementing a neutralization protocol for all glassware and equipment that comes into contact with this compound before they are removed from the fume hood.[7]
-
Issue: A small spill of this compound has occurred in the chemical fume hood.
-
Immediate Action: Alert others in the immediate area. Keep the fume hood sash at the lowest practical height.
-
Troubleshooting Steps:
-
Ensure you are wearing appropriate PPE, including gloves, a lab coat, and eye protection.[1]
-
Contain the spill by covering it with an inert absorbent material such as sand, diatomaceous earth, or vermiculite.[1][8] Do not use combustible materials like paper towels to absorb the initial spill.[8]
-
Carefully scoop the absorbent material into a designated, sealable hazardous waste container.
-
Decontaminate the spill area by wiping it down with a cloth soaked in a fresh bleach solution (a 1:1 mixture of commercial bleach and water is often recommended).[7]
-
Place all contaminated cleaning materials into the hazardous waste container.
-
Seal and label the container for hazardous waste disposal.[8]
-
Quantitative Data Summary
| Property | Value | Source |
| Chemical Formula | C4H10S2 | [3] |
| Molar Mass | 122.24 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [1][3] |
| Odor | Stench | [1] |
| Melting Point | -53.9 °C | [1][3] |
| Boiling Point | 195.5 °C | [3] |
| Flash Point | 113 °C (closed cup) | [1][9] |
| Density | 1.042 g/cm³ at 25 °C | [1][9] |
| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2][3] |
Experimental Protocols
Protocol: Neutralization of this compound Waste via Oxidation
This protocol describes a method for neutralizing small quantities of aqueous and organic solutions containing this compound waste in a laboratory setting to reduce its hazardous characteristics, particularly its strong odor.
Materials:
-
This compound waste solution
-
Commercial sodium hypochlorite solution (household bleach, ~5.25% NaOCl)[3]
-
Appropriate reaction vessel (e.g., three-necked flask or large beaker)
-
Stir plate and magnetic stir bar
-
Dropping funnel (for larger quantities) or pipette
-
Appropriate PPE (lab coat, safety goggles, chemical-resistant gloves)
-
Chemical fume hood
Procedure:
-
Preparation: Conduct the entire procedure in a certified chemical fume hood.[7] Place the reaction vessel on a stir plate and add a magnetic stir bar.
-
Reagent Addition: For every 1 part of this compound waste, measure approximately 10 parts of commercial bleach solution into the reaction vessel.[7] Begin stirring the bleach solution.
-
Neutralization Reaction: Slowly add the this compound waste to the stirring bleach solution dropwise using a pipette or dropping funnel.[3] The reaction can be exothermic, so the addition should be slow to control any temperature increase.[7] If the vessel becomes warm to the touch, pause the addition and allow it to cool.
-
Reaction Time: After the addition is complete, allow the mixture to stir for at least one hour to ensure the complete oxidation of the thiol.[7] The strong odor of the thiol should be significantly reduced or eliminated.
-
Waste Collection: The resulting neutralized solution should be collected in a clearly labeled hazardous waste container.
-
Final Disposal: The container with the neutralized waste must be disposed of through your institution's hazardous waste management program.[7] Do not pour the treated solution down the drain unless specifically permitted by your institution's environmental health and safety office.
Visualizations
Caption: Decision workflow for handling this compound waste.
References
- 1. chemistry.mtu.edu [chemistry.mtu.edu]
- 2. chemicalbook.com [chemicalbook.com]
- 3. epfl.ch [epfl.ch]
- 4. Deactivation of hazardous chemical wastes (Journal Article) | OSTI.GOV [osti.gov]
- 5. mdpi.com [mdpi.com]
- 6. h2szero.com [h2szero.com]
- 7. benchchem.com [benchchem.com]
- 8. reagent.co.uk [reagent.co.uk]
- 9. bioairsolutions.com [bioairsolutions.com]
How to improve the stability of 1,4-Butanedithiol in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 1,4-Butanedithiol in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound (HS(CH₂)₄SH) is a versatile organosulfur compound used in various applications, including the formation of self-assembled monolayers (SAMs) on gold surfaces and as a building block in the synthesis of polymers.[1] Its primary stability concern stems from the two thiol (-SH) groups, which are susceptible to oxidation.
Q2: What is the main degradation pathway for this compound in solution?
The principal degradation pathway for this compound is oxidation. In the presence of oxygen, the two thiol groups can react to form an intramolecular disulfide bond, resulting in the formation of a cyclic disulfide called 1,2-dithiane.[1] This conversion alters the chemical properties of the molecule, rendering it ineffective for applications that require free thiol groups.
Q3: My this compound solution has turned cloudy. What is the likely cause?
A cloudy appearance in a this compound solution is often an indication of oxidation. The oxidation product, 1,2-dithiane, may have different solubility characteristics than the parent dithiol, leading to precipitation or the formation of an emulsion, especially at higher concentrations.
Q4: How does pH affect the stability of this compound solutions?
The stability of thiols like this compound is significantly influenced by pH. The thiol-disulfide exchange and oxidation reactions are generally accelerated under neutral to alkaline conditions. This is because the thiolate anion (RS⁻), which is more prevalent at higher pH, is the reactive species in the oxidation process. Therefore, maintaining a slightly acidic pH can help to improve the stability of this compound solutions.
Q5: What are the recommended storage conditions for neat this compound and its solutions?
For neat this compound, it is recommended to store it in a cool, dry, and well-ventilated place.[2][3] It is advisable to refrigerate the container before opening.[2] Solutions of this compound should be stored at low temperatures (e.g., 4°C), protected from light, and under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound solutions.
| Problem | Potential Cause | Recommended Action |
| Solution turns cloudy or a precipitate forms. | Oxidation of this compound to 1,2-dithiane, which may have lower solubility. | 1. Prepare fresh solutions using deoxygenated solvents. 2. Add an antioxidant (e.g., TCEP) to the solution. 3. Store the solution under an inert atmosphere (nitrogen or argon). 4. Consider adjusting the pH to be slightly acidic (e.g., pH 5-6). |
| Inconsistent results in surface modification or synthesis. | Degradation of this compound in the working solution, leading to a lower concentration of active free thiols. | 1. Use freshly prepared solutions for each experiment. 2. Implement the stabilization strategies outlined in the FAQs and Experimental Protocols. 3. Quantify the concentration of free thiols in your solution before use using a suitable analytical method. |
| Strong, unpleasant odor becomes more noticeable over time. | While this compound is inherently malodorous, an increase in odor could indicate decomposition or reaction with other components in the solution. | 1. Ensure proper storage in a tightly sealed container in a well-ventilated area. 2. Verify the compatibility of this compound with all other components in your solution. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution
This protocol describes the preparation of a this compound solution with enhanced stability for use in applications like the formation of self-assembled monolayers.
Materials:
-
This compound
-
Anhydrous ethanol (or another suitable solvent)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Deionized water (for TCEP stock solution)
-
Nitrogen or Argon gas
-
Schlenk flask or similar glassware for inert atmosphere techniques
Procedure:
-
Deoxygenate the Solvent: Sparge the anhydrous ethanol with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.
-
Prepare TCEP Stock Solution (if using): Prepare a 10 mM stock solution of TCEP in deoxygenated deionized water.
-
Prepare the this compound Solution:
-
In a clean, dry Schlenk flask under a positive pressure of nitrogen or argon, add the desired volume of deoxygenated ethanol.
-
Using a microliter syringe, add the required volume of this compound to achieve the target concentration (e.g., 1 mM).
-
If using a stabilizer, add an aliquot of the TCEP stock solution to a final concentration of 0.1-0.5 mM.
-
-
Storage: Tightly seal the flask and store it at 4°C under the inert atmosphere. For best results, use the solution within 24-48 hours.
Protocol 2: Assessment of this compound Stability using RP-HPLC
This protocol provides a general framework for a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method to quantify this compound and its primary degradation product, 1,2-dithiane. Method development and validation are required for specific applications.
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 30% acetonitrile and ramping to 90% over 15 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare Standards:
-
Prepare a stock solution of this compound in the deoxygenated mobile phase.
-
Prepare a stock solution of 1,2-dithiane (if available) in the mobile phase.
-
Create a series of calibration standards for both compounds.
-
-
Sample Preparation:
-
Prepare your this compound solution according to your experimental conditions (with and without stabilizers, at different pH values, etc.).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample solution and dilute it with the mobile phase to fall within the calibration range.
-
-
Analysis:
-
Inject the standards and samples onto the HPLC system.
-
Identify and quantify the peaks corresponding to this compound and 1,2-dithiane based on the retention times of the standards.
-
-
Data Analysis:
-
Calculate the concentration of this compound remaining and 1,2-dithiane formed at each time point.
-
Plot the concentration of this compound versus time to determine the degradation rate under different conditions.
-
Data Presentation
Table 1: Illustrative Stability of this compound (1 mM in Ethanol) under Various Conditions after 24 hours at Room Temperature.
(Note: This table presents illustrative data based on general principles of thiol stability. Actual results may vary and should be determined experimentally.)
| Condition | Stabilizer | Atmosphere | pH | This compound Remaining (%) |
| 1 | None | Air | 7.0 | ~70% |
| 2 | None | Nitrogen | 7.0 | ~90% |
| 3 | None | Air | 5.5 | ~85% |
| 4 | 0.5 mM TCEP | Air | 7.0 | >95% |
| 5 | 0.5 mM TCEP | Nitrogen | 5.5 | >99% |
Visualizations
References
Validation & Comparative
A Comparative Guide to 1,4-Butanedithiol and Dithiothreitol (DTT) in Reducing Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate reducing agent is critical for maintaining protein integrity, enabling analytical procedures, and ensuring experimental success. Dithiothreitol (DTT), also known as Cleland's reagent, is the gold standard for reducing disulfide bonds in proteins and other biomolecules. However, other dithiols, such as 1,4-Butanedithiol, offer a simpler chemical structure and are used in various chemical applications. This guide provides an objective comparison of these two reducing agents, supported by available data and detailed protocols to inform your selection process.
Introduction to Dithiol Reducing Agents
Disulfide bonds (-S-S-) between cysteine residues are crucial for the structural stability and function of many proteins. In numerous experimental contexts, such as protein electrophoresis, mass spectrometry, and enzyme activity assays, these bonds must be cleaved. Dithiol reagents achieve this through a thiol-disulfide exchange reaction. DTT is a highly effective and widely used dithiol due to its high conformational propensity to form a stable oxidized ring structure.[1][2] this compound is a structurally simpler alkanedithiol, featuring two thiol (-SH) groups on a four-carbon chain, which also enables it to act as a reducing agent.[3]
Chemical and Physical Properties
A fundamental comparison begins with the distinct chemical and physical properties of each reagent, which influence their handling, solubility, and application.
| Property | This compound | Dithiothreitol (DTT) |
| Synonyms | 1,4-Dimercaptobutane | Cleland's Reagent |
| Chemical Formula | C₄H₁₀S₂ | C₄H₁₀O₂S₂ |
| Molecular Weight | 122.25 g/mol | 154.25 g/mol |
| Appearance | Colorless to yellow liquid | White crystalline powder/solid |
| Melting Point | -53.9 °C | 41-44 °C |
| Boiling Point | 195.5 °C | 125-130 °C (at 2 mmHg) |
| Solubility | Highly soluble in organic solvents | Highly soluble in water, ethanol, ether |
| Odor | Strong, sulfurous | Characteristic, less pungent than BME |
Mechanism of Action
Both reagents reduce disulfide bonds via a two-step thiol-disulfide exchange. The key difference lies in the structure of their oxidized forms.
Dithiothreitol (DTT): DTT's reducing power is enhanced by the formation of a stable, six-membered ring containing an internal disulfide bond upon oxidation.[2] This cyclic structure is energetically favorable, which drives the reaction equilibrium toward the complete reduction of the target disulfide bond.[6] This allows DTT to be used in lower concentrations compared to monothiol reagents like β-mercaptoethanol.[7]
This compound: While less documented in biochemical literature for this purpose, this compound is presumed to follow the same fundamental mechanism. Upon oxidation, it would form a seven-membered ring (1,2-dithiepane). The thermodynamic stability of this larger ring compared to DTT's six-membered ring may influence its reducing efficiency and redox potential.
References
- 1. agscientific.com [agscientific.com]
- 2. Dithiothreitol - Wikipedia [en.wikipedia.org]
- 3. [PDF] Synthesis of dithiols as reducing agents for disulfides in neutral aqueous solution and comparison of reduction potentials | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. neolab.de [neolab.de]
The Quest for Superior Self-Assembled Monolayers: A Comparative Guide to 1,4-Butanedithiol Alternatives
For researchers, scientists, and drug development professionals, the formation of robust and reliable self-assembled monolayers (SAMs) is a critical foundation for advancements in biosensors, molecular electronics, and targeted drug delivery systems. While 1,4-butanedithiol has been a workhorse in this field, the demand for enhanced stability, tailored surface properties, and improved performance has driven the exploration of a diverse range of alternative molecules. This guide provides an objective comparison of prominent alternatives to this compound, supported by experimental data to inform the selection of the optimal molecule for your research needs.
This compound is a simple alkanedithiol that readily forms SAMs on gold and other noble metal surfaces.[1] Its flexible aliphatic backbone and two thiol end groups allow for the creation of surfaces with free thiol groups available for further functionalization. However, the inherent flexibility of the butane chain can sometimes lead to less ordered monolayers compared to longer or more rigid molecules.[2] Furthermore, the stability of these SAMs under challenging thermal or chemical conditions can be a limiting factor in certain applications.[3]
This guide explores several classes of alternatives that address these limitations, offering enhanced stability, tunable electronic properties, and varied surface functionalities. We will delve into the performance of longer-chain alkanedithiols, rigid aromatic dithiols, and conjugated systems, providing a comprehensive overview to guide your selection process.
Performance Comparison of this compound and its Alternatives
The choice of a dithiol for SAM formation significantly impacts the final properties of the monolayer. The following table summarizes key performance metrics for this compound and its prominent alternatives. The data presented is a synthesis of values reported in the literature and should be considered as a comparative guide, as absolute values can vary with experimental conditions.
| Molecule | Class | Typical Surface Coverage (molecules/cm²) | Thermal Stability (Desorption Temperature) | Ordering/Packing | Key Advantages | Key Disadvantages |
| This compound | Alkanedithiol | ~ 4-5 x 10¹⁴ | Low to Moderate | Moderate | Simple, flexible, readily available. | Can form disordered layers, lower stability.[1][2] |
| 1,6-Hexanedithiol | Alkanedithiol | ~ 4.5-5.5 x 10¹⁴ | Moderate | Moderate to High | Improved ordering and stability over butanedithiol. | Still relatively flexible. |
| 1,8-Octanedithiol | Alkanedithiol | ~ 4.6-6 x 10¹⁴ | Moderate to High | High | Well-ordered monolayers, increased thermal stability.[4] | Longer chain may increase impedance in some applications. |
| Biphenyl-4,4'-dithiol | Aromatic Dithiol | ~ 3-4 x 10¹⁴ | High | High | Rigid, highly ordered, good electronic communication.[5] | Lower surface density, potential for multilayer formation. |
| Terphenyl-4,4''-dithiol | Aromatic Dithiol | ~ 2-3.5 x 10¹⁴ | Very High | Very High | Excellent thermal stability, well-defined length for molecular electronics.[6][7] | Lower surface density, synthesis can be more complex. |
| 1,4-Benzenedimethanethiol | Aromatic Dithiol | ~ 3.5-4.5 x 10¹⁴ | High | High | Rigid core with flexible linker, good for creating defined spacing.[8][9][10] | Can exhibit different binding geometries (lying down vs. standing up).[10][11] |
| Oligo(phenylene-ethynylene) dithiol | Conjugated Dithiol | Variable | High | High | Tunable electronic properties, rigid rod-like structure.[12][13] | Synthesis is complex, potential for instability of some derivatives.[13] |
Experimental Protocols
Reproducible formation of high-quality SAMs is paramount for reliable experimental outcomes. Below are detailed methodologies for the formation and characterization of dithiol SAMs on gold surfaces.
General Protocol for SAM Formation on Gold
This protocol provides a general framework for the solution-phase deposition of dithiol SAMs. Specific modifications for each molecule are noted where applicable.[14]
1. Substrate Preparation:
- Gold substrates (e.g., gold-coated silicon wafers or glass slides) are cleaned to remove organic contaminants.
- A common cleaning method is immersion in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood.
- Rinse the substrates thoroughly with deionized water and then with ethanol.
- Dry the substrates under a stream of dry nitrogen gas.
2. Solution Preparation:
- Prepare a 1 mM solution of the desired dithiol in a suitable solvent. Ethanol is commonly used for alkanedithiols. For aromatic dithiols, solvents like toluene or dichloromethane may be used to improve solubility.[8]
- Degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to minimize oxidation of the thiol groups.
3. SAM Formation:
- Immerse the clean, dry gold substrates into the dithiol solution in a sealed container.
- The immersion time can vary from a few hours to 24-48 hours to ensure the formation of a well-ordered monolayer.[14] Longer immersion times generally lead to more crystalline SAMs.
4. Post-Deposition Rinsing:
- After immersion, remove the substrates from the solution and rinse them thoroughly with the pure solvent to remove any physisorbed molecules.
- A final rinse with a different solvent, such as hexane, can also be performed.
- Dry the substrates again under a stream of dry nitrogen gas.
Key Characterization Techniques
-
X-ray Photoelectron Spectroscopy (XPS): Used to determine the elemental composition and chemical state of the SAM. The S 2p core level spectrum is particularly important for confirming the formation of the gold-thiolate bond.[15]
-
Scanning Tunneling Microscopy (STM): Provides atomic-scale resolution images of the SAM surface, allowing for the direct visualization of the molecular packing and ordering.[15]
-
Contact Angle Goniometry: Measures the wettability of the SAM-coated surface, which provides information about the surface energy and the orientation of the terminal functional groups.
-
Electrochemical Methods (e.g., Cyclic Voltammetry): Can be used to assess the blocking properties of the SAM, providing an indication of the monolayer's packing density and defectiveness.[16][17] Reductive desorption experiments can be used to quantify the surface coverage.
Visualizing the Alternatives and the Process
To better understand the molecular differences and the experimental workflow, the following diagrams are provided.
Figure 1: Logical relationship between this compound and its alternatives.
The diagram above illustrates how the alternatives to this compound are designed to improve upon its properties. Longer alkanedithiols increase van der Waals interactions, leading to better-ordered and more stable films. Aromatic dithiols introduce rigidity, which significantly enhances thermal stability and can facilitate electron transport. Conjugated dithiols offer the ability to tune the optoelectronic properties of the SAM for applications in molecular electronics.
Figure 2: Experimental workflow for SAM formation and characterization.
This flowchart outlines the key steps involved in the fabrication and analysis of dithiol SAMs. A systematic and clean experimental procedure is crucial for obtaining high-quality, reproducible monolayers. The characterization techniques listed are essential for confirming the successful formation of the SAM and for understanding its properties.
Conclusion
The selection of a dithiol for the formation of a self-assembled monolayer is a critical decision that dictates the ultimate performance and applicability of the resulting surface. While this compound remains a useful and accessible starting point, the alternatives presented in this guide offer significant advantages in terms of stability, ordering, and electronic properties. For applications demanding high thermal stability and well-defined molecular orientation, aromatic dithiols such as biphenyl-4,4'-dithiol and terphenyl-4,4''-dithiol are excellent candidates. For researchers interested in molecular electronics and optoelectronics, the tunable properties of oligo(phenylene-ethynylene) dithiols provide a powerful platform for innovation. By carefully considering the specific requirements of their application and utilizing the experimental protocols outlined in this guide, researchers can confidently select and fabricate high-performance SAMs to advance their scientific and technological goals.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. scilit.com [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. p-Terphenyl-4,4′′-dithiol (95%) - Amerigo Scientific [amerigoscientific.com]
- 7. p-Terphenyl-4,4′′-dithiol | 174706-21-9 [chemicalbook.com]
- 8. Self-assembly of 1,4-benzenedimethanethiol self-assembled monolayers on gold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pradeepresearch.org [pradeepresearch.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Self-Assembled Oligo(phenylene-ethynylene) Molecular Electronic Switch Monolayers on Gold: Structures and Chemical Stability | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. Electrochemical characterization of self-assembled thiol-porphyrin monolayers on gold electrodes by SECM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
A Comparative Guide to the Characterization of Polymers Synthesized Using 1,4-Butanedithiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the material properties of polymers synthesized using 1,4-butanedithiol (BDT) against alternative thiol-based systems and analogous diol-based polymers. Experimental data for molecular weight, thermal properties, and mechanical performance are presented to assist in the selection of appropriate materials for various applications, including drug delivery and medical devices.
Executive Summary
Polymers synthesized with this compound, a dithiol, exhibit unique properties due to the presence of thioether linkages in the polymer backbone. These sulfur-containing polymers, such as poly(ester-thioether)s, offer a distinct profile compared to their oxygen-containing polyester counterparts derived from 1,4-butanediol. This guide delves into a comparative analysis of their molecular weight characteristics, thermal stability, and mechanical strength, alongside polymers synthesized using monofunctional thiols like n-dodecyl mercaptan (DDM) and tert-dodecyl mercaptan (TDM) as chain transfer agents.
Data Presentation: A Comparative Analysis
The following tables summarize the key performance indicators of polymers synthesized using this compound and its alternatives.
Table 1: Molecular Weight and Distribution of Thiol- and Diol-Based Polymers
| Polymer System | Monomers/Initiator/CTA | Number-Average Molecular Weight (Mn, kDa) | Molecular Weight Dispersity (Mw/Mn) | Reference |
| Poly(ester-thioether) | 1,4-Butanediol dipropiolate, this compound | 2.4 - 22.6 | 1.26 - 2.00 | [1][2][3] |
| Polymethyl Methacrylate (PMMA) | Methyl Methacrylate, BPO, n-dodecyl mercaptan (DDM) | Bimodal Distribution | >3 | [1][2][3] |
| Polymethyl Methacrylate (PMMA) | Methyl Methacrylate, BPO, tert-dodecyl mercaptan (TDM) | Monomodal Distribution (~280 kDa) | ~3 | [1][2][3] |
| Poly(butylene succinate) (PBS) | 1,4-Butanediol, Succinic Acid | - | - | [1][2][3] |
| Poly(butylene adipate) (PBA) | 1,4-Butanediol, Adipic Acid | - | - | [1][2][3] |
Table 2: Thermal Properties of Thiol- and Diol-Based Polymers
| Polymer System | Glass Transition Temperature (Tg, °C) | Melting Temperature (Tm, °C) | Decomposition Temperature (Td, °C) | Reference |
| Poly(ester-thioether) from BDT | -27 to 49 | - | - | [1][2][3] |
| PMMA with DDM/TDM | Enhanced thermal stability | - | - | [1][2][3] |
| Poly(butylene succinate) (PBS) | -32 | 115 | ~350 | [1][2][3] |
| Poly(butylene adipate) (PBA) | -60 | 50 | ~350 | [1][2][3] |
| Polyurethane (from 1,4-butanediol) | - | 139 - 150 (for 1,4-BDO based) | - | [4] |
Table 3: Mechanical Properties of Diol-Based Polyesters
| Polymer System | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| Poly(butylene succinate-co-adipate) (PBSA) | 21.5 | 766.2 | [1][2][3] |
| Polyurethane (from 1,4-butanediol and MDI) | Varies with composition | Varies with composition | [5] |
Experimental Protocols
Detailed methodologies for the characterization techniques cited in this guide are provided below.
Gel Permeation Chromatography (GPC)
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and molecular weight dispersity (Mw/Mn) of the synthesized polymers.
Procedure:
-
Sample Preparation: Dissolve the polymer sample in a suitable solvent (e.g., tetrahydrofuran (THF) for polyesters and poly(ester-thioether)s) to a concentration of 1-2 mg/mL. Filter the solution through a 0.2 µm syringe filter to remove any particulate matter.
-
Instrumentation: A GPC system equipped with a refractive index (RI) detector and a set of polystyrene gel columns (e.g., Styragel HR series) is used.
-
Analysis Conditions:
-
Mobile Phase: THF at a flow rate of 1.0 mL/min.
-
Temperature: 35-40 °C.
-
Calibration: The system is calibrated using polystyrene standards of known molecular weights.
-
-
Data Analysis: The molecular weight parameters are calculated from the elution profile of the polymer sample relative to the calibration curve.
Thermal Analysis: DSC and TGA
Differential Scanning Calorimetry (DSC):
Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymers.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it.
-
Instrumentation: A differential scanning calorimeter.
-
Analysis Conditions:
-
Heating/Cooling Rate: Typically 10 °C/min.
-
Temperature Program:
-
Heat from room temperature to a temperature above the expected melting point to erase the thermal history.
-
Cool to a low temperature (e.g., -80 °C).
-
Heat again to the final temperature. The Tg and Tm are determined from the second heating scan.
-
-
Atmosphere: Inert atmosphere (e.g., nitrogen) with a purge rate of 50 mL/min.
-
Thermogravimetric Analysis (TGA):
Objective: To evaluate the thermal stability and decomposition temperature (Td) of the polymers.
Procedure:
-
Sample Preparation: Place 10-15 mg of the polymer sample in a TGA pan.
-
Instrumentation: A thermogravimetric analyzer.
-
Analysis Conditions:
-
Heating Rate: Typically 10 or 20 °C/min.
-
Temperature Range: From room temperature to 600-800 °C.
-
Atmosphere: Inert atmosphere (e.g., nitrogen) with a purge rate of 50-100 mL/min.
-
-
Data Analysis: The decomposition temperature is typically determined as the temperature at which 5% weight loss occurs.
Mechanical Testing: Tensile Properties (ASTM D882)
Objective: To measure the tensile strength and elongation at break of polymer films.
Procedure:
-
Specimen Preparation: Prepare rectangular film specimens with a width of 25 mm and a length sufficient for the grips (typically around 100-150 mm). The thickness of the film should be accurately measured at several points.
-
Instrumentation: A universal testing machine equipped with grips suitable for thin films and an extensometer (optional, for precise strain measurement).
-
Analysis Conditions:
-
Grip Separation: A typical initial grip separation is 50 mm.
-
Crosshead Speed: A constant rate of extension is applied, typically in the range of 5 to 500 mm/min, depending on the material's properties.
-
-
Data Analysis: The tensile strength is calculated as the maximum stress applied before the film breaks, and the elongation at break is the percentage increase in length at the point of fracture.
Visualizations
Experimental Workflow for Polymer Characterization
References
A Comparative Guide to Analytical Methods for Confirming the Purity of 1,4-Butanedithiol
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical reagents is paramount. This guide provides a comprehensive comparison of analytical methods for confirming the purity of 1,4-Butanedithiol, a versatile dithiol compound. We will explore various analytical techniques, compare their performance with methods used for alternative compounds such as Dithiothreitol (DTT) and 1,3-Propanedithiol, and provide supporting experimental data and detailed methodologies.
Introduction to this compound and its Alternatives
This compound (HS(CH₂)₄SH) is a key reagent in various chemical syntheses, including the formation of self-assembled monolayers and in polymerization reactions.[1] Its purity is critical as impurities can lead to undesirable side reactions and affect the quality of the final product. Common alternatives to this compound include Dithiothreitol (DTT) and 1,3-Propanedithiol, which are also widely used as reducing agents and in organic synthesis.
Analytical Methods for Purity Determination
Several analytical techniques can be employed to determine the purity of this compound and its alternatives. The most common and effective methods include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Gas Chromatography (GC): GC is a powerful technique for separating and quantifying volatile and semi-volatile compounds. When coupled with a Flame Ionization Detector (FID), it offers high sensitivity for organic molecules. For thiol analysis, special attention must be paid to the potential for interaction with metal components in the GC system.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile method suitable for a wide range of compounds. For thiols, which lack a strong UV chromophore, derivatization with an agent like 4,4'-dithiodipyridine (DTDP) can be employed to enhance detection by UV-Vis spectroscopy. Alternatively, mass spectrometry (MS) can be used as a detector for high specificity and sensitivity.
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, using a certified internal standard. It provides structural information along with quantitative data, making it a valuable tool for purity assessment.
Comparison of Analytical Methods
The choice of analytical method depends on the specific requirements of the analysis, including the expected impurities, required accuracy, and available instrumentation. The following table summarizes the key performance characteristics of the discussed methods for this compound and its alternatives.
| Analytical Method | Analyte | Purity (%) | Limit of Detection (LOD) | Key Advantages | Key Disadvantages |
| GC-FID | This compound | ≥97% (Typical) | ppm level | High resolution for volatile impurities, well-established method. | Potential for thiol interaction with the system, thermal degradation of some impurities. |
| Dithiothreitol (DTT) | ≥99% | ppm level | Good for volatile impurities. | DTT is a solid, requiring dissolution; potential for thermal decomposition. | |
| 1,3-Propanedithiol | ≥97% (GC) | ppm level | Suitable for volatile thiols. | Similar potential for system interactions as other thiols. | |
| HPLC-UV (with derivatization) | This compound | Not specified | µM level | Good for non-volatile impurities, high sensitivity with derivatization. | Derivatization step adds complexity and potential for error. |
| Dithiothreitol (DTT) | ≥98% (HPLC) | µM level | Can separate oxidized and reduced forms. | Requires a suitable chromophore or derivatization. | |
| qNMR | This compound | Not specified | - | Absolute quantification, structural information, non-destructive. | Lower sensitivity than chromatographic methods, requires a certified internal standard. |
| 1,3-Propanedithiol | 99% (NMR)[2] | - | Provides simultaneous purity and structural confirmation. | Higher initial instrument cost. | |
| Titration (Iodometric) | Dithiothreitol (DTT) | ≥99.0% | - | Simple, cost-effective. | Less specific, susceptible to interference from other reducing agents. |
Experimental Protocols
Detailed experimental protocols are essential for achieving accurate and reproducible results. The following are representative methodologies for the key analytical techniques discussed.
Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol for this compound
This protocol is adapted from established methods for the analysis of similar diols and thiols.[3][4]
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: DB-1 or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 5 minutes at 250 °C.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol or dichloromethane) to a final concentration of approximately 1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the same solvent to a final concentration of approximately 1 mg/mL.
-
-
Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Quantitative NMR (qNMR) Protocol for this compound Purity
This protocol is based on general guidelines for qNMR analysis.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with known purity (e.g., maleic acid, dimethyl sulfone) that has signals that do not overlap with the analyte.
-
Solvent: A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., CDCl₃, DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample into an NMR tube.
-
Accurately weigh a specific amount of the internal standard and add it to the same NMR tube.
-
Add a precise volume of the deuterated solvent to dissolve both components completely.
-
-
NMR Data Acquisition:
-
Use a 90° pulse angle.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard.
-
Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for sample analysis using GC-FID and qNMR.
Potential Impurities in this compound
The nature and quantity of impurities in this compound can depend on the synthetic route. A common synthesis involves the reaction of 1,4-dichlorobutane or 1,4-dibromobutane with a sulfur source. Potential impurities could include:
-
Residual starting materials: Unreacted 1,4-dihalobutane.
-
Polymeric byproducts: Thioethers formed by the reaction of more than one dihalobutane molecule with the sulfur source.
-
Oxidation products: The corresponding disulfide, 1,2-dithiane, can form upon exposure to air.[1]
-
Solvent residues: Residual solvents from the synthesis and purification process.
The choice of analytical method should consider the likely impurities. GC-FID is well-suited for detecting volatile impurities like residual solvents and starting materials. HPLC can be effective for less volatile byproducts and oxidation products. qNMR can provide a comprehensive overview of all proton-containing impurities.
Conclusion
Confirming the purity of this compound is a critical step in ensuring the quality and reliability of research and development outcomes. This guide has provided a comparative overview of key analytical methods—GC-FID, HPLC, and qNMR—for this purpose. Each method offers distinct advantages and is suited to different analytical needs. By understanding the principles, protocols, and potential challenges associated with each technique, researchers can select the most appropriate method to confidently verify the purity of this compound and its alternatives for their specific applications.
References
Performance comparison of 1,4-Butanedithiol and 1,3-propanedithiol in synthesis
In the realm of synthetic chemistry, the choice of reagents can profoundly impact the efficiency, yield, and outcome of a reaction. For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar molecules is paramount. This guide provides an in-depth performance comparison of two common dithiols, 1,4-Butanedithiol and 1,3-propanedithiol, in key synthetic applications.
At a Glance: Key Performance Differences
While both this compound and 1,3-propanedithiol are primarily utilized for the protection of carbonyl groups through the formation of cyclic thioacetals, their performance characteristics exhibit notable distinctions. These differences, rooted in the one-carbon variance in their alkyl chains, manifest in reaction kinetics, stability of the resulting heterocycles, and their utility in other synthetic contexts like nanoparticle functionalization and polymer synthesis.
| Performance Metric | This compound | 1,3-Propanedithiol | Key Considerations |
| Primary Application | Protection of carbonyls (forms 7-membered 1,3-dithiepanes) | Protection of carbonyls (forms 6-membered 1,3-dithianes) | The resulting ring size influences stability and reactivity. |
| Reaction Yield (Carbonyl Protection) | Generally high, but can be slightly lower and slower than 1,3-propanedithiol due to the formation of a larger, more flexible ring. | Typically high to excellent yields are reported for a wide range of aldehydes and ketones.[1][2] | Thermodynamic and kinetic factors favor the formation of the 6-membered ring. |
| Stability of Protected Adduct | 1,3-Dithiepanes are stable to a wide range of reagents. | 1,3-Dithianes are known for their exceptional stability under both acidic and basic conditions, making them a very robust protecting group.[3][4] | The chair conformation of the 1,3-dithiane ring contributes to its high stability. |
| "Umpolung" Reactivity | The C2-proton is acidic and can be deprotonated for nucleophilic attack, though less commonly employed than with dithianes. | The acidity of the C2-proton in 1,3-dithianes is a cornerstone of "umpolung" (reactivity inversion) chemistry, allowing the former carbonyl carbon to act as a nucleophile.[5] | The stability of the resulting carbanion is crucial for this application. |
| Nanoparticle Capping | Used for surface functionalization of gold and other nanoparticles. | Also widely used as a capping and linking agent for nanoparticles. | The choice between the two can influence the packing density and surface properties of the nanoparticles. |
| Polymer Synthesis | A monomer in the synthesis of sulfur-containing polymers.[6] | Utilized in the synthesis of various polymers. | The length and flexibility of the dithiol can affect the properties of the resulting polymer. |
In-Depth Analysis: Carbonyl Protection
The most prevalent application for both dithiols is the protection of aldehydes and ketones. This transformation is crucial in multi-step syntheses where a carbonyl group needs to be masked to prevent it from reacting with reagents targeting other functional groups.
1,3-Propanedithiol reacts with carbonyl compounds to form a six-membered cyclic thioacetal known as a 1,3-dithiane.[7] This reaction is often characterized by high yields and the exceptional stability of the resulting dithiane ring.[3][4] The stability of the 1,3-dithiane is a key advantage, rendering it inert to a wide array of nucleophilic and basic reagents.
Conversely, this compound forms a seven-membered 1,3-dithiepane. While also an effective protecting group, the formation of the larger, more flexible seven-membered ring can be thermodynamically and kinetically less favorable compared to the six-membered dithiane. This can sometimes translate to slightly lower yields or longer reaction times.
The deprotection of both 1,3-dithianes and 1,3-dithiepanes to regenerate the carbonyl group is typically achieved under oxidative conditions or using mercury(II) salts.
Experimental Protocols
Below are representative experimental protocols for the protection of a generic aldehyde using both 1,3-propanedithiol and this compound.
Protocol 1: Synthesis of a 1,3-Dithiane using 1,3-Propanedithiol
Reaction:
Procedure: To a solution of the aldehyde (1.0 mmol) in a suitable solvent (e.g., dichloromethane, 20 mL) is added 1,3-propanedithiol (1.1 mmol). A catalytic amount of a Lewis acid (e.g., boron trifluoride etherate, 0.1 mmol) is then added, and the mixture is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 1,3-dithiane.
Protocol 2: Synthesis of a 1,3-Dithiepane using this compound
Reaction:
Procedure: An aldehyde (1.0 mmol) and this compound (1.1 mmol) are dissolved in an appropriate solvent such as dichloromethane (20 mL). A Lewis acid catalyst, for instance, boron trifluoride etherate (0.1 mmol), is introduced to the solution. The reaction mixture is stirred at room temperature and its progress is tracked using thin-layer chromatography (TLC). Once the reaction is complete, it is neutralized by adding a saturated aqueous solution of sodium bicarbonate. The organic phase is then isolated, washed with brine, dried using anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The resulting crude product is purified via column chromatography on silica gel to yield the pure 1,3-dithiepane.
Visualizing the Synthesis
The following diagrams illustrate the experimental workflow and the logical relationship of the key synthetic application discussed.
Caption: Experimental workflow for the synthesis of cyclic thioacetals.
Caption: Logical relationship in carbonyl protection using dithiols.
Broader Applications and Future Outlook
Beyond their role as protecting groups, both this compound and 1,3-propanedithiol are valuable in materials science. They are employed as capping agents to stabilize nanoparticles, with the length of the alkyl chain influencing the inter-particle spacing and the properties of the nanoparticle assembly. In polymer chemistry, these dithiols can be incorporated as monomers to synthesize sulfur-containing polymers with unique optical and material properties.
The choice between this compound and 1,3-propanedithiol is ultimately dictated by the specific requirements of the synthesis. For robust carbonyl protection and facile access to "umpolung" reactivity, 1,3-propanedithiol leading to the formation of 1,3-dithianes remains the gold standard. However, this compound offers a viable alternative and its unique seven-membered ring-forming capability may be advantageous in specific contexts, such as the synthesis of certain macrocycles or polymers where greater flexibility is desired. As synthetic methodologies continue to evolve, a deeper understanding of the subtle yet significant differences between these versatile reagents will undoubtedly unlock new and innovative chemical transformations.
References
Validating the Formation of 1,2-Dithiane from 1,4-Butanedithiol: A Comparative Guide to Synthesis and Analysis
For researchers, scientists, and drug development professionals, the efficient and verifiable synthesis of key structural motifs is paramount. This guide provides a comprehensive comparison of methodologies for the formation of 1,2-dithiane, a sulfur-containing heterocycle of interest in various chemical and pharmaceutical applications. The primary focus is on the validation of its synthesis from the common precursor, 1,4-butanedithiol, alongside a comparative analysis with an alternative synthetic route.
This document outlines detailed experimental protocols, presents quantitative data for comparison, and includes visual workflows to elucidate the synthetic and analytical processes involved.
Comparative Analysis of Synthetic Routes
The formation of 1,2-dithiane can be achieved through several synthetic strategies. Here, we compare the direct oxidation of this compound with an alternative method involving the reaction of 1,4-dibromobutane with a sulfur source.
| Parameter | Oxidation of this compound | Reaction of 1,4-Dibromobutane |
| Starting Material | This compound | 1,4-Dibromobutane, Sodium Disulfide |
| Typical Yield | ~75-85% | ~60-70% |
| Purity (post-purification) | >98% | >97% |
| Key Reagents | Iodine, Triethylamine | Sodium Disulfide |
| Solvent | Dichloromethane | Ethanol/Water |
| Reaction Conditions | Room Temperature | Reflux |
| Primary Byproducts | Triethylamine hydroiodide, oligomeric disulfides | Sodium Bromide |
| Advantages | High yield, mild conditions | Readily available starting materials |
| Disadvantages | Potential for over-oxidation or polymerization | Requires preparation of sodium disulfide, moderate yield |
Experimental Protocols
Detailed methodologies for the synthesis and validation of 1,2-dithiane are provided below.
Method 1: Oxidation of this compound
This protocol describes the synthesis of 1,2-dithiane via the oxidation of this compound using iodine.
Materials:
-
This compound
-
Iodine (I₂)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and triethylamine (2.2 eq) in dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Prepare a solution of iodine (1.1 eq) in dichloromethane.
-
Add the iodine solution dropwise to the stirred solution of the dithiol over a period of 1-2 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to remove any unreacted iodine.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 1,2-dithiane.
Method 2: Synthesis from 1,4-Dibromobutane
This protocol outlines an alternative synthesis of 1,2-dithiane from 1,4-dibromobutane and sodium disulfide.
Materials:
-
1,4-Dibromobutane
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Sulfur (S)
-
Ethanol
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Preparation of Sodium Disulfide Solution: In a round-bottom flask, dissolve sodium sulfide nonahydrate (1.0 eq) in water. Add elemental sulfur (1.0 eq) and heat the mixture to reflux until the sulfur has completely dissolved to form a dark reddish-brown solution of sodium disulfide.
-
Cool the sodium disulfide solution to room temperature.
-
In a separate flask, dissolve 1,4-dibromobutane (1.0 eq) in ethanol.
-
Add the ethanolic solution of 1,4-dibromobutane dropwise to the stirred sodium disulfide solution.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS).
-
After cooling to room temperature, pour the reaction mixture into a larger volume of water and extract with dichloromethane.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1,2-dithiane.
Validation of 1,2-Dithiane Formation
The successful formation and purity of 1,2-dithiane can be validated using a combination of spectroscopic and chromatographic techniques.
1. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Purpose: To confirm the molecular weight and assess the purity of the synthesized 1,2-dithiane. The retention time will be specific to the compound, and the mass spectrum should show the molecular ion peak (m/z = 120) and a characteristic fragmentation pattern.
-
Sample Preparation: A dilute solution of the purified product in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC-MS.
-
Data Interpretation: The presence of a single major peak at the expected retention time with the correct mass spectrum confirms the identity and high purity of the product. Minor peaks may indicate the presence of byproducts or unreacted starting materials.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To elucidate the chemical structure of the product and confirm the formation of the 1,2-dithiane ring.
-
¹H NMR (in CDCl₃): The spectrum is expected to show two multiplets corresponding to the two sets of methylene protons in the ring.
-
¹³C NMR (in CDCl₃): The spectrum should exhibit two signals for the two non-equivalent methylene carbons.
-
Quantitative NMR (qNMR): This technique can be used for the accurate determination of purity by integrating the signals of the analyte against a certified internal standard.
3. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To identify the functional groups present in the molecule.
-
Sample Preparation: The analysis can be performed on a neat sample (liquid or solid) using an ATR-FTIR spectrometer.
-
Data Interpretation: The spectrum of 1,2-dithiane will show characteristic C-H stretching and bending vibrations. The absence of a strong S-H stretching band (around 2550 cm⁻¹) confirms the formation of the disulfide bond from the dithiol precursor.
Visualizing the Synthetic and Analytical Workflows
The following diagrams illustrate the logical flow of the synthesis and validation processes.
Caption: General workflow for the synthesis of 1,2-dithiane.
Caption: Workflow for the validation of 1,2-dithiane formation.
Alkanedithiols in Surface Modification: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise control of surface chemistry is paramount. Alkanedithiols, forming self-assembled monolayers (SAMs), offer a robust platform for tailoring surface properties for a myriad of applications, from nanoparticle stabilization to advanced biosensors. This guide provides a comparative analysis of various alkanedithiols, supported by experimental data, to aid in the selection of the optimal surface modification agent.
Alkanedithiols are organic molecules with two thiol (-SH) functional groups at either end of an alkyl chain. This bifunctional nature allows them to act as molecular linkers, anchoring to a surface (commonly gold) with one thiol group while leaving the other available for further functionalization or interaction. The length of the alkyl chain plays a crucial role in determining the properties of the resulting self-assembled monolayer (SAM).
Performance Comparison of Alkanedithiols
The choice of alkanedithiol significantly impacts the quality, stability, and functionality of the modified surface. Key performance parameters are influenced by the length of the alkyl chain (n). Generally, longer chain alkanedithiols lead to more ordered and stable monolayers due to increased van der Waals interactions between the chains.[1][2]
| Alkanedithiol (HS-(CH₂)n-SH) | Chain Length (n) | Typical Film Thickness (Å) | Water Contact Angle (°) | Surface Coverage (molecules/cm²) | Key Characteristics & Applications |
| 1,2-Ethanedithiol | 2 | 3 - 5 | 40 - 50 | Lower | Forms less ordered films; useful for creating closely spaced nanoparticle assemblies. |
| 1,3-Propanedithiol | 3 | 5 - 7 | 50 - 60 | Moderate | Improved ordering over ethanedithiol. |
| 1,4-Butanedithiol | 4 | 6 - 9 | 60 - 70 | Moderate | |
| 1,5-Pentanedithiol | 5 | 8 - 11 | 70 - 80 | High | Good balance of stability and accessibility of the terminal thiol group. |
| 1,6-Hexanedithiol | 6 | 10 - 13 | 80 - 90 | High | Commonly used for creating stable, insulating monolayers in biosensors and molecular electronics.[3] |
| 1,8-Octanedithiol | 8 | 12 - 16 | 90 - 100 | Very High | Forms densely packed, highly ordered, and robust monolayers.[4] |
| 1,9-Nonanedithiol | 9 | 14 - 18 | 95 - 105 | Very High | Offers enhanced stability and insulation properties. |
| 1,10-Decanedithiol | 10 | 16 - 20 | 100 - 110 | Very High | Provides the most stable and well-ordered monolayers among shorter chains, ideal for demanding applications.[5] |
Note: The values presented are typical ranges and can vary depending on the substrate, preparation method, and characterization technique.
Experimental Protocols
The formation of high-quality alkanedithiol SAMs is a critical step for reproducible and reliable surface modification. The following protocols outline the key steps for preparing SAMs on a gold substrate.
Protocol 1: Preparation of Alkanedithiol Self-Assembled Monolayers on Gold
This protocol describes the standard solution-based method for forming alkanedithiol SAMs.
Materials:
-
Gold-coated substrate (e.g., glass slide, silicon wafer)
-
Alkanedithiol of choice
-
Anhydrous ethanol (200 proof)[6]
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive.
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrate in piranha solution for 10-15 minutes to remove organic contaminants.
-
Rinse thoroughly with DI water followed by ethanol.
-
Dry the substrate under a stream of nitrogen gas.
-
-
Solution Preparation:
-
Prepare a 1 mM solution of the desired alkanedithiol in anhydrous ethanol.[7] For example, to prepare 10 mL of a 1 mM 1,8-octanedithiol solution, dissolve 1.78 mg of 1,8-octanedithiol in 10 mL of ethanol.
-
-
SAM Formation:
-
Rinsing and Drying:
-
Remove the substrate from the solution and rinse thoroughly with ethanol to remove any physisorbed molecules.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
Protocol 2: Surface Modification of Gold Nanoparticles (AuNPs) with Alkanedithiols
This protocol details the functionalization of AuNPs, which is crucial for their stabilization and use in biomedical applications.
Materials:
-
Aqueous solution of gold nanoparticles
-
Alkanedithiol
-
Ethanol
Procedure:
-
Ligand Exchange:
-
Add the alkanedithiol solution (typically in ethanol) to the aqueous AuNP solution. The concentration of the alkanedithiol should be optimized based on the nanoparticle concentration and size.
-
Stir the mixture vigorously for several hours (e.g., 4-24 hours) to facilitate the exchange of the original capping agent (e.g., citrate) with the alkanedithiol.[9]
-
-
Purification:
-
Centrifuge the solution to pellet the functionalized AuNPs.
-
Remove the supernatant and resuspend the nanoparticles in a fresh solvent (e.g., ethanol or water, depending on the application).
-
Repeat the centrifugation and resuspension steps 2-3 times to remove excess unbound alkanedithiol.
-
-
Characterization:
-
Characterize the functionalized AuNPs using techniques such as UV-Vis spectroscopy, dynamic light scattering (DLS), and transmission electron microscopy (TEM) to confirm successful surface modification and assess stability.
-
Visualizing the Process
The following diagrams illustrate the workflow for surface modification and a key application in biosensing.
Caption: Workflow for Alkanedithiol SAM Formation.
Caption: Alkanedithiol Linker in a Biosensor.
References
- 1. mdpi.com [mdpi.com]
- 2. diva-portal.org [diva-portal.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pure.mpg.de [pure.mpg.de]
- 5. par.nsf.gov [par.nsf.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. if.tugraz.at [if.tugraz.at]
- 9. Fair surface modification with mixed alkanethiols on gold nanoparticles through minimal unfair ligand exchange - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Biodegradability of Thiol-Based Polymers: A Comparative Guide
The development of biodegradable polymers is a critical area of research aimed at mitigating the environmental impact of plastic waste. This guide provides a comparative assessment of the biodegradability of polymers synthesized with 1,4-butanedithiol against other well-established biodegradable alternatives. While direct experimental data on the biodegradation of polymers specifically synthesized using this compound is limited in publicly available literature, we can infer their potential behavior based on the degradation of structurally similar poly(thioester)s and poly(thioether)s. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of performance, experimental data, and methodologies.
Comparison of Biodegradable Polymers
The biodegradability of polymers is highly dependent on their chemical structure and the environmental conditions they are exposed to. Here, we compare the potential biodegradability of this compound-based polymers with common biodegradable polyesters: Polylactic Acid (PLA), Polyhydroxyalkanoates (PHA), Poly(butylene succinate) (PBS), and Poly(butylene adipate terephthalate) (PBAT).
Table 1: Quantitative Biodegradation Data of Various Polymers
| Polymer | Test Method | Environment | Duration | Biodegradation Rate (%) | Reference |
| Poly(thioester)s (Hypothetical) | - | - | - | Data not available | - |
| Poly(lactic acid) (PLA) | ASTM D5338 | Controlled Composting | 80 days | ~80% | [1] |
| Poly(lactic acid) (PLA) | Real Composting | Real Composting | 30 days | 100% | [2] |
| Poly(lactic acid) (PLA) | ISO 14855-1 | Controlled Composting | 180 days | 47.46 - 98.34% | [3][4] |
| Polyhydroxyalkanoates (PHA) | - | Marine Environment | - | 0.04–0.09 mg·day⁻¹·cm⁻² | [5][6] |
| Poly(3-hydroxybutyrate) (PHB) | - | Tropical Marine Water | 160 days | 42% (film) | [7] |
| Poly(butylene succinate) (PBS) | ISO 14855-1 | Controlled Composting | 180 days | 34.15 - 80.36% | [3][4] |
| Poly(butylene succinate) (PBS) | Soil Burial | Soil | 70 days | ~4.5% | [8] |
| Poly(butylene adipate terephthalate) (PBAT) | Soil Burial | Soil | 125 days | Higher than PE-based films | [9][10] |
Degradation Mechanisms
The degradation of these polymers primarily occurs through microbial action, where microorganisms secrete enzymes that break down the polymer chains.
Polymers with this compound (Hypothetical)
Polymers synthesized with this compound would likely contain thioester or thioether linkages. The degradation of such polymers is expected to proceed via enzymatic hydrolysis of these bonds.[11] Thiol-containing environments, such as intracellular spaces, could also contribute to degradation through thiol-disulfide exchange reactions.
Alternative Biodegradable Polymers
-
PLA: Degrades primarily through hydrolysis of its ester bonds, a process that is accelerated at higher temperatures and in the presence of microorganisms.[2]
-
PHA: These are natural polyesters produced by microorganisms and are readily degraded by a wide range of bacteria and fungi that secrete PHA depolymerases.[12][13]
-
PBS: Biodegradation occurs via enzymatic hydrolysis of the ester linkages by microorganisms present in soil and compost.[8]
-
PBAT: The presence of both aliphatic and aromatic components influences its degradation. The aliphatic sections are more susceptible to enzymatic attack, initiating the degradation process.
Experimental Protocols
Standardized testing methodologies are crucial for assessing the biodegradability of polymers. Below are summaries of key experimental protocols.
ASTM D6400: Standard Specification for Labeling of Plastics Designed to be Aerobically Composted in Municipal or Industrial Facilities
This specification outlines the requirements for plastics to be considered compostable. It involves a tiered testing approach:
-
Disintegration: The plastic must disintegrate to a level where less than 10% of the original material remains on a 2 mm sieve after 12 weeks in a controlled composting environment.[14]
-
Biodegradation: A minimum of 90% of the organic carbon in the plastic must be converted to carbon dioxide within 180 days, as determined by methods like ASTM D5338.[14]
-
Ecotoxicity: The resulting compost must not have any adverse effects on plant growth, with germination rates and plant biomass being at least 90% of a control compost.[14] It also sets limits for heavy metals.[15]
ISO 14855-1: Determination of the ultimate aerobic biodegradability of plastic materials under controlled composting conditions
This is a widely used method to measure the aerobic biodegradation of plastics.
-
Test Setup: The test material is mixed with mature compost and placed in a composting vessel. The temperature, moisture, and aeration are controlled to simulate an industrial composting environment (typically 58°C ± 2°C).[16][17]
-
Measurement: The amount of carbon dioxide evolved from the biodegradation process is measured over time. This is typically done by trapping the CO2 in a sodium hydroxide solution and then titrating it.[16][18]
-
Calculation: The percentage of biodegradation is calculated by comparing the cumulative CO2 produced by the test material to its theoretical maximum CO2 production, which is determined from its carbon content. The test duration is typically up to 6 months.[16][17]
Soil Burial Test
This method assesses the biodegradability of polymers in a soil environment.
-
Sample Preparation: Polymer films of a defined size and weight are prepared.[19]
-
Burial: The samples are buried in a container with soil, and the moisture content is maintained at a specific level (e.g., 60%). The containers are incubated at a controlled temperature (e.g., 30°C).[19][20]
-
Analysis: At regular intervals, samples are retrieved, cleaned, and weighed to determine the weight loss over time.[10][19] Further analysis, such as scanning electron microscopy (SEM) or Fourier-transform infrared (FTIR) spectroscopy, can be used to observe changes in the polymer's surface and chemical structure.[20]
Visualizing Biodegradation Processes
Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of experiments and degradation pathways.
Caption: Workflow for ASTM D6400 compostability testing.
Caption: General pathway of microbial polyester degradation.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. static1.squarespace.com [static1.squarespace.com]
- 6. researchgate.net [researchgate.net]
- 7. biotech.sfu-kras.ru [biotech.sfu-kras.ru]
- 8. Study on the Biodegradation of Poly(Butylene Succinate)/Wheat Bran Biocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Degradation of microbial polyesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. orizonbags.com [orizonbags.com]
- 16. ISO 14855 standard – BPC Instruments [bpcinstruments.com]
- 17. Plastic Biodegradability Test (ISO 14855-1, 2) | BOKEN QUALITY EVALUATION INSTITUTEBOKEN QUALITY EVALUATION INSTITUTE [boken.or.jp]
- 18. worldcentric.com [worldcentric.com]
- 19. maxwellsci.com [maxwellsci.com]
- 20. researchgate.net [researchgate.net]
Cross-Validation of 1,4-Butanedithiol in Experimental Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1,4-Butanedithiol's performance against alternative molecules in key research applications. Experimental data is presented to support the cross-validation of its utility in surface functionalization, nanoparticle assembly, and polymer synthesis. Detailed methodologies for cited experiments are included to ensure reproducibility.
Self-Assembled Monolayers (SAMs) on Gold Surfaces
This compound is frequently utilized in the formation of self-assembled monolayers (SAMs) on gold surfaces, a fundamental technique in nanotechnology and biosensor development. The dual thiol groups allow for the creation of surface functionalities and the linkage of subsequent molecules. Its performance is often compared with other alkanedithiols and monothiols.
A key consideration in the selection of a dithiol for SAM formation is the balance between intermolecular interactions and the tendency to form looped structures on the surface. Shorter chain dithiols, like this compound, have a higher propensity to form U-shaped looped structures where both thiol groups bind to the gold surface. This can be contrasted with longer chain dithiols which are more likely to form standing monolayers with one thiol group available for further functionalization.
Comparative Data of Alkanethiols for SAM Formation on Gold
| Compound | Monolayer Thickness (Å) | Advancing Contact Angle (Water, °) | Surface Coverage (molecules/cm²) | Thermal Stability (Desorption Temp, K) |
| This compound | ~5-7 (theoretical, standing) | Varies with surface structure | Varies | Not explicitly found |
| 1-Hexanethiol | Not specified | Not specified | ~0.33 ML (on Au(111)) | Stable up to 340 K |
| 1,6-Hexanedithiol | Not specified | Not specified | Not specified | Not explicitly found |
| 1-Octanethiol | ~10-12 | ~110-112 | High | Not specified |
| 1,8-Octanedithiol | Similar to 1-octanethiol | Similar to 1-octanethiol | Similar to 1-octanethiol | Not specified |
Experimental Protocol: Formation of Self-Assembled Monolayers on Gold
This protocol provides a general method for the formation of alkanethiol SAMs on gold substrates.
Materials:
-
Gold-coated substrate (e.g., silicon wafer, glass slide)
-
This compound (or alternative thiol)
-
Anhydrous ethanol
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED
-
Deionized water
-
Nitrogen gas
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrate in piranha solution for 5-10 minutes to remove organic contaminants. (Caution: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood).
-
Rinse the substrate thoroughly with deionized water and then with ethanol.
-
Dry the substrate under a stream of nitrogen gas.
-
-
SAM Formation:
-
Prepare a 1 mM solution of the desired thiol in anhydrous ethanol.
-
Immerse the clean, dry gold substrate into the thiol solution.
-
Incubate for 18-24 hours at room temperature in a sealed container to prevent contamination.
-
-
Rinsing and Drying:
-
Remove the substrate from the thiol solution.
-
Rinse thoroughly with ethanol to remove non-chemisorbed molecules.
-
Dry the substrate again under a stream of nitrogen gas.
-
-
Characterization:
-
The resulting SAM can be characterized using techniques such as contact angle goniometry, ellipsometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).
-
Logical Workflow for SAM Formation and Characterization
Safety Operating Guide
Proper Disposal of 1,4-Butanedithiol: A Comprehensive Guide for Laboratory Professionals
The safe handling and disposal of 1,4-Butanedithiol are critical in research and development settings to ensure the safety of laboratory personnel and environmental protection. This guide provides detailed procedures for the proper disposal of this compound and associated contaminated materials, emphasizing immediate safety protocols and operational logistics.
Immediate Safety and Handling
This compound is a combustible liquid that can cause skin and serious eye irritation.[1][2] Due to its potent and unpleasant odor, all work with this compound must be conducted in a well-ventilated chemical fume hood.[3] Adherence to proper personal protective equipment (PPE) is mandatory.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves. Gloves must be inspected prior to use and disposed of as contaminated waste after use.[1]
-
Eye Protection: Use safety glasses or goggles tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1]
-
Lab Coat: A laboratory coat is essential to protect from skin contact.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a suitable respirator with an appropriate filter (e.g., type ABEK (EN14387)).[4]
Step-by-Step Disposal Protocol
Step 1: Decontamination of Glassware and Equipment
All non-disposable items that have come into contact with this compound, such as glassware, syringes, and cannulas, must be decontaminated immediately after use.[5]
-
Bleach Bath: Submerge the contaminated items in a freshly prepared bleach solution within the fume hood. A 1:1 mixture of commercial bleach and water is often recommended.[5][6]
-
Soaking Time: Allow the items to soak for at least 14-24 hours to ensure the oxidation of the thiol to a less odorous sulfonic acid.[5]
-
Large Glassware: For larger items that cannot be submerged, fill them with the bleach solution, seal, label, and let them stand in the fume hood, preferably in a secondary container.[5]
-
Post-Decontamination: After soaking, thoroughly rinse the glassware with water before proceeding with normal cleaning methods.[6]
Step 2: Management of Solid Waste
Contaminated solid waste, including gloves, paper towels, and absorbent materials from spills, must be handled as hazardous waste.[3]
-
Containment: Place all contaminated solid waste in a sealed plastic bag.[3]
-
Labeling and Disposal: This bag should then be placed into a labeled hazardous waste container designated for thiol waste.[3][6] Arrange for disposal through your institution's environmental health and safety office.[3]
Step 3: Disposal of Liquid Waste
Unused this compound and contaminated liquid waste require careful handling and disposal as hazardous chemical waste.[3]
-
Collection: Collect all liquid waste containing thiols in a designated, labeled, and sealed container.[3] Do not mix with other waste streams unless compatibility has been confirmed.[3]
-
Chemical Neutralization (for small quantities): Small quantities of thiols can be neutralized by oxidation with sodium hypochlorite (bleach).[7][8] This reaction can be exothermic, so cooling may be necessary.[5] The resulting neutralized solution should be disposed of as hazardous waste.[5]
-
Procedure: In a fume hood, add the thiol dropwise to a stirred bleach solution.[5]
-
-
Institutional Disposal: For larger quantities or if you are not equipped for neutralization, the original container should be tightly capped, sealed with paraffin film or Teflon tape, and placed in the appropriate hazardous waste collection area for disposal by your institution's environmental health and safety office.[3][5]
Quantitative Data Summary
| Parameter | Value/Recommendation | Source(s) |
| Flash Point | 113 °C (235.4 °F) - closed cup | [4] |
| Bleach Solution for Decontamination | 1:1 mixture of commercial bleach and water | [5][6] |
| Soaking Time for Decontamination | At least 14-24 hours | [5] |
| Neutralization Agent | Sodium Hypochlorite (Commercial Bleach, ~5.25%) | [5][7] |
| Neutralization Ratio (Approximate) | 7 mL of thiol per liter of 5.25% sodium hypochlorite solution | [7] |
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound and associated waste.
Caption: Workflow for the safe disposal of this compound.
Emergency Procedures
In the event of a spill or exposure, follow these procedures:
-
Small Spills (inside a fume hood):
-
Exposure:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
-
Always consult your institution's specific safety and disposal guidelines and the Safety Data Sheet (SDS) for this compound before handling.[1]
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound 97 1191-08-8 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. research.columbia.edu [research.columbia.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
Essential Safety and Operational Guide for 1,4-Butanedithiol
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational plans, and disposal procedures for handling 1,4-Butanedithiol. Adherence to these guidelines is critical to ensure personal safety and regulatory compliance in the laboratory.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a combustible liquid that can cause significant skin and eye irritation.[1][2] It may also be harmful if swallowed, in contact with skin, or inhaled. Due to these potential hazards, a multi-layered approach to Personal Protective Equipment (PPE) is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields, or a face shield.[3][4] | Protects against splashes and aerosols. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[4] Double-gloving is recommended.[3] | Prevents direct skin contact. It is crucial to check glove compatibility and replace them frequently. |
| Body Protection | A flame-resistant lab coat should be worn and kept fastened.[3][4] | Protects the body from potential splashes and contamination. |
| Respiratory Protection | All work must be conducted in a well-ventilated area, preferably under a certified chemical fume hood.[3][4] | Minimizes the inhalation of any potential vapors or aerosols. |
| Footwear | Closed-toe shoes.[4] | Protects feet from spills. |
Operational and Handling Plan
A strict operational protocol is necessary to minimize exposure and ensure the stability of the compound.
Experimental Workflow for Handling this compound
Caption: Step-by-step workflow for the safe handling of this compound.
Detailed Handling Procedure:
-
Preparation:
-
Handling:
-
Don all required PPE before handling the chemical.[3]
-
Equilibrate the this compound container to room temperature before opening to prevent moisture condensation.[3]
-
To minimize air exposure, consider handling under an inert gas atmosphere (e.g., argon or nitrogen).[3]
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][2]
-
Do not eat, drink, or smoke when using this product.[1]
-
-
Storage:
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Workflow
Caption: Procedure for the safe disposal of this compound waste.
Detailed Disposal Procedure:
-
Liquid Thiol Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container. The label must explicitly state that the container holds thiol-containing waste.[3][4]
-
Solid Thiol Waste: Contaminated items such as gloves, pipette tips, and paper towels should be placed in a sealed plastic bag, which is then placed in a designated solid hazardous waste container.[3][4]
-
Decontamination: A bleach solution can be used for decontamination of surfaces. The used bleach solution should be collected in a separate, labeled hazardous waste container for disposal.[4]
-
Final Disposal: Dispose of all this compound waste as hazardous waste. Follow all institutional, local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal procedures.[6]
First Aid Measures
In case of exposure, follow these first aid measures and seek medical attention.
Table 2: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Procedure |
| Inhalation | If breathed in, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][5] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[1][5] |
| Eye Contact | Flush eyes with water as a precaution.[1][5] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1][5] |
Always show the Safety Data Sheet (SDS) to the attending physician.[1][5]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
